Product packaging for 1,1,1,3-Tetrachloropropane(Cat. No.:CAS No. 1070-78-6)

1,1,1,3-Tetrachloropropane

Cat. No.: B089638
CAS No.: 1070-78-6
M. Wt: 181.9 g/mol
InChI Key: UTACNSITJSJFHA-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl4 and its molecular weight is 181.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl4 B089638 1,1,1,3-Tetrachloropropane CAS No. 1070-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTACNSITJSJFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051546
Record name 1,1,1,3-Tetrachloropropane
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Molecular Weight

181.9 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propane, 1,1,1,3-tetrachloro-
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CAS No.

1070-78-6
Record name 1,1,1,3-Tetrachloropropane
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Record name 1,1,1,3-Tetrachloropropane
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Record name Propane, 1,1,1,3-tetrachloro-
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Record name 1,1,1,3-Tetrachloropropane
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Record name 1,1,1,3-tetrachloropropane
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Record name 1,1,1,3-TETRACHLOROPROPANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1,3-Tetrachloropropane from Ethylene and Carbon Tetrachloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,1,1,3-tetrachloropropane, a valuable chemical intermediate, through the telomerization of ethylene (B1197577) and carbon tetrachloride. This document details the underlying reaction mechanism, experimental protocols, and key process parameters, with a focus on providing actionable information for laboratory and pilot-scale synthesis.

Introduction

The addition of carbon tetrachloride to ethylene is a well-established method for the production of this compound. This reaction, a free-radical telomerization, yields a homologous series of tetrachloroalkanes, with the 1:1 adduct, this compound, being the primary product of interest for various applications, including the synthesis of agrochemicals and pharmaceuticals. The process is typically catalyzed by iron-based systems and conducted under elevated temperature and pressure to achieve optimal yields and selectivity.

Reaction Mechanism and Process Workflow

The synthesis of this compound from ethylene and carbon tetrachloride proceeds via a free-radical chain mechanism. The overall process involves several key stages, from the preparation of the catalyst and reactants to the final purification of the product.

Overall Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below. The process begins with the preparation of the catalyst and the charging of the reactor, followed by the introduction of ethylene to initiate the reaction. After the reaction is complete, the crude product is subjected to a series of purification steps to isolate the desired compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Catalyst_Prep Catalyst Preparation (Iron Source + Promoter) Reactor_Charge Reactor Charging Catalyst_Prep->Reactor_Charge Reactant_Prep Reactant Preparation (Carbon Tetrachloride) Reactant_Prep->Reactor_Charge Ethylene_Intro Ethylene Introduction (Initiation) Reactor_Charge->Ethylene_Intro Telomerization Telomerization Reaction Ethylene_Intro->Telomerization Catalyst_Removal Catalyst Removal Telomerization->Catalyst_Removal Distillation1 Primary Distillation (Removal of Unreacted CCl4) Catalyst_Removal->Distillation1 Distillation2 Fractional Distillation (Isolation of Product) Distillation1->Distillation2 Final_Product Purified this compound Distillation2->Final_Product

Figure 1: Overall workflow for the synthesis and purification of this compound.
Free-Radical Telomerization Mechanism

The core of the synthesis is a free-radical chain reaction involving three key stages: initiation, propagation, and termination. The use of an iron-based catalyst system is crucial for initiating the reaction at a controlled rate.

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Fe Fe(0) + FeCl3 CCl3_radical •CCl3 Radical Fe->CCl3_radical e- transfer CCl4 CCl4 CCl4->CCl3_radical Intermediate_Radical CCl3CH2CH2• CCl3_radical->Intermediate_Radical + Ethylene Ethylene CH2=CH2 Product CCl3CH2CH2Cl (this compound) Intermediate_Radical->Product + CCl4 CCl4_prop CCl4 CCl3_radical_prop •CCl3 Radical Product->CCl3_radical_prop (Chain Carrier) Radical_1 R• Terminated_Product R-R' Radical_1->Terminated_Product Radical_2 R'• Radical_2->Terminated_Product

Figure 2: Free-radical mechanism for the telomerization of ethylene and carbon tetrachloride.

Experimental Protocols

The following protocols are synthesized from publicly available patent literature and are intended to provide a detailed methodology for the synthesis of this compound.

Catalyst Preparation and Reactor Charging

The catalyst system typically consists of a source of metallic iron and a promoter, such as an organophosphate compound.

  • Catalyst System:

    • Metallic Iron (e.g., iron powder or iron rings)

    • Ferric Chloride (FeCl₃)

    • Promoter: Tributylphosphate (TBP) or Triethyl phosphite (B83602) (TEP)

  • Procedure:

    • The reactor, typically a glass-lined or Monel autoclave equipped with an agitator and temperature control, is charged with carbon tetrachloride.

    • The metallic iron, ferric chloride, and the organophosphate promoter are added to the carbon tetrachloride with agitation.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove any oxygen.

Reaction Execution

The reaction is carried out under pressure with a continuous feed of ethylene.

  • Procedure:

    • The reactor containing the carbon tetrachloride and catalyst mixture is heated to the desired reaction temperature, typically in the range of 80°C to 130°C.[1][2]

    • Once the desired temperature is reached, a continuous feed of ethylene is introduced into the liquid mixture.[3]

    • The reaction is exothermic, and cooling may be required to maintain a constant temperature.[3]

    • The reactor pressure is maintained within the range of 30 to 200 psig.[1][2]

    • The reaction is allowed to proceed for a residence time of 0.2 to 20 hours.[1][2]

    • The progress of the reaction can be monitored by measuring the consumption of ethylene.

Product Purification

The crude reaction mixture contains the desired product, unreacted starting materials, the catalyst, and higher-order telomers. Purification is typically achieved through distillation.

  • Procedure:

    • The reaction mixture is first subjected to a distillation step to remove the unreacted carbon tetrachloride and ethylene, which can be recycled back to the reactor.[2]

    • The remaining mixture, containing this compound, higher molecular weight compounds, and the catalyst, is then subjected to fractional distillation under reduced pressure.[2]

    • The distillation is typically carried out at a temperature of 70 to 115°C and a pressure of 40 to 225 torr to obtain the purified this compound.[2]

Quantitative Data

The yield and selectivity of the reaction are highly dependent on the reaction conditions. The following table summarizes key quantitative data from a representative synthesis.

ParameterValueReference
Reaction Temperature 100°C[3]
Reaction Time 6.8 hours[3]
Carbon Tetrachloride to Ethylene Mole Ratio Approximately 1:1 to 3:1[4]
Catalyst System Iron, Ferric Chloride, Tributyl Phosphate[3][4]
Carbon Tetrachloride Conversion (Single-Pass) 70%[3][4]
This compound Selectivity 95%[3][4]

Conclusion

The synthesis of this compound via the telomerization of ethylene and carbon tetrachloride is a robust and scalable process. Careful control of reaction parameters, particularly temperature, pressure, and reactant ratios, in conjunction with an effective iron-based catalyst system, allows for high selectivity and conversion. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to successfully implement and optimize this important transformation.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1,1,1,3-tetrachloropropane, a significant intermediate in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄Cl₄PubChem[1]
Molecular Weight 181.88 g/mol PubChem[1]
Appearance LiquidPubChem
Density 1.471 g/cm³Echemi
Boiling Point 159 °CEchemi
Melting Point -35 °CEchemi
Vapor Pressure 2.99 mmHg at 25 °CEchemi

Table 2: Thermodynamic Properties of this compound

PropertyValueSource
Enthalpy of Vaporization 57.8 kJ/mol at 315 KNIST Chemistry WebBook
Enthalpy of Fusion 10.49 kJ/mol at 237.7 KNIST Chemistry WebBook

Key Chemical Transformations

This compound is a key intermediate in the synthesis of other chlorinated compounds. Two primary reactions involving this compound are its synthesis from carbon tetrachloride and ethylene, and its subsequent dehydrochlorination to produce 1,1,3-trichloropropene (B110787).

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the reaction of carbon tetrachloride with ethylene.[2][3] This process often utilizes a catalyst system to promote the addition reaction.

Synthesis_of_1_1_1_3_Tetrachloropropane Carbon Tetrachloride Carbon Tetrachloride Reaction Reaction Carbon Tetrachloride->Reaction Ethylene Ethylene Ethylene->Reaction Catalyst System Catalyst System Catalyst System->Reaction This compound This compound Reaction->this compound

Synthesis of this compound
Dehydrochlorination of this compound

This compound can undergo dehydrochlorination to form 1,1,3-trichloropropene. This elimination reaction is an important step in the synthesis of various other chemical products.[4][5]

Dehydrochlorination_of_1_1_1_3_Tetrachloropropane This compound This compound Reaction Reaction This compound->Reaction Catalyst Catalyst Catalyst->Reaction Heat Heat Heat->Reaction 1,1,3-Trichloropropene 1,1,3-Trichloropropene Reaction->1,1,3-Trichloropropene HCl HCl Reaction->HCl

Dehydrochlorination to 1,1,3-Trichloropropene

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tubes (one end sealed)

  • Small test tube

  • Sample of this compound

Procedure:

  • Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

  • Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer and immerse it in the heating bath of the Thiele tube.

  • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid and liquid phases are in equilibrium. Since this compound has a low melting point, this procedure would be conducted at sub-ambient temperatures.

Apparatus:

  • Melting point apparatus with a cooling stage

  • Thermometer

  • Capillary tubes (one end sealed)

  • Sample of this compound

Procedure:

  • Introduce a small, dry sample of the solidified compound into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Cool the apparatus to a temperature below the expected melting point.

  • Slowly increase the temperature and observe the sample.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

  • Place the pycnometer in a constant temperature water bath to bring the liquid to a known temperature.

  • Remove the pycnometer from the bath, wipe it dry, and weigh it again (m₂).

  • Empty and clean the pycnometer, then fill it with distilled water and repeat steps 3 and 4 (m₃).

  • The density of the liquid is calculated using the formula: Density = [(m₂ - m₁) / (m₃ - m₁)] x Density of water at the measurement temperature.

Determination of Vapor Pressure (Isoteniscope Method)

Objective: To measure the vapor pressure of the liquid at various temperatures.[6][7][8][9]

Apparatus:

  • Isoteniscope

  • Vacuum pump

  • Manometer

  • Constant temperature bath

  • Thermometer

Procedure:

  • Assemble the apparatus as shown in the diagram for the isoteniscope method.[8]

  • Fill the bulb of the isoteniscope approximately three-quarters full with the liquid sample. A small amount of the liquid is also placed in the U-tube of the isoteniscope.[8]

  • Connect the isoteniscope to the vacuum system and place it in the constant temperature bath.[6][7]

  • Evacuate the air from the system. The liquid may boil under reduced pressure.[6][7]

  • After evacuation, carefully admit air until the liquid levels in the U-tube of the isoteniscope are equal. This indicates that the pressure in the system is equal to the vapor pressure of the liquid at that temperature.[8]

  • Record the temperature of the bath and the pressure from the manometer.[8]

  • Vary the temperature of the bath and repeat the measurement to obtain vapor pressure data at different temperatures.[8]

Isoteniscope_Apparatus cluster_0 Isoteniscope Setup cluster_1 System Components Isoteniscope Isoteniscope SampleBulb Sample Bulb Isoteniscope->SampleBulb UTube U-Tube Isoteniscope->UTube VacuumPump Vacuum Pump Isoteniscope->VacuumPump to vacuum Manometer Manometer Isoteniscope->Manometer to measure pressure TempBath Constant Temp. Bath TempBath->Isoteniscope controls temperature

Isoteniscope Experimental Workflow

References

Spectroscopic Profile of 1,1,1,3-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,1,1,3-tetrachloropropane, a chlorinated propane (B168953) derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Experimental ¹H NMR data for this compound, including chemical shifts and coupling constants, were not found in the reviewed literature.

¹³C NMR: A reference to the ¹³C NMR spectrum of this compound is found in the publication by F. K. Velichko and V. I. Dostovalova in Organic Magnetic Resonance (1975).[1] However, the specific chemical shift values from this source could not be obtained.

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C1 (-CCl₃)95 - 105
C2 (-CH₂-)50 - 60
C3 (-CH₂Cl)45 - 55
Note: Predicted values are based on typical chemical shifts for similar chlorinated alkanes.
Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available through SpectraBase.[1] While the full spectrum is not detailed here, the expected characteristic absorption bands are listed below.

Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H stretch2950 - 2850
C-H bend (scissoring/wagging)1470 - 1350
C-Cl stretch850 - 550
Mass Spectrometry (MS)

The mass spectrum of this compound is available on the NIST WebBook, acquired via electron ionization (EI).[2] The major fragments observed are summarized below.

m/z Relative Abundance (%) Proposed Fragment
109100[C₂H₂Cl₂]⁺
145~75[C₃H₄Cl₃]⁺
147~73[C₃H₄Cl₃]⁺ (isotope peak)
63~60[C₂H₂Cl]⁺
111~35[C₂H₂Cl₂]⁺ (isotope peak)
117~30[CCl₃]⁺
119~29[CCl₃]⁺ (isotope peak)
Note: Relative abundances are estimated from the graphical representation of the mass spectrum on the NIST WebBook.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. Therefore, the following are generalized protocols for the analysis of liquid halogenated organic compounds.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound would be prepared by dissolving approximately 10-50 mg of the neat liquid in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

  • ¹H NMR: A standard one-dimensional proton NMR spectrum would be acquired using a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction of the resulting free induction decay (FID).

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time would be necessary to obtain a spectrum with a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum could be obtained using one of the following methods:

  • Neat Liquid: A thin film of the liquid would be placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer's sample holder.

  • Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride, CCl₄) would be prepared and placed in a liquid sample cell of a defined path length.

A background spectrum of the salt plates or the solvent-filled cell would be recorded first and subsequently subtracted from the sample spectrum to yield the spectrum of the compound.

Mass Spectrometry (MS)

Mass spectral analysis would typically be performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) would be injected into the gas chromatograph. The GC would be equipped with a capillary column suitable for the separation of halogenated hydrocarbons. The oven temperature would be programmed to ensure the elution of the compound as a sharp peak.

  • Ionization: As the compound elutes from the GC column, it would enter the mass spectrometer's ion source, where it would be subjected to electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting molecular ion and fragment ions would be separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector would record the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation Sample Obtain Pure Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Bands) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation / Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

General Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to the Structural Isomer Analysis of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,1,1,3-tetrachloropropane and its five structural isomers: 1,1,1,2-tetrachloropropane (B1620178), 1,1,2,2-tetrachloropropane, 1,1,3,3-tetrachloropropane (B154969), 1,2,2,3-tetrachloropropane (B86103), and 1,1,2,3-tetrachloropropane (B103044). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical properties, spectroscopic signatures, and synthesis of these compounds. The guide presents quantitative data in structured tables for straightforward comparison, details experimental protocols for synthesis and analysis, and includes visualizations of logical relationships and experimental workflows to facilitate comprehension.

Introduction

This compound is a chlorinated hydrocarbon with various applications, including its use as a chemical intermediate in the synthesis of next-generation refrigerants and solvents. The structural isomers of tetrachloropropane, each with the chemical formula C₃H₄Cl₄, exhibit distinct physical and chemical properties due to the different arrangements of chlorine atoms on the propane (B168953) backbone. These differences are critical in various applications, from industrial synthesis to their potential roles in drug development and toxicology. A thorough understanding of each isomer is therefore essential for targeted synthesis, accurate identification, and safe handling.

Physicochemical Properties of Tetrachloropropane Isomers

The arrangement of chlorine atoms significantly influences the physicochemical properties of the tetrachloropropane isomers. A summary of key quantitative data is presented in Table 1 for easy comparison.

PropertyThis compound1,1,1,2-Tetrachloropropane1,1,2,2-Tetrachloropropane1,1,3,3-Tetrachloropropane1,2,2,3-Tetrachloropropane1,1,2,3-Tetrachloropropane
CAS Number 1070-78-6812-03-313116-60-41653-17-413116-53-518495-30-2
Molecular Weight ( g/mol ) 181.88181.87181.87181.88181.88181.87
Boiling Point (°C) 159[1]152.4[2]145.6175-176166[3]177.7[4]
Melting Point (°C) --64[2]---179[4][5][6]
Density (g/cm³) 1.470 @ 20°C[1]1.4661.53-1.51.53[5][6]
Refractive Index -1.48---1.479[4]

Spectroscopic Analysis

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of the tetrachloropropane isomers. The following sections summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within each isomer.

Isomer¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
This compound Triplet and quartetThree distinct signals
1,1,1,2-Tetrachloropropane Doublet and quartetThree distinct signals
1,1,2,2-Tetrachloropropane Singlet and quartetThree distinct signals
1,1,3,3-Tetrachloropropane Two tripletsTwo distinct signals
1,2,2,3-Tetrachloropropane A singlet is observed at 4.17 ppm in CCl4 and 4.129 ppm in CDCl3.[7]Two distinct signals
1,1,2,3-Tetrachloropropane Complex multiplet patternsThree distinct signals
Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the tetrachloropropane isomers. The electron ionization (EI) mass spectra of these isomers will exhibit characteristic fragmentation patterns, although some fragments may be common due to their similar structures.

Experimental Protocols

Synthesis of Tetrachloropropane Isomers

This compound can be synthesized by the reaction of ethylene (B1197577) with carbon tetrachloride.[8][9][10] A detailed experimental protocol is as follows:

  • Reaction Setup : A reactor is charged with carbon tetrachloride, a catalyst system comprising iron and a phosphorus (V) compound (e.g., tributyl phosphate), and a co-catalyst.[8][9][10]

  • Reaction Conditions : The reactor is heated to a temperature between 40°C and 180°C (preferably 85°C to 150°C) with agitation.[8]

  • Ethylene Feed : Ethylene is continuously fed into the reactor. The mole ratio of carbon tetrachloride to ethylene is maintained between 0.02:1 and 50:1.[8]

  • Reaction Monitoring : The reaction progress is monitored by analyzing samples periodically.

  • Work-up and Purification : After the reaction is complete, the crude product is purified by distillation to yield this compound.

This isomer can be produced by the addition of hydrogen chloride to 1,1,1-trichloropropene.[2]

  • Reactants : 1,1,1-trichloropropene and hydrogen chloride.

  • Procedure : Hydrogen chloride gas is bubbled through a solution of 1,1,1-trichloropropene in a suitable solvent, or the reaction is carried out in the gas phase over a catalyst.

  • Purification : The resulting 1,1,1,2-tetrachloropropane is purified by distillation.

A plausible route involves the radical addition of carbon tetrachloride to vinylidene chloride to form 1,1,1,3,3-pentachloropropane (B1622584), followed by selective reduction.[11]

  • Pentachloropropane Synthesis : Carbon tetrachloride, vinylidene chloride, copper(I) chloride, and an amine ligand are heated in a reactor at 100-150°C.[11]

  • Reduction : The crude 1,1,1,3,3-pentachloropropane is then selectively reduced to 1,1,3,3-tetrachloropropane using a suitable reducing agent.[11]

  • Purification : The final product is purified by distillation.

These isomers can be obtained as by-products in the synthesis of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane (B165214).[12] The process involves the liquid-phase chlorination of 1,2,3-trichloropropane.[12]

Analytical Methods

A robust method for the separation and identification of tetrachloropropane isomers.

  • Instrumentation : An Agilent 7890A/5975C GC/MS or similar.[13]

  • Column : A capillary column such as a Zebron ZB-5 (30 m × 0.25 mm i.d. × 0.25 µm).[14]

  • Injector : Split mode (e.g., 1:100 split ratio) at 280°C.[14]

  • Oven Temperature Program : 40°C for 3 min, then ramp at 10°C/min to 280°C, hold for 9 min.[14]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.58 mL/min).[14]

  • Mass Spectrometer : Quadrupole mass spectrometer with an ion source temperature of 200°C.[14] Data can be acquired in full scan mode or selective ion monitoring (SIM) for higher sensitivity.[13]

  • Sample Preparation : Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[15] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.[15]

  • Instrumentation : A standard NMR spectrometer (e.g., 300 or 500 MHz) is used to acquire ¹H and ¹³C spectra.

Visualizations

Logical Relationship of Tetrachloropropane Isomers

The following diagram illustrates the structural relationship between the different isomers of tetrachloropropane, all sharing the same molecular formula.

G C3H4Cl4 C3H4Cl4 This compound This compound C3H4Cl4->this compound 1,1,1,2-Tetrachloropropane 1,1,1,2-Tetrachloropropane C3H4Cl4->1,1,1,2-Tetrachloropropane 1,1,2,2-Tetrachloropropane 1,1,2,2-Tetrachloropropane C3H4Cl4->1,1,2,2-Tetrachloropropane 1,1,3,3-Tetrachloropropane 1,1,3,3-Tetrachloropropane C3H4Cl4->1,1,3,3-Tetrachloropropane 1,2,2,3-Tetrachloropropane 1,2,2,3-Tetrachloropropane C3H4Cl4->1,2,2,3-Tetrachloropropane 1,1,2,3-Tetrachloropropane 1,1,2,3-Tetrachloropropane C3H4Cl4->1,1,2,3-Tetrachloropropane

Caption: Structural Isomers of Tetrachloropropane.

Experimental Workflow for Isomer Analysis

The following diagram outlines a typical experimental workflow for the analysis of tetrachloropropane isomers.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis cluster_3 Conclusion Synthesis_Purification Synthesis & Purification GC_MS GC-MS Analysis Synthesis_Purification->GC_MS NMR NMR Spectroscopy Synthesis_Purification->NMR Standard_Preparation Standard Preparation Standard_Preparation->GC_MS Standard_Preparation->NMR Spectral_Interpretation Spectral Interpretation GC_MS->Spectral_Interpretation NMR->Spectral_Interpretation Data_Comparison Comparison with Standards Spectral_Interpretation->Data_Comparison Isomer_Identification Isomer Identification Data_Comparison->Isomer_Identification

Caption: Workflow for Tetrachloropropane Isomer Analysis.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound. The tabulated physicochemical and spectroscopic data, along with the outlined experimental protocols, offer a valuable resource for researchers and professionals. The distinct properties of each isomer underscore the importance of precise analytical methods for their differentiation and characterization. The provided workflows and diagrams serve as a clear guide for the systematic analysis of these compounds.

References

Solubility of 1,1,1,3-Tetrachloropropane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1,1,3-tetrachloropropane in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility principles, a generalized experimental protocol for determining solubility, and a logical workflow for solubility assessment.

Introduction to this compound

This compound (C₃H₄Cl₄, CAS No. 1070-78-6) is a chlorinated hydrocarbon.[1] It is a liquid at room temperature and finds application as an intermediate in chemical synthesis.[2][3] Understanding its solubility in different organic solvents is crucial for its use in synthesis, purification, and various other applications within research and development, including the pharmaceutical and agrochemical industries.[3]

Qualitative Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in scientific literature and chemical databases, its solubility can be inferred based on the principle of "like dissolves like."[4][5] This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a polar organic molecule due to the presence of four electronegative chlorine atoms. Therefore, it is expected to be soluble in a range of polar and nonpolar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Solvents Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)Likely Soluble/MiscibleSimilar polarities and the absence of strong hydrogen bonding in the solvent allow for effective solvation of the polar C-Cl bonds in this compound.
Polar Protic Solvents Methanol, Ethanol, IsopropanolLikely Soluble/MiscibleThe polarity of the alcohol should facilitate dissolution. While hydrogen bonding is the primary intermolecular force in alcohols, the dipole-dipole interactions with this compound are expected to be significant enough for solubility.
Nonpolar Solvents Hexane, Toluene, Diethyl Ether, Carbon TetrachlorideLikely Soluble/MiscibleHalogenated hydrocarbons are generally soluble in nonpolar organic solvents due to the presence of London dispersion forces, which are the primary intermolecular forces in both the solute and the solvent.[4][5]
Water -Sparingly SolubleDespite its polarity, the large nonpolar hydrocarbon portion of the molecule and the lack of hydrogen bonding capability with water molecules would likely limit its solubility in aqueous solutions.[4]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is adapted from established gravimetric and analytical techniques for solubility determination.[6][7][8]

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Glass vials with screw caps

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Gas chromatograph (GC) or other suitable analytical instrument

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved droplets of this compound will indicate that the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, the pipette tip should be kept away from the bottom of the vial.

    • Filter the collected supernatant through a syringe filter to remove any remaining micro-droplets of the undissolved solute.

  • Gravimetric Analysis:

    • Accurately weigh an empty, dry vial (W₁).

    • Transfer the filtered, saturated solution into the pre-weighed vial and weigh it again (W₂).

    • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to leave behind the dissolved solute.

    • Once all the solvent has evaporated, weigh the vial containing the solute residue (W₃).

  • Calculation of Solubility:

    • Mass of the solvent = W₂ - W₃

    • Mass of the dissolved this compound = W₃ - W₁

    • Solubility ( g/100 g solvent) = [(Mass of dissolved solute) / (Mass of solvent)] x 100

  • Instrumental Analysis (Alternative Method):

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze these standards using a suitable analytical technique (e.g., Gas Chromatography) to create a calibration curve.

    • Dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_grav Gravimetric Workflow cluster_inst Instrumental Workflow cluster_end Conclusion start Start: Select Solute and Solvent prep_solute Prepare High-Purity Solute (this compound) start->prep_solute prep_solvent Prepare Analytical Grade Solvent start->prep_solvent saturate Prepare Saturated Solution (Excess Solute in Solvent) prep_solute->saturate prep_solvent->saturate equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) saturate->equilibrate separate Phase Separation (Allow undissolved solute to settle) equilibrate->separate sample Sample Supernatant separate->sample filter Filter Sample sample->filter analysis_choice Choose Analysis Method filter->analysis_choice dilute_sample Dilute Saturated Solution Sample filter->dilute_sample gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric instrumental Instrumental Analysis (e.g., GC) analysis_choice->instrumental Instrumental weigh_initial Weigh Empty Vial gravimetric->weigh_initial prep_standards Prepare Standard Solutions instrumental->prep_standards weigh_solution Weigh Vial + Saturated Solution weigh_initial->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_final Weigh Vial + Solute Residue evaporate->weigh_final calculate_grav Calculate Solubility weigh_final->calculate_grav end End: Report Solubility Data calculate_grav->end calibrate Generate Calibration Curve prep_standards->calibrate calibrate->dilute_sample analyze_sample Analyze Diluted Sample dilute_sample->analyze_sample calculate_inst Calculate Solubility analyze_sample->calculate_inst calculate_inst->end

Caption: Workflow for Determining the Solubility of a Liquid in an Organic Solvent.

Conclusion

References

The Uncharted Toxicological Landscape of 1,1,1,3-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for 1,1,1,3-Tetrachloropropane (CAS No. 1070-78-6) is largely unavailable in publicly accessible scientific literature and databases. This guide provides the existing hazard information for this compound and supplements it with a detailed toxicological profile of structurally related chlorinated propanes to offer a comparative perspective for risk assessment and future research.

This compound: Known Hazards

While quantitative toxicological data is scarce, this compound is recognized for several hazards based on its chemical properties and classifications by regulatory bodies. It is classified as a flammable liquid and vapor.[1] The primary health concerns identified are that it is harmful if swallowed and causes skin and serious eye irritation.[1][2][3]

Table 1: Hazard Classification for this compound

Hazard ClassClassificationSource
Flammable LiquidCategory 3[1]
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)[1][3]
Skin Corrosion/IrritationCauses skin irritation[2][3]
Serious Eye Damage/Eye IrritationCauses serious eye irritation[2][3]

A Comparative Toxicological Assessment: Insights from Structurally Similar Chlorinated Propanes

Due to the lack of specific data for this compound, this section details the toxicological profiles of related compounds, such as 1,1,2,3-Tetrachloropropene and 1,2,3-Trichloropropane. This information can serve as a surrogate for estimating potential hazards and designing future toxicological studies.

Acute Toxicity

Acute toxicity studies on analogous compounds reveal significant toxicity via oral, dermal, and inhalation routes.

Table 2: Acute Toxicity Data for Structurally Related Chlorinated Propanes

CompoundTest SpeciesRouteEndpointValueSource
1,1,2,3-TetrachloropropeneRat (CD, Sprague-Dawley derived)OralLD50 (male)620 mg/kg[4]
Rat (CD, Sprague-Dawley derived)OralLD50 (female)700 mg/kg[4]
Rabbit (New Zealand white)DermalLD50 (male)2100 mg/kg[4]
Rabbit (New Zealand white)DermalLD50 (female)2200 mg/kg[4]
RatInhalationLC501,500 mg/m³[4]
1,2,3-TrichloropropaneRatOralLD50320 mg/kg bw[5]
RatInhalation (4h)Approx. Lethal Conc.1000 ppm[5]
Skin and Eye Irritation

Studies on 1,1,2,3-Tetrachloropropene indicate it is a severe skin irritant and a moderate eye irritant.

Table 3: Skin and Eye Irritation Data for 1,1,2,3-Tetrachloropropene

EndpointTest SpeciesObservationSource
Primary Dermal IrritationRabbit (New Zealand white)Severe irritation with tissue destruction (superficial necrosis) at 4-hour and 24-hour exposures.[4]
Eye IrritationRabbitModerately irritating with conjunctival redness, chemosis, and discharge. Effects reversed within 7 days.[4]
Chronic Toxicity and Carcinogenicity

Chronic exposure to related chlorinated propanes has been linked to organ damage and carcinogenicity in animal studies. For instance, 1,2,3-Trichloropropane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] Oral exposure in rodents led to tumors in the forestomach, liver, and other organs.[5][6] Similarly, 1,3-Dichloropropene is classified by the EPA as a probable human carcinogen (Group B2).[7]

Experimental Protocols: A Methodological Overview

The following are representative experimental protocols for key toxicological endpoints, based on studies of related chlorinated propanes.

Acute Oral Toxicity (as per studies on 1,1,2,3-Tetrachloropropene)
  • Test Species: Fasted CD (Sprague-Dawley derived) rats (5 per sex per group).

  • Administration: The test substance is administered by oral intubation.

  • Dosage: A range of doses is used to determine the lethal dose 50 (LD50). For 1,1,2,3-Tetrachloropropene, doses ranged from 100 mg/kg to 1000 mg/kg.[4]

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for a standard period, typically 14 days.

  • Endpoints: Mortality, clinical signs (e.g., fecal staining, soft stool, urinary staining), and calculation of the LD50 value.[4]

Acute Dermal Toxicity (as per studies on 1,1,2,3-Tetrachloropropene)
  • Test Species: Male and female New Zealand white rabbits (5 per sex per group).

  • Application: The test substance is applied to the clipped, intact skin under an occlusive covering for 24 hours.

  • Dosage: Various doses are applied to determine the LD50. For 1,1,2,3-Tetrachloropropene, doses ranged from 2000 mg/kg to 4000 mg/kg.[4]

  • Observation Period: 14 days, monitoring for clinical signs and mortality.

  • Endpoints: Mortality, clinical signs (e.g., ataxia, hypoactivity, dermal necrosis), and calculation of the LD50 value.[4]

Primary Dermal Irritation (as per studies on 1,1,2,3-Tetrachloropropene)
  • Test Species: New Zealand white rabbits.

  • Application: A 0.5 ml dose of the test substance is applied to the clipped intact skin. Both semi-occlusive (4-hour) and occlusive (24-hour) exposures are evaluated.

  • Observation: The degree of skin irritation, including erythema and edema, is scored at specified intervals.

  • Endpoints: Primary Irritation Index is calculated based on the observed skin reactions. For 1,1,2,3-Tetrachloropropene, irritation was severe, with evidence of tissue destruction.[4]

Visualizing Toxicological Pathways and Processes

General Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for assessing the toxicology of a chemical substance.

Toxicological_Assessment_Workflow cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (Acute) cluster_3 Phase 4: In Vivo Testing (Sub-chronic/Chronic) cluster_4 Phase 5: Risk Assessment A Physicochemical Properties B In Silico / QSAR Modeling A->B C Read-Across / Analog Data B->C D Genotoxicity Assays (e.g., Ames Test) C->D E Cytotoxicity Assays D->E F Acute Oral/Dermal/Inhalation Toxicity E->F G Skin/Eye Irritation & Sensitization F->G H Repeated Dose Toxicity Studies G->H I Carcinogenicity Bioassays H->I J Reproductive/Developmental Toxicity H->J K Dose-Response Assessment I->K J->K M Risk Characterization (NOAEL, LOAEL, RfD) K->M L Exposure Assessment L->M

Caption: A generalized workflow for chemical toxicological assessment.

Postulated Metabolic Pathways of Chlorinated Propanes

The metabolism of chlorinated propanes like 1,2,3-Trichloropropane is thought to proceed via two primary pathways: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These pathways can lead to the formation of reactive intermediates.[8]

Metabolic_Pathways cluster_0 Metabolic Activation of Chlorinated Propanes cluster_1 Pathway 1: P450 Oxidation cluster_2 Pathway 2: Glutathione Conjugation cluster_3 Detoxification & Excretion CP Chlorinated Propane (e.g., 1,2,3-Trichloropropane) P450 Cytochrome P450 Oxidation CP->P450 GST Glutathione S-transferase (GST) CP->GST RI1 Reactive Intermediates (e.g., Epoxides, Aldehydes) P450->RI1 TA1 Toxicity / Carcinogenicity RI1->TA1 GC Glutathione Conjugate GST->GC RI2 Reactive Intermediates (e.g., Episulfonium Ion) GC->RI2 Detox Further Metabolism (e.g., Mercapturic Acid Formation) GC->Detox TA2 Toxicity / Carcinogenicity RI2->TA2 Excretion Urinary Excretion Detox->Excretion

Caption: Postulated metabolic pathways for chlorinated propanes.

Conclusion and Future Directions

The significant data gap in the toxicological profile of this compound underscores the need for further research. While hazard classifications provide a baseline for safe handling, a comprehensive understanding of its toxicokinetics and toxicodynamics is essential for accurate risk assessment. The data from structurally related chlorinated propanes suggest that this compound may exhibit significant acute toxicity, be a skin and eye irritant, and potentially pose a chronic health risk, including carcinogenicity.

Future research should prioritize conducting a battery of toxicological tests following established guidelines (e.g., OECD) to determine key endpoints such as LD50, skin/eye irritation potential, genotoxicity, and carcinogenicity. Such data are crucial for protecting human health and the environment.

References

Environmental Fate of 1,1,1,3-Tetrachloropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the environmental fate of 1,1,1,3-tetrachloropropane is limited. Much of the information presented in this guide is based on data from structurally similar compounds, particularly 1,2,3-trichloropropane (B165214), and on estimations from validated predictive models. This document should be used as a screening-level guide and for informational purposes.

Introduction

This compound is a chlorinated hydrocarbon.[1][2][3][4][5] Due to its chemical structure, it is expected to exhibit environmental persistence and mobility, similar to other chlorinated propanes that are of environmental concern.[6] Understanding its behavior in the environment is crucial for assessing its potential risks and developing remediation strategies. This guide provides a comprehensive overview of the available information on the environmental fate of this compound, including its degradation, transport, and persistence in various environmental compartments.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of this compound is governed by its physical and chemical properties. A summary of key estimated and available experimental properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₃H₄Cl₄[1][7]
Molecular Weight181.88 g/mol [1][7]
Boiling Point155.6 °C (estimated)[8]
Vapor Pressure2.59 mm Hg at 25 °C (estimated)[8]
Water Solubility339.6 mg/L at 25 °C (estimated)[8]
Log Octanol-Water Partition Coefficient (Kow)2.66 (estimated)[8]
Henry's Law Constant 2.69 x 10⁻⁴ atm-m³/mol at 25 °C (estimated) [9]
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 143.5 L/kg (estimated) [9]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important transformation pathways for chlorinated hydrocarbons in the environment.

Hydrolysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For chlorinated alkanes, this process typically involves the substitution of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on pH and temperature.

Based on estimation models (EPI Suite™), the hydrolysis half-life of this compound is predicted to be significant, suggesting it is resistant to this degradation pathway under neutral pH conditions.

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for this compound in the aquatic environment as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.

In the atmosphere, indirect photolysis through reaction with hydroxyl radicals (•OH) is the primary degradation mechanism for many volatile organic compounds. The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is in the order of days to weeks, indicating that this is a relevant degradation pathway in the atmosphere.

Biotic Degradation

The biodegradation of chlorinated propanes is highly dependent on the redox conditions and the presence of specific microbial populations.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of highly chlorinated alkanes is generally slow. The primary mechanism is often cometabolism, where the degradation is facilitated by enzymes produced by microorganisms for the metabolism of other substrates. For chlorinated propanes, monooxygenase enzymes, such as those expressed by methanotrophs and propane-oxidizing bacteria, have been shown to co-oxidize compounds like 1,2-dichloropropane (B32752) and 1,2,3-trichloropropane.[6][14] It is plausible that this compound could also be a substrate for such enzymes, leading to the formation of chlorinated alcohols and aldehydes.

Anaerobic_Degradation_Pathway cluster_reductive_dechlorination Reductive Dechlorination This compound This compound 1,1,3-Trichloropropane 1,1,3-Trichloropropane This compound->1,1,3-Trichloropropane -Cl, +H Dichloropropanes Dichloropropanes 1,1,3-Trichloropropane->Dichloropropanes -Cl, +H Chloropropanes Chloropropanes Dichloropropanes->Chloropropanes -Cl, +H Propane/Propene Propane/Propene Chloropropanes->Propane/Propene -Cl, +H Hydrolysis_Protocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis A Prepare sterile aqueous buffer solutions (pH 4, 7, 9) B Spike with this compound A->B C Incubate at constant temperatures in the dark B->C D Sample at time intervals C->D E Extract with organic solvent D->E F Analyze by GC-MS E->F G Plot concentration vs. time F->G H Calculate pseudo-first-order rate constants G->H Soil_Sorption_Protocol cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Prepare soil slurries with known soil-to-water ratios B Add this compound solution A->B C Agitate samples for a defined period to reach equilibrium B->C D Centrifuge samples to separate soil and water C->D E Analyze aqueous phase concentration by GC-MS D->E F Calculate amount sorbed to soil E->F G Determine Kd and Koc values F->G

References

An In-depth Technical Guide on the Thermal Decomposition of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1,1,1,3-tetrachloropropane (CCl₃CH₂CH₂Cl). The primary decomposition pathway is dehydrochlorination, yielding 1,1,3-trichloropropene (B110787). This document consolidates available quantitative data on reaction conditions, conversions, and product selectivities. It further outlines detailed experimental protocols for studying the pyrolysis of chlorinated hydrocarbons and the subsequent analysis of reaction products. Due to a lack of specific experimental kinetic data for this compound, this guide also presents theoretical kinetic parameters for a structurally analogous compound to provide an estimated framework for its thermal behavior.

Introduction

This compound is a chlorinated hydrocarbon of interest in various chemical syntheses. Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety, and environmental considerations. The principal thermal degradation route for many polychlorinated alkanes is the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. In the case of this compound, this reaction leads to the formation of 1,1,3-trichloropropene, a potentially valuable chemical intermediate.

This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed technical resource on the thermal decomposition of this compound, focusing on the core aspects of the process, including reaction mechanisms, quantitative data, and experimental methodologies.

Reaction Mechanism and Stoichiometry

The primary thermal decomposition pathway of this compound is a unimolecular elimination reaction, specifically a dehydrochlorination, to produce 1,1,3-trichloro-1-propene and hydrogen chloride.

Primary Reaction:

CCl₃CH₂CH₂Cl (g) → CCl₂=CHCH₂Cl (g) + HCl (g)

This reaction involves the removal of a hydrogen atom from the second carbon and a chlorine atom from the first carbon, leading to the formation of a double bond.

Figure 1: Dehydrochlorination pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data on the thermal decomposition of this compound, primarily from patent literature describing its dehydrochlorination.

Table 1: Reaction Conditions and Product Distribution for the Dehydrochlorination of this compound

PhaseTemperature (°C)Conversion (%)Selectivity to 1,1,3-trichloroprop-1-ene (%)Other ProductsReference
Liquid1759580.7Unknowns (mostly chlorinated C6 compounds)[1]
Liquid80 - 130---[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₄Cl₄[3][4]
Molecular Weight181.876 g/mol [3][4]
CAS Registry Number1070-78-6[3][4]
Boiling Point159-161 °C at 760 mmHg
Density1.49 g/cm³ at 25 °C

Table 3: Theoretical Kinetic Parameters for the Unimolecular Decomposition of a Structurally Analogous Compound (1-Bromo-3-chloropropane)

Note: Due to the absence of specific experimental kinetic data for the thermal decomposition of this compound, the following data for 1-bromo-3-chloropropane (B140262) is provided as an analogy to estimate the expected kinetic behavior. The primary decomposition pathway for this analog is also a unimolecular elimination.

ReactionArrhenius Pre-exponential Factor (A)Activation Energy (Ea)Temperature Range (K)Reference
BrCH₂CH₂CH₂Cl → CH₂=CHCH₂Cl + HBr6.1 x 10¹³ s⁻¹57.2 kcal/mol400 - 1000[5]

Experimental Protocols

Gas-Phase Pyrolysis in a Flow Reactor

This protocol describes a common setup for studying the kinetics and product distribution of gas-phase thermal decomposition.

Objective: To determine the rate of decomposition and identify the products of the gas-phase pyrolysis of this compound at various temperatures.

Apparatus:

  • A tubular flow reactor (e.g., quartz or stainless steel) housed in a temperature-controlled furnace.

  • A system for delivering a carrier gas (e.g., nitrogen or argon) at a precise flow rate.

  • A means of introducing the liquid this compound into the heated carrier gas stream, such as a syringe pump and a heated injector.

  • A condenser and cold trap system to collect the reaction products.

  • Analytical instrumentation for product identification and quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

  • The flow reactor is heated to the desired reaction temperature and purged with the inert carrier gas.

  • The flow rate of the carrier gas is set and maintained at a constant value.

  • Liquid this compound is introduced into the hot carrier gas stream at a known and constant rate using a syringe pump. The liquid is vaporized upon injection.

  • The reactant and carrier gas mixture passes through the heated reaction zone of the flow reactor. The residence time in the reactor is controlled by the reactor volume and the total gas flow rate.

  • The effluent from the reactor is passed through a condenser and a series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen) to collect the condensable products and unreacted starting material.

  • The non-condensable gaseous products (such as HCl) can be sampled directly from the gas stream or bubbled through a suitable trapping solution for later analysis.

  • The collected liquid samples are diluted with a suitable solvent and analyzed by GC-MS to identify and quantify the products and any remaining this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Reaction Pyrolysis cluster_Analysis Product Analysis Reactant This compound Flow_Reactor Heated Flow Reactor Reactant->Flow_Reactor Carrier_Gas Inert Carrier Gas (N2 or Ar) Carrier_Gas->Flow_Reactor Condenser Condenser & Cold Trap Flow_Reactor->Condenser Trapping_Solution HCl Trapping Flow_Reactor->Trapping_Solution GC_MS GC-MS Analysis Condenser->GC_MS

Figure 2: General experimental workflow for gas-phase pyrolysis.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of the thermal decomposition of this compound.

Instrumentation:

  • Gas chromatograph equipped with a capillary column suitable for separating chlorinated hydrocarbons (e.g., a non-polar or medium-polarity column).

  • Mass spectrometer detector.

  • Autosampler for automated injections.

Procedure:

  • Sample Preparation: The collected liquid samples from the pyrolysis experiment are diluted to an appropriate concentration with a high-purity solvent (e.g., dichloromethane (B109758) or hexane). An internal standard may be added for more accurate quantification.

  • GC Separation: A small volume of the prepared sample is injected into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the capillary column as they are carried through by an inert gas (e.g., helium).

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.

  • Data Analysis: The mass spectrum of each eluting compound is recorded. The identity of each compound can be determined by comparing its mass spectrum to a library of known spectra (e.g., the NIST library) and by its retention time. The quantity of each compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of a known amount of an internal or external standard.

Discussion

The thermal decomposition of this compound primarily proceeds via dehydrochlorination to form 1,1,3-trichloropropene. The available data from patent literature indicates that this conversion can be achieved with high efficiency at moderately elevated temperatures (175 °C) in the liquid phase.[1] The formation of higher molecular weight byproducts, such as chlorinated C6 compounds, suggests that secondary reactions, potentially involving the initial products, can occur.[1]

While specific experimental kinetic parameters for this compound are not available, the theoretical data for the analogous dehydrobromination of 1-bromo-3-chloropropane provides a useful estimate.[5] The activation energy of 57.2 kcal/mol suggests that a significant energy input is required to initiate the unimolecular elimination, which is consistent with the need for elevated temperatures in the experimental observations. The pre-exponential factor of 6.1 x 10¹³ s⁻¹ is typical for unimolecular reactions of this type.[5]

For researchers investigating the thermal decomposition of this compound, it is recommended to employ experimental setups similar to the gas-phase flow reactor described. This allows for precise control of reaction temperature and residence time, which are critical for obtaining reliable kinetic data. The use of GC-MS for product analysis is essential for the unambiguous identification and quantification of the various chlorinated species that may be formed.

Conclusion

The thermal decomposition of this compound is a chemically significant process, primarily leading to the formation of 1,1,3-trichloropropene through dehydrochlorination. This guide has summarized the available quantitative data and provided detailed, adaptable experimental protocols for further investigation. While a gap in the literature exists regarding the specific experimental kinetics of this reaction, the provided data for an analogous compound offers a valuable starting point for theoretical and experimental studies. Further research is warranted to precisely determine the Arrhenius parameters and to fully elucidate the potential for secondary reactions under various process conditions. This will enable a more complete understanding of the thermal behavior of this compound, benefiting its application in chemical synthesis and ensuring safe and efficient process design.

References

1,1,1,3-Tetrachloropropane material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 1,1,1,3-Tetrachloropropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms Propane, 1,1,1,3-tetrachloro-
CAS Number 1070-78-6[1]
EC Number 213-981-7[1]
Molecular Formula C₃H₄Cl₄[1][2][3]
Molecular Weight 181.88 g/mol [2]
Chemical Structure C(C(Cl)(Cl)Cl)CCl[3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Physical State Liquid[2][4]
Color Colorless to Almost colorless clear liquid[3]
Odor Sweet or chloroform-like[3]
Melting Point -35 °C[4]
Boiling Point 159 °C[4]
Flash Point 105 °C[4]
Density 1.471 g/cm³[4]
Vapor Pressure 2.99 mmHg at 25 °C[4]
Solubility No data available[4]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]

GHS Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapour[4][5]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[4][5]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[4][5]
Acute Toxicity, Inhalation Category 4 (Potential)H332: Harmful if inhaled[2]

GHS Label Elements

GHS_Label cluster_pictograms Hazard Pictograms cluster_signal Signal Word cluster_statements Hazard Statements p1 Flame p2 Exclamation Mark s1 Warning h_statements H226: Flammable liquid and vapour H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation

Caption: GHS Hazard Communication for this compound.

Toxicological Information

Acute Toxicity
  • Oral: Harmful if swallowed (Category 4).[4][5]

  • Inhalation: A Lowe st Published Lethal Concentration (LCLo) for rats has been reported as 4700 ppm for a 6-hour exposure.[1]

  • Dermal: No specific data available.

Skin Irritation

Causes skin irritation (Category 2).[4][5]

Eye Irritation

Causes serious eye irritation (Category 2).[4][5]

Other Toxicological Information

No data is available for respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (single or repeated exposure), or aspiration hazard.[1]

Experimental Protocols

Detailed experimental data for this compound are not publicly available. However, the following sections describe the standard methodologies, based on OECD guidelines, that would be employed to determine the toxicological properties of such a chemical.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to identify a dose that causes clear signs of toxicity without mortality.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[6]

  • Housing and Feeding: Animals are housed individually with controlled temperature and lighting. They are fasted before dosing.[6]

  • Dose Administration: The test substance is administered as a single dose by gavage.[6] Dosing is stepwise, using fixed doses of 5, 50, 300, and 2000 mg/kg.[6] The initial dose is selected based on a preliminary sighting study.[6]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the GHS.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.

  • Test System: A three-dimensional Reconstructed human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[4]

  • Procedure:

    • The test chemical is applied topically to the RhE tissue.[4]

    • Following a defined exposure period, the chemical is removed by rinsing.

    • The tissues are incubated for a post-exposure period.

  • Viability Assessment: Cell viability is measured using the MTT assay. Viable cells convert the MTT dye into a blue formazan (B1609692) salt, which is then extracted and measured spectrophotometrically.[7]

  • Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the chemical's irritation potential. A viability of ≤ 50% indicates an irritant (GHS Category 2).[4]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animals: Healthy, young adult albino rabbits are typically used.[2]

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[3]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[3]

  • Observations: The degree of eye irritation is scored for the cornea, iris, and conjunctiva. The reversibility of any lesions is also assessed.[3]

  • Data Analysis: The scores are used to classify the substance for its eye irritation potential according to the GHS. To minimize animal suffering, a sequential testing strategy is recommended, starting with a single animal.[3]

Risk Assessment and Management Workflow

The following diagram illustrates a logical workflow for the assessment and management of risks associated with this compound in a laboratory setting.

Risk_Assessment_Workflow cluster_assessment Hazard Identification & Risk Assessment cluster_control Control Measures cluster_response Emergency Preparedness A Identify Hazards (Flammable, Harmful if Swallowed, Skin/Eye Irritant) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B C Characterize Risk (Likelihood & Severity of Harm) B->C D Engineering Controls (Fume Hood, Ventilation) C->D Implement Controls E Administrative Controls (SOPs, Training, Labeling) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G First Aid Measures (Eye Wash, Drench Shower) F->G Prepare for Emergencies H Spill Response (Absorbent Material, Containment) G->H I Fire Response (Appropriate Extinguisher) H->I

Caption: Risk assessment and management workflow for this compound.

Handling and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors may travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Ecological Information

No specific ecotoxicity data for this compound is readily available. Due to its chemical nature, it should be handled and disposed of in a manner that prevents its release into the environment.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1,3-Tetrachloropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloropropane is a chlorinated hydrocarbon primarily utilized as a chemical intermediate in the synthesis of other valuable organic compounds.[1][2][3] Its reactivity is chiefly centered around dehydrochlorination reactions to produce various trichloropropenes, which are key building blocks in the agrochemical and pharmaceutical industries.[2] This document provides an overview of its primary application, including detailed experimental protocols and relevant data.

Core Application: Synthesis of Chlorinated Propenes

The principal application of this compound in organic synthesis is its conversion to 1,1,3-trichloropropene (B110787) and other chlorinated propenes through dehydrochlorination.[4][5] This elimination reaction can be achieved under various conditions, including liquid-phase and vapor-phase processes, often employing catalysts or basic conditions.

Logical Relationship: From Starting Materials to Key Intermediates

G cluster_start Starting Materials cluster_products Dehydrochlorination Products Carbon_Tetrachloride Carbon Tetrachloride 1_1_1_3_Tetrachloropropane This compound Carbon_Tetrachloride->1_1_1_3_Tetrachloropropane Telomerization Ethylene Ethylene Ethylene->1_1_1_3_Tetrachloropropane Telomerization 1_1_3_Trichloropropene 1,1,3-Trichloropropene 1_1_1_3_Tetrachloropropane->1_1_3_Trichloropropene Dehydrochlorination 3_3_3_Trichloropropene 3,3,3-Trichloropropene 1_1_1_3_Tetrachloropropane->3_3_3_Trichloropropene Dehydrochlorination Further_Synthesis Further Synthesis (e.g., 1,1,2,3-Tetrachloropropene) 1_1_3_Trichloropropene->Further_Synthesis 3_3_3_Trichloropropene->Further_Synthesis

Caption: Synthesis pathway from basic feedstocks to this compound and its subsequent dehydrochlorination products.

Experimental Protocols

Protocol 1: Liquid-Phase Dehydrochlorination of this compound

This protocol describes the liquid-phase dehydrochlorination of this compound to produce 1,1,3-trichloropropene. This method is adapted from procedures outlined in patent literature and is suitable for laboratory-scale synthesis.

Materials:

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃) or other suitable Lewis acid catalyst

  • Optional: Phase-transfer catalyst (e.g., Aliquat 336)[6]

  • Aqueous solution of a base (e.g., Sodium Hydroxide (B78521), NaOH)

  • Inert solvent (optional, e.g., a high-boiling hydrocarbon)

  • Standard laboratory glassware for reactions under controlled temperature, including a multi-neck round-bottom flask, condenser, dropping funnel, and stirring apparatus.

Workflow Diagram:

G Start Start Setup Assemble reaction apparatus under inert atmosphere Start->Setup Charge_Reactants Charge flask with this compound and catalyst (e.g., FeCl3) Setup->Charge_Reactants Heat Heat reaction mixture to desired temperature (e.g., 80-130°C) Charge_Reactants->Heat Add_Base Slowly add aqueous base (if not using a purely thermal or catalytic method) Heat->Add_Base Monitor Monitor reaction progress by GC-MS Add_Base->Monitor Cool Cool reaction mixture to room temperature Monitor->Cool Workup Perform aqueous workup: wash with water and brine Cool->Workup Dry Dry organic layer over anhydrous MgSO4 Workup->Dry Purify Purify by fractional distillation under reduced pressure Dry->Purify Product Obtain 1,1,3-trichloropropene Purify->Product

Caption: Experimental workflow for the liquid-phase dehydrochlorination of this compound.

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: The flask is charged with this compound and a catalytic amount of anhydrous ferric chloride (e.g., 1-5 mol%).

  • Reaction Conditions: The mixture is heated to a temperature in the range of 80°C to 130°C with vigorous stirring.[7]

  • Reaction with Base (Alternative): In an alternative approach, an aqueous solution of a base such as sodium hydroxide can be added dropwise to the heated solution of this compound. The use of a phase-transfer catalyst may be beneficial to facilitate the reaction between the organic and aqueous phases.[6]

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then washed with water to remove the catalyst and any remaining base. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,1,3-trichloropropene.

Quantitative Data:

ParameterValueReference
Reaction Temperature80°C - 130°C[7]
Catalyst Loading (FeCl₃)100 - 1500 ppmw[7]
Residence Time2 - 6 hours[7]
Conversion of this compound>95%[4]
Selectivity for 1,1,3-trichloropropene>95%[4]

Other Potential Synthetic Applications

While the dehydrochlorination to chlorinated propenes is the most documented application, the structure of this compound suggests potential for other synthetic transformations, although specific examples in the literature are scarce.

  • Cyclopropane (B1198618) Synthesis: The 1,3-disposition of chlorine atoms could theoretically allow for intramolecular cyclization to form cyclopropane derivatives. However, there is a lack of specific literature detailing this transformation for this compound.

  • Reactions with Nucleophiles: The chlorine atoms are susceptible to nucleophilic substitution. Reactions with amines could potentially lead to the formation of nitrogen-containing heterocycles such as aziridines, although this has not been specifically reported for this substrate.[8][9][10]

  • Radical Reactions: The polychlorinated nature of the molecule could make it a substrate for radical reactions, such as radical cyclizations, but this remains an underexplored area.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. It is known to be harmful if swallowed or inhaled and causes skin and eye irritation.[11]

Conclusion

This compound is a valuable intermediate, primarily for the synthesis of 1,1,3-trichloropropene through dehydrochlorination. The provided protocol offers a general guideline for its laboratory-scale synthesis. While other synthetic applications are theoretically possible, they are not well-documented in the current chemical literature, presenting potential avenues for future research.

References

Application Notes and Protocols: 1,1,1,3-Tetrachloropropane as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,3-Tetrachloropropane is a chlorinated hydrocarbon that serves as an intermediate in the synthesis of various organic compounds. Within the agrochemical industry, its primary established role is as a precursor to 1,1,3-trichloropropene (B110787) through dehydrochlorination. While direct and complete synthesis pathways from this compound to major agrochemicals like chlorpyrifos (B1668852) and pyrethroids are not extensively documented in publicly available literature, this document outlines the synthesis of key intermediates and the established manufacturing routes of these agrochemicals from other precursors. This information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical context in which this compound and its derivatives are utilized.

Section 1: Dehydrochlorination of this compound to 1,1,3-Trichloropropene

The most direct application of this compound in the synthesis of agrochemical intermediates is its conversion to 1,1,3-trichloropropene. This reaction is a critical first step, as 1,1,3-trichloropropene can be further functionalized.

Experimental Protocol: Catalytic Dehydrochlorination

Objective: To synthesize 1,1,3-trichloropropene from this compound via catalytic dehydrochlorination.

Materials:

  • This compound (HCC-250fb)

  • Iron(III) chloride (FeCl₃), anhydrous

  • Nitrogen gas, inert

  • Distillation apparatus

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Set up the reaction vessel with a condenser and a nitrogen inlet to maintain an inert atmosphere.

  • Charge the reactor with this compound.

  • Add a catalytic amount of anhydrous iron(III) chloride to the reactor.

  • Heat the reaction mixture to a temperature between 80°C and 130°C with continuous stirring.

  • Monitor the reaction progress by gas chromatography (GC) to determine the conversion of this compound and the selectivity to 1,1,3-trichloropropene.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The resulting 1,1,3-trichloropropene can be purified by distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
CatalystIron(III) chlorideN/A
Reaction Temperature80 - 130°CN/A
Conversion of this compound>95%N/A
Selectivity to 1,1,3-Trichloropropene>90%N/A

Experimental Workflow:

Dehydrochlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with This compound B Add FeCl3 Catalyst A->B C Heat to 80-130°C under Nitrogen B->C D Monitor by GC C->D E Cool to Room Temperature D->E F Purify by Distillation E->F

Dehydrochlorination Experimental Workflow

Section 2: Synthesis of Chlorpyrifos

Chlorpyrifos is a widely used organophosphate insecticide. Its synthesis involves the key intermediate 3,5,6-trichloro-2-pyridinol (B117793). While a direct synthesis from this compound is not established, the following sections detail the established industrial synthesis of 3,5,6-trichloro-2-pyridinol and the final synthesis of chlorpyrifos.

Synthesis Pathway of Chlorpyrifos

Chlorpyrifos_Synthesis cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis TCP 2,3,5,6-Tetrachloropyridine TCP_OH 3,5,6-Trichloro-2-pyridinol TCP->TCP_OH Hydrolysis Chlorpyrifos Chlorpyrifos TCP_OH->Chlorpyrifos DEPTC O,O-diethyl phosphorochloridothioate DEPTC->Chlorpyrifos Condensation

Synthesis Pathway of Chlorpyrifos
Experimental Protocol: Synthesis of 3,5,6-Trichloro-2-pyridinol from 2,3,5,6-Tetrachloropyridine[1]

Objective: To synthesize 3,5,6-trichloro-2-pyridinol by hydrolysis of 2,3,5,6-tetrachloropyridine.

Materials:

Procedure:

  • In a reaction vessel, combine 2,3,5,6-tetrachloropyridine, water, sodium hydroxide, and a phase-transfer catalyst.[1]

  • Heat the mixture to 100°C with vigorous stirring for 8 hours under an inert atmosphere.[1]

  • Monitor the reaction by thin-layer chromatography (TLC).[1]

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of 5-6.[1]

  • The precipitated product is collected by filtration, washed with water, and dried.[1]

Experimental Protocol: Synthesis of Chlorpyrifos[2][3]

Objective: To synthesize chlorpyrifos from 3,5,6-trichloro-2-pyridinol.

Materials:

  • 3,5,6-Trichloro-2-pyridinol

  • O,O-diethyl phosphorochloridothioate

  • Sodium carbonate

  • Acetonitrile

Procedure:

  • Dissolve 3,5,6-trichloro-2-pyridinol and sodium carbonate in acetonitrile.

  • Add O,O-diethyl phosphorochloridothioate dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Chlorpyrifos Synthesis:

ParameterValueReference
Starting Material3,5,6-Trichloro-2-pyridinol[2][3]
ReagentO,O-diethyl phosphorochloridothioate[2][3]
BaseSodium CarbonateN/A
SolventAcetonitrileN/A
Yield>95%N/A

Section 3: Synthesis of Pyrethroid Insecticides

Synthesis Pathway of Permethrin (B1679614)

Permethrin_Synthesis cluster_acid Acid Chloride Formation cluster_esterification Esterification DCC_acid 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylic acid DCC_chloride 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarbonyl chloride DCC_acid->DCC_chloride Thionyl chloride Permethrin Permethrin DCC_chloride->Permethrin Phenoxy_alcohol 3-Phenoxybenzyl alcohol Phenoxy_alcohol->Permethrin Pyridine (B92270)

Synthesis Pathway of Permethrin
Experimental Protocol: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride[4]

Objective: To prepare the acid chloride of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

Materials:

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

  • Thionyl chloride

  • Toluene (B28343)

Procedure:

  • In a reaction vessel, suspend 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid in toluene.

  • Add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene by distillation under reduced pressure to obtain the crude acid chloride.

Experimental Protocol: Synthesis of Permethrin[4]

Objective: To synthesize permethrin by esterification.

Materials:

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • 3-Phenoxybenzyl alcohol

  • Pyridine

  • Toluene

Procedure:

  • Dissolve 3-phenoxybenzyl alcohol and pyridine in toluene in a reaction vessel.

  • Add a solution of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride in toluene dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours.

  • Wash the reaction mixture with dilute hydrochloric acid, followed by water, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude permethrin.

  • The product can be further purified by column chromatography.

Quantitative Data for Permethrin Synthesis:

ParameterValueReference
Starting Material3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride[4]
Reagent3-Phenoxybenzyl alcohol[4]
BasePyridine[4]
SolventToluene[4]
YieldHighN/A

Conclusion

This compound is a valuable intermediate in the chemical industry, with a primary role in the synthesis of 1,1,3-trichloropropene. While its direct application as a starting material for the complete synthesis of major agrochemicals like chlorpyrifos and pyrethroids is not well-documented, the protocols and pathways provided herein for these agrochemicals from their established precursors offer valuable insights for researchers in the field. Further investigation into novel synthetic routes may yet reveal a more direct link between this compound and the synthesis of complex agrochemical structures.

References

Application Notes and Protocols: Reactions of 1,1,1,3-Tetrachloropropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3-Tetrachloropropane is a polychlorinated alkane with a unique substitution pattern, offering multiple reactive sites for nucleophilic attack. The presence of a trichloromethyl group and a primary chloro substituent on a propane (B168953) backbone leads to a fascinating interplay between substitution and elimination reactions. Understanding the reactivity of this compound with various nucleophiles is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. These application notes provide a detailed overview of the reactions of this compound with different classes of nucleophiles, complete with experimental protocols and quantitative data where available.

General Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are nucleophilic substitution (SN2) and elimination (E2). The regioselectivity of these reactions is a key consideration, with the primary chloride at the C-3 position being more susceptible to substitution than the sterically hindered and electronically deactivated chlorides at the C-1 position. Strong, bulky bases tend to favor elimination, while smaller, less basic nucleophiles are more likely to participate in substitution reactions.

Reaction_Pathways cluster_substitution Nucleophilic Substitution (SN2) cluster_elimination Elimination (E2) This compound This compound Substitution_Product 3-substituted-1,1,1-trichloropropane This compound->Substitution_Product Weakly Basic Good Nucleophile Elimination_Products 1,1,3-Trichloropropene (B110787) (cis/trans isomers) This compound->Elimination_Products Strong, Hindered Base Nucleophile Nucleophile Nucleophile->this compound

Caption: General reaction pathways of this compound with nucleophiles.

Reaction with Basic Nucleophiles (Dehydrochlorination)

Strong bases are potent reagents for the dehydrochlorination of this compound, leading to the formation of various trichloropropene isomers. This elimination reaction is a crucial step in the synthesis of important industrial intermediates.

Quantitative Data for Dehydrochlorination
Base/CatalystTemperature (°C)PressureConversion (%)Selectivity for 1,1,3-Trichloropropene (%)Reference
Iron (Fe) catalyst175N/A9580.7[1]
Lewis Acid (FeCl₃)80-13050-760 mm HgHighHigh (isomer mixture)
Base (unspecified)N/AN/AHighMixture of 1,1,3- and 3,3,3-trichloropropenes
Experimental Protocol: Dehydrochlorination using an Iron Catalyst

Objective: To synthesize 1,1,3-trichloropropene via dehydrochlorination of this compound.

Materials:

  • This compound

  • Iron catalyst (e.g., iron(III) chloride)

  • High-temperature reaction vessel with overhead stirring and condenser

  • Heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Charge the reaction vessel with this compound and the iron catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 175 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for a specified duration (e.g., 1 hour or until completion as monitored by GC).

  • Cool the reaction mixture to room temperature.

  • Carefully vent any evolved HCl gas into a suitable scrubber.

  • The crude product mixture can be purified by distillation to isolate the 1,1,3-trichloropropene isomers.

  • Analyze the product mixture by GC-MS to determine conversion and selectivity.

Dehydrochlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis A This compound C Heat to 175°C (1 hour) A->C B Iron Catalyst B->C D Cooling C->D E Vent HCl D->E F Purification (Distillation) E->F G GC-MS Analysis F->G

Caption: Experimental workflow for the dehydrochlorination of this compound.

Reaction with Amine Nucleophiles

The reaction of this compound with amines can proceed via nucleophilic substitution at the C-3 position. However, due to the basicity of amines, competition from elimination reactions is expected, particularly with hindered amines or at elevated temperatures. The use of a non-nucleophilic base can be employed to trap the HCl byproduct and drive the substitution reaction.

Expected Products and Regioselectivity

The primary product of the reaction with a primary or secondary amine is expected to be the corresponding 3-amino-1,1,1-trichloropropane derivative. The chlorine atoms on the trichloromethyl group are generally unreactive towards nucleophilic substitution under typical conditions.

Experimental Protocol: Reaction with a Secondary Amine (e.g., Piperidine)

Objective: To synthesize 1-(3,3,3-trichloropropyl)piperidine.

Materials:

  • This compound

  • Piperidine (B6355638)

  • A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)

  • A suitable solvent (e.g., acetonitrile (B52724) or DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

  • NMR and mass spectrometry for product characterization

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Add the non-nucleophilic base to the solution.

  • Add piperidine dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the purified product by NMR and mass spectrometry.

Reaction with Alkoxide Nucleophiles

Alkoxides are strong bases and good nucleophiles. Their reaction with this compound is expected to be highly competitive between substitution and elimination. The use of a less hindered alkoxide, such as sodium methoxide, in an aprotic solvent at low temperatures may favor the substitution product, 3-methoxy-1,1,1-trichloropropane. In contrast, a bulky base like potassium tert-butoxide will almost exclusively yield the elimination products.

Quantitative Data for Alkoxide Reactions
AlkoxideExpected Major Product(s)Expected Reaction Conditions
Sodium Methoxide3-methoxy-1,1,1-trichloropropane and 1,1,3-trichloropropeneLow temperature, aprotic solvent
Potassium tert-Butoxide1,1,3-Trichloropropene isomersWide range of temperatures

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles and relatively weak bases, making them ideal candidates for promoting nucleophilic substitution over elimination. The reaction of this compound with a thiolate, such as sodium thiophenoxide, is expected to proceed cleanly via an SN2 mechanism at the C-3 position to yield the corresponding 3-thioether derivative.

Experimental Protocol: Reaction with Sodium Thiophenoxide

Objective: To synthesize phenyl(3,3,3-trichloropropyl)sulfane.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (or another suitable base to generate the thiolate in situ)

  • Anhydrous aprotic solvent (e.g., THF or DMF)

  • Standard reaction and workup equipment

  • NMR and mass spectrometry for product characterization

Procedure:

  • In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve thiophenol in the anhydrous solvent.

  • Carefully add sodium hydride portion-wise at 0 °C to generate the sodium thiophenoxide in situ.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound in the same solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

  • Characterize the final product using NMR and mass spectrometry.

Substitution_vs_Elimination cluster_paths Reactants This compound + Nucleophile/Base SN2 SN2 Pathway Reactants->SN2 Favored by: - Good nucleophile - Weak base - Less hindered substrate C E2 E2 Pathway Reactants->E2 Favored by: - Strong, bulky base - Higher temperature Substitution_Product Substitution Product SN2->Substitution_Product Elimination_Product Elimination Product E2->Elimination_Product

Caption: Factors influencing the competition between substitution (SN2) and elimination (E2) reactions.

Conclusion

This compound exhibits diverse reactivity towards nucleophiles, primarily undergoing dehydrochlorination with strong bases and nucleophilic substitution with less basic, highly nucleophilic species. The regioselectivity of these reactions favors attack at the less sterically hindered C-3 position. The choice of nucleophile, base, solvent, and temperature are critical parameters that can be manipulated to control the reaction outcome, making this compound a versatile synthon for the preparation of a variety of functionalized trichloropropyl compounds. Further research into the reaction kinetics and optimization of conditions for specific nucleophilic substitutions will undoubtedly expand the utility of this compound in synthetic and medicinal chemistry.

References

Application Notes and Protocols for 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1,3-Tetrachloropropane (CAS No. 1070-78-6) is a chlorinated hydrocarbon primarily utilized as a chemical intermediate in the synthesis of various compounds, particularly within the pharmaceutical and agrochemical industries.[1][2] While occasionally referred to as a specialized solvent, a comprehensive review of scientific literature and patent databases reveals a notable absence of its use as a conventional reaction solvent.[3][4] This document provides a detailed overview of its primary applications as a reactant, its physicochemical properties, and essential safety and handling protocols. Due to the lack of available data, application notes and protocols for its use as a reaction solvent cannot be provided. Instead, this guide focuses on its well-documented role as a chemical precursor.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its proper handling, storage, and use in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₃H₄Cl₄[5][6]
Molecular Weight 181.88 g/mol [5][7][8]
Appearance Colorless to very pale-yellow liquid[6][9]
Boiling Point 158.1 °C (431.2 K)[10][11]
Melting Point -35.41 °C (237.74 K)[10][11]
Density ~1.45 g/cm³[5]
CAS Number 1070-78-6[5][7][8]
IUPAC Name This compound[5]

Primary Application: Chemical Intermediate

The predominant role of this compound in the chemical industry is as a precursor for the synthesis of other molecules. Its reactivity, stemming from the presence of multiple chlorine atoms, allows for its conversion into a variety of valuable compounds.

Key Synthetic Applications:
  • Refrigerant Production: It serves as a key intermediate in the manufacturing of next-generation refrigerants, specifically hydrofluoroolefins (HFOs), which have lower global warming potential than older refrigerants.[12]

  • Synthesis of Trichloropropene: this compound can be dehydrochlorinated to produce 1,1,3-trichloropropene, another important chemical intermediate.[4]

  • Pharmaceutical and Agrochemical Synthesis: It is a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical sectors.[1][2]

Experimental Protocol: Dehydrochlorination of this compound (Vapor Phase)

The following is a representative protocol for a reaction where this compound is used as a reactant. This process describes its conversion to 1,1,3-trichloro-1-propene.

Objective: To synthesize 1,1,3-trichloro-1-propene via the vapor-phase dehydrochlorination of this compound.

Materials:

  • This compound (purity >98%)

  • Iron-based catalyst (e.g., iron wool)

  • Inert carrier gas (e.g., nitrogen)

  • Reaction tube (suitable for high temperatures)

  • Heating apparatus (e.g., tube furnace)

  • Condensation and collection system

  • Analytical equipment for product analysis (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

  • Catalyst Preparation: Pack the reaction tube with the iron-based catalyst.

  • System Setup: Assemble the reaction tube within the heating apparatus and connect it to the inert gas supply and the condensation/collection system.

  • Inerting the System: Purge the entire system with the inert carrier gas to remove any air and moisture.

  • Heating: Heat the reaction zone to the desired temperature (e.g., at least 300°C).

  • Reaction: Introduce this compound into the reaction zone in the vapor phase, carried by the inert gas stream.

  • Product Collection: The product mixture exiting the reactor is passed through the condensation system to collect the liquid products.

  • Analysis: Analyze the collected product mixture using GC-MS to determine the conversion of this compound and the selectivity for 1,1,3-trichloro-1-propene.

  • Purification: The desired 1,1,3-trichloro-1-propene can be purified from the product mixture by distillation.

Expected Outcome:

This process is expected to yield 1,1,3-trichloro-1-propene with high selectivity.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 1,1,3-trichloro-1-propene from this compound.

G cluster_reactants Reactants & Carrier cluster_reaction Vapor-Phase Dehydrochlorination cluster_products Product Mixture cluster_separation Separation & Purification A This compound C Heated Reaction Tube (Iron Catalyst) A->C B Inert Gas (Nitrogen) B->C G Condensation C->G D 1,1,3-Trichloro-1-propene H Distillation D->H E HCl F Unreacted Starting Material F->H G->D G->E G->F I Purified 1,1,3-Trichloro-1-propene H->I

Caption: Workflow for the synthesis of 1,1,3-trichloro-1-propene.

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions.

Hazard Identification:

  • Flammability: Flammable liquid and vapor.[9]

  • Toxicity: Harmful if swallowed or inhaled.[5]

  • Irritation: Causes skin and serious eye irritation.[9]

  • Incompatibility: Incompatible with strong oxidizing agents.[9]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear chemically resistant gloves.

  • Skin and Body Protection: Wear appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Keep the container tightly closed.

  • Store in a cool, dark, and well-ventilated place.

  • Ground and bond container and receiving equipment to prevent static discharge.

First Aid Measures:

  • If Swallowed: Get medical help immediately. Rinse mouth.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[13]

References

Application Notes and Protocols for the Determination of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative determination of 1,1,1,3-tetrachloropropane in various matrices. The primary analytical methodology discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the analysis of volatile organic compounds (VOCs) like this compound.[1] Protocols for sample preparation using Purge and Trap (P&T) and Headspace (HS) techniques are presented, along with optimized instrumental conditions. This guide is intended to serve as a foundational resource for method development and validation in a research setting.

Introduction

This compound (CAS RN: 1070-78-6, Molecular Formula: C₃H₄Cl₄, Molecular Weight: 181.876 g/mol ) is a halogenated hydrocarbon that may be of interest in environmental monitoring and as an intermediate in chemical synthesis.[2][3] Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of such volatile and semi-volatile organic compounds due to its high resolution and specificity.[1]

This document outlines two primary sample introduction techniques for GC-MS analysis: Purge and Trap (P&T) and Static Headspace (HS). The selection of the appropriate technique depends on the sample matrix, the required sensitivity, and the available instrumentation.

Analytical Methodologies

The principal analytical technique for the determination of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). Sample introduction is a critical step and can be achieved through either Purge and Trap or Headspace analysis.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

P&T-GC-MS is a highly sensitive method suitable for the analysis of VOCs in water samples.[4] In this technique, an inert gas is bubbled through the sample, stripping the volatile compounds which are then trapped on a sorbent material. The trap is subsequently heated, and the desorbed analytes are transferred to the GC-MS for analysis.[4] This method is advantageous for achieving low detection limits.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Headspace analysis is a simpler and often faster technique for the analysis of VOCs in liquid and solid samples.[5] In static headspace analysis, the sample is placed in a sealed vial and heated to allow the volatile components to partition into the vapor phase (headspace) above the sample. A portion of this headspace is then injected into the GC-MS.[6]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of similar volatile halogenated hydrocarbons using P&T-GC-MS and HS-GC-MS. This data is provided as a reference for expected performance when analyzing this compound.

Table 1: Purge and Trap GC-MS Performance Data for Similar Volatile Halogenated Hydrocarbons

ParameterValueReference Method
Method Detection Limit (MDL)0.02 - 0.5 µg/LEPA Method 524.2
Practical Quantitation Limit (PQL)0.5 - 2.0 µg/LEPA Method 524.2
Recovery80 - 120%EPA Method 8260
Relative Standard Deviation (RSD)< 15%EPA Method 8260

Data is based on the analysis of compounds with similar properties to this compound as specific certified data for this compound is not widely available.

Table 2: Headspace GC-MS Performance Data for Similar Volatile Halogenated Hydrocarbons

ParameterValueReference Method
Limit of Detection (LOD)0.01 - 0.6 µg/LJournal of Chromatography A
Limit of Quantification (LOQ)0.03 - 2.0 µg/LJournal of Chromatography A
Recovery90 - 110%Internal Validation
Relative Standard Deviation (RSD)< 10%Internal Validation

Data is based on the analysis of compounds with similar properties to this compound as specific certified data for this compound is not widely available.

Experimental Protocols

The following are detailed protocols for the analysis of this compound using P&T-GC-MS and HS-GC-MS.

Protocol 1: Purge and Trap GC-MS Analysis

This protocol is based on the principles of EPA Method 524.2 for the analysis of volatile organic compounds in water.[4]

4.1.1. Sample Preparation

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a preservative, such as hydrochloric acid, to reduce microbial degradation.

  • Add a surrogate standard to each sample to monitor extraction efficiency.

4.1.2. Purge and Trap

  • Use a commercial purge and trap system.

  • Purge a 5 mL sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Trap the purged volatiles on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).

  • Desorb the trap by heating to 245°C for 2 minutes and backflushing with the carrier gas onto the GC column.

4.1.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 170°C.

    • Ramp 2: 20°C/min to 220°C, hold for 2 minutes.

  • Injector Temperature: 200°C.

  • Transfer Line Temperature: 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

4.1.4. Data Analysis

  • Qualitative Analysis: Identify this compound based on its retention time and comparison of the acquired mass spectrum with a reference spectrum (e.g., NIST library). Expected major mass fragments (m/z) include 145, 147, 109, 111, and 75.

  • Quantitative Analysis: Create a calibration curve by analyzing standards of known concentrations. Quantify the concentration in samples by comparing the peak area of a characteristic ion to the calibration curve.

Protocol 2: Headspace GC-MS Analysis

This protocol provides a general procedure for the analysis of volatile compounds in water using static headspace.

4.2.1. Sample Preparation

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • To enhance the partitioning of the analyte into the headspace, a salting-out agent (e.g., 2 g of sodium chloride) can be added.

  • Add a surrogate standard.

  • Seal the vial with a PTFE-lined septum and crimp cap.

4.2.2. Headspace Analysis

  • Equilibrate the vial in the headspace autosampler oven at 80°C for 15 minutes with agitation.

  • Pressurize the vial with the carrier gas.

  • Inject a 1 mL portion of the headspace gas into the GC-MS.

4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Use the same GC-MS conditions as described in Protocol 1 (Section 4.1.3).

4.2.4. Data Analysis

  • Follow the same data analysis procedure as described in Protocol 1 (Section 4.1.4).

Visualizations

Experimental Workflow: Purge and Trap GC-MS

P_T_Workflow cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Water Sample (40 mL) Preserve Add Preservative Sample->Preserve Spike_S Add Surrogate Preserve->Spike_S Purge Purge with He (11 min) Spike_S->Purge Trap Trap on Sorbent Purge->Trap Desorb Thermal Desorption (245°C) Trap->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Det MS Detection GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Qual Qualitative ID Data_Acq->Qual Quant Quantitative Analysis Data_Acq->Quant HS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Water Sample (10 mL) Vial Transfer to 20 mL Vial Sample->Vial Add_Salt Add NaCl (optional) Vial->Add_Salt Spike_S Add Surrogate Add_Salt->Spike_S Seal Seal Vial Spike_S->Seal Equilibrate Equilibrate (80°C, 15 min) Seal->Equilibrate Inject Inject Headspace (1 mL) Equilibrate->Inject GC_Sep GC Separation Inject->GC_Sep MS_Det MS Detection GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Qual Qualitative ID Data_Acq->Qual Quant Quantitative Analysis Data_Acq->Quant

References

GC-MS Analysis of 1,1,1,3-Tetrachloropropane and its Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 1,1,1,3-tetrachloropropane and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline the necessary protocols, from sample preparation to data analysis, and present quantitative data in a clear, tabular format. This guide is intended to serve as a robust starting point for method development and validation in a research setting.

Introduction

This compound is a halogenated alkane that may be of interest in various industrial and research applications. As with many chlorinated hydrocarbons, it is crucial to have sensitive and specific analytical methods for its detection and quantification, as well as for its isomers, due to their potential environmental and health implications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like tetrachloropropanes, offering high sensitivity and selectivity.

This application note details a generalized experimental protocol for the analysis of this compound and its isomers. While specific experimental data for this compound is not extensively available in published literature, the methodologies presented here are based on established methods for similar chlorinated volatile organic compounds (VOCs).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. The primary goal is to efficiently extract the tetrachloropropane isomers from the sample matrix and remove interfering substances.

2.1.1. Liquid Samples (e.g., Water)

For aqueous samples, Purge and Trap is a highly effective technique for extracting volatile organic compounds.

  • Apparatus: Purge and Trap concentrator coupled to the GC-MS system.

  • Protocol:

    • Collect water samples in 40 mL amber VOA (Volatile Organic Analysis) vials with PTFE-faced silicone septa. If the samples contain residual chlorine, add a quenching agent like ascorbic acid (approximately 25 mg) to each vial before sample collection.

    • Store samples at 4°C and protect them from light until analysis.

    • For analysis, introduce a precise volume of the sample (e.g., 5-25 mL) into the sparging vessel of the purge and trap system.

    • Add an appropriate internal standard, such as 1,2,3-trichloropropane-d5, to the sample.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a controlled flow rate (e.g., 40 mL/min) for a specific duration (e.g., 11 minutes). The volatile analytes are transferred from the aqueous phase to the vapor phase.

    • The vapor is then passed through a sorbent trap where the analytes are retained.

    • After purging is complete, the trap is rapidly heated to desorb the analytes onto the GC column.

2.1.2. Solid and Semi-Solid Samples (e.g., Soil, Sediments, Tissues)

For solid matrices, a solvent extraction followed by cleanup is typically required.

  • Protocol:

    • Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a clean extraction vessel.

    • Add a suitable organic solvent such as dichloromethane (B109758) or hexane.

    • Spike the sample with a surrogate standard.

    • Extract the sample using a technique such as sonication or Soxhlet extraction.

    • Concentrate the extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen.

    • The extract can then be directly injected into the GC-MS or undergo further cleanup using techniques like solid-phase extraction (SPE) if necessary to remove interfering compounds.

GC-MS Instrumentation and Conditions

The following table outlines recommended starting conditions for the GC-MS analysis. These parameters should be optimized for the specific instrumentation and analytical requirements.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
Oven Temperature ProgramInitial temperature: 40 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Transfer Line Temperature280 °C

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from standards of known concentrations. The following table summarizes the expected analytical data for this compound. Data for its isomers would need to be determined experimentally as they may exhibit different retention times and fragmentation patterns.

AnalyteKovats Retention Index (non-polar column)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound921[1][2]145109, 147
Other Tetrachloropropane IsomersTo be determined experimentallyTo be determinedTo be determined

Note: The quantifier and qualifier ions are based on the NIST mass spectrum for this compound. The selection of ions for other isomers will depend on their respective mass spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Extraction (Purge & Trap or Solvent Extraction) Sample->Extraction Concentration Concentration / Cleanup (if necessary) Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Qualitative Qualitative Analysis (Library Match, Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis.

Discussion

The successful analysis of this compound and its isomers relies on careful optimization of both the sample preparation and the instrumental parameters. The separation of isomers can be challenging and may require the use of high-resolution capillary columns and fine-tuning of the GC oven temperature program.

For quantitative analysis, the use of isotopically labeled internal standards is highly recommended to correct for variations in extraction efficiency and instrument response. The selection of appropriate quantifier and qualifier ions in SIM mode is crucial for achieving low detection limits and high selectivity, especially in complex matrices.

It is important to note that the fragmentation patterns of isomers can be very similar, making their individual identification and quantification challenging. In such cases, chromatographic separation is key. The development of a robust method will require the analysis of certified reference standards for each isomer of interest to determine their specific retention times and mass spectra.

Conclusion

This application note provides a comprehensive framework for the development of a GC-MS method for the analysis of this compound and its isomers. The detailed protocols for sample preparation and instrumental analysis, along with the suggested starting conditions, offer a solid foundation for researchers and scientists. Method validation, including the determination of linearity, limits of detection and quantification, accuracy, and precision, should be performed in the laboratory to ensure the reliability of the results.

References

Application Notes: Characterization of 1,1,1,3-Tetrachloropropane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the characterization of 1,1,1,3-tetrachloropropane using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes theoretical background, experimental protocols, and data interpretation.

Introduction

This compound is a chlorinated hydrocarbon of interest in synthetic chemistry and as a potential intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the application of ¹H and ¹³C NMR for its unambiguous characterization.

The structure of this compound (C₃H₄Cl₄) dictates a specific NMR signature. The molecule contains two chemically non-equivalent sets of protons and three distinct carbon environments. These will give rise to characteristic signals in the ¹H and ¹³C NMR spectra, respectively.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show two signals corresponding to the two methylene (B1212753) groups (-CH₂-).

  • -CH₂- group adjacent to the -CCl₃ group (C2): These two protons are expected to appear as a triplet due to coupling with the two protons on the adjacent carbon (C3). The strong electron-withdrawing effect of the three chlorine atoms on the neighboring carbon will cause this signal to appear at a higher chemical shift (downfield).

  • -CH₂- group adjacent to the single chlorine atom (C3): These two protons are also expected to appear as a triplet due to coupling with the two protons on the adjacent carbon (C2). This signal will be at a lower chemical shift (upfield) compared to the other methylene group.

The coupling between these two non-equivalent methylene groups will result in a triplet-of-triplets pattern, a classic A₂B₂ system. The integration of these signals should be in a 2:2 ratio.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct signals, one for each carbon atom in the molecule.

  • -CCl₃ group (C1): This carbon is attached to three chlorine atoms, which will cause a significant downfield shift. This signal is expected to be a singlet.

  • -CH₂- group (C2): This carbon is adjacent to the -CCl₃ group and will also be shifted downfield, though to a lesser extent than C1. In a proton-coupled spectrum, this would appear as a triplet.

  • -CH₂Cl group (C3): This carbon is attached to one chlorine atom and will be the most upfield of the three signals. In a proton-coupled spectrum, this would also appear as a triplet.

Experimental Protocols

Below are the standard operating procedures for acquiring ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Solvent: Use a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), as it is a good solvent for many organic compounds and its residual proton signal is well-characterized.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Protocol

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A spectral width of 10-12 ppm is appropriate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants.

3. ¹³C NMR Spectroscopy Protocol

  • Spectrometer: A 75 MHz or higher field NMR spectrometer (corresponding to a 300 MHz proton frequency) is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is necessary.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A spectral width of 200-220 ppm is appropriate.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm or the solvent signal to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

Data Presentation

Note: As specific experimental data for this compound was not found in the searched literature, the following table is populated with predicted values based on general principles of NMR spectroscopy. These should be confirmed with experimental data.

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
¹H-CH₂- (C2)3.5 - 4.0Triplet (t)6-8
¹H-CH₂- (C3)3.0 - 3.5Triplet (t)6-8
¹³C-CCl₃ (C1)90 - 100Singlet (s)-
¹³C-CH₂- (C2)50 - 60Singlet (s)-
¹³C-CH₂Cl (C3)40 - 50Singlet (s)-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow NMR Characterization Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent with TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Acquire 1H NMR Spectrum acq1->acq2 acq3 Acquire 13C NMR Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Referencing to TMS proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5 report Final Report proc5->report Generate Report

Application Notes and Protocols for the Purification of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,1,1,3-tetrachloropropane (CAS No. 1070-78-6), a key intermediate in various chemical syntheses. The primary purification method detailed is vacuum fractional distillation, which is highly effective in removing common impurities.

Introduction

This compound is a chlorinated hydrocarbon utilized as a solvent and a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is critical for the successful outcome of subsequent reactions. Synthesis of this compound, often through the telomerization of ethylene (B1197577) and carbon tetrachloride, can result in impurities such as unreacted starting materials and higher-boiling-point telomers.[2][3] Fractional distillation under reduced pressure is the most effective method for separating this compound from these less volatile byproducts.[2][4]

Physical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for its effective purification.

PropertyValueReference
CAS Number 1070-78-6[5][6][7]
Molecular Formula C₃H₄Cl₄[1][5][8]
Molecular Weight 181.88 g/mol [7]
Appearance Colorless to pale-yellow liquid[1]
Boiling Point (atm) 159 °C[7][8]
Boiling Point (reduced pressure) 79-81 °C at 73 mbar (55 mmHg)[9][10]
Melting Point -35 °C[8]
Density 1.470 g/cm³ at 20 °C[7]

Safety Precautions

This compound is a hazardous chemical and must be handled with appropriate safety measures in a well-ventilated fume hood.

Hazard Statements:

  • Flammable liquid and vapor.

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep cool.

For more detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Experimental Protocol: Vacuum Fractional Distillation

This protocol describes the purification of this compound on a laboratory scale using vacuum fractional distillation. This method is suitable for separating the desired product from higher-boiling impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump

  • Manometer

  • Cold trap (recommended to protect the vacuum pump)

  • Stir bar

  • Glass wool (for packed columns)

  • Clamps and stands

  • Vacuum grease

Workflow Diagram:

G Vacuum Fractional Distillation Workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Shutdown and Analysis A Assemble and dry glassware B Charge distillation flask with crude this compound and stir bar A->B C Grease all ground-glass joints B->C D Assemble the distillation apparatus C->D E Connect to vacuum and cold trap D->E F Start stirring and apply vacuum E->F G Slowly heat the distillation flask F->G H Collect fractions based on boiling point G->H I Monitor temperature and pressure H->I J Cool the system I->J K Vent the system to atmospheric pressure J->K L Collect the purified this compound K->L M Analyze purity of fractions (e.g., by GC) L->M

Caption: Workflow for the purification of this compound by vacuum fractional distillation.

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and thoroughly dried to prevent contamination.

  • Apparatus Assembly:

    • Place a stir bar and the crude this compound into a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Attach the fractionating column to the flask. For more efficient separation, a packed column can be used.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned correctly (the top of the bulb should be level with the bottom of the sidearm leading to the condenser).

    • Attach the condenser to the distillation head and secure it with clamps. Connect the condenser to a circulating water source.

    • Attach a receiving flask to the end of the condenser. It is advisable to use a setup with multiple receiving flasks (a "cow" or "pig" adapter) to allow for the collection of different fractions without breaking the vacuum.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

  • Distillation Process:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Turn on the stirrer.

    • Slowly and carefully apply the vacuum. A pressure of approximately 50-60 mmHg is a good starting point.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

    • Observe the distillation. The first fraction to distill will be any low-boiling impurities.

    • As the temperature at the distillation head rises and stabilizes, collect the main fraction of this compound. The boiling point will depend on the pressure; for example, at approximately 73 mbar (55 mmHg), the boiling point is around 79-81 °C.[9][10]

    • Monitor the temperature and pressure throughout the distillation. A stable temperature plateau indicates the distillation of a pure compound.

    • If the temperature begins to rise again after the main fraction has been collected, this indicates the presence of higher-boiling impurities. Stop the distillation or switch to a different receiving flask to collect this fraction.

    • Do not distill to dryness. Always leave a small amount of residue in the distillation flask.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and transfer the purified this compound to a suitable, labeled storage container.

Data Presentation

The efficiency of the purification can be assessed by analyzing the purity of the collected fractions, for instance by Gas Chromatography (GC).

FractionExpected CompositionBoiling Point Range (at ~55 mmHg)Expected Purity
Forerun Low-boiling impurities (e.g., unreacted ethylene, carbon tetrachloride)< 79 °CLow
Main Fraction This compound79 - 81 °C> 99%
Residue Higher-boiling telomers and byproducts> 81 °CLow

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow of the purification process, emphasizing the separation of components based on their boiling points.

G Purification Logic Crude Crude this compound (Mixture of components with different boiling points) Distillation Vacuum Fractional Distillation Crude->Distillation Low_Boiling Low-Boiling Impurities (e.g., Solvents, Starting Materials) Distillation->Low_Boiling  First Fraction Product Purified this compound Distillation->Product  Main Fraction High_Boiling High-Boiling Impurities (e.g., Telomers) Distillation->High_Boiling  Residue

Caption: Separation of this compound from impurities based on boiling point differences.

References

Troubleshooting & Optimization

Technical Support Center: 1,1,1,3-Tetrachloropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and efficiency of 1,1,1,3-tetrachloropropane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of telomerization of carbon tetrachloride with ethylene (B1197577).

IssuePotential CauseSuggested Solution
Low or No Product Yield 1. Ineffective Catalyst System: The iron-based catalyst system may be inactive or poisoned.1. Catalyst Activation and Purity: Ensure the use of fresh or properly activated metallic iron. The ferric chloride and tributylphosphate co-catalyst should be of high purity.[1][2] Consider pretreating the catalyst system.
2. Presence of Inhibitors: Oxygen or other impurities can act as radical inhibitors, quenching the reaction.2. Inert Atmosphere: Purge the reaction vessel thoroughly with an inert gas like nitrogen or argon before introducing the reactants. Ensure all solvents and reactants are degassed and free of peroxides.
3. Incorrect Reaction Temperature: The temperature may be too low for reaction initiation or too high, leading to side reactions.3. Temperature Optimization: The reaction is typically conducted between 90°C and 130°C.[1] Monitor the temperature closely, as the reaction is exothermic.[2][3]
4. Improper Molar Ratio of Reactants: An incorrect ratio of carbon tetrachloride to ethylene can limit the conversion.4. Stoichiometric Adjustments: A molar excess of carbon tetrachloride is generally preferred to favor the formation of the 1:1 adduct.[2] A typical molar feed ratio is 1.0 to 3.0 moles of carbon tetrachloride per mole of ethene.[1]
Formation of High Molecular Weight Byproducts 1. High Concentration of Ethylene: An excess of ethylene can lead to the formation of higher telomers such as 1,1,1,5-tetrachloropentane.[1]1. Control Ethylene Feed: Introduce ethylene gas at a controlled rate to maintain a low instantaneous concentration.[2][3] This favors the reaction of the growing radical chain with the chain transfer agent (carbon tetrachloride).
2. Insufficient Chain Transfer Agent: A low concentration of carbon tetrachloride relative to ethylene promotes polymerization.2. Maintain Excess Carbon Tetrachloride: As mentioned, using a molar excess of carbon tetrachloride is crucial for minimizing the formation of higher molecular weight byproducts.[2]
Difficult Product Purification 1. Close Boiling Points of Product and Byproducts: The desired this compound and side products may have similar boiling points, making separation by simple distillation challenging.1. Fractional Distillation Under Reduced Pressure: Employ a high-efficiency fractional distillation column under vacuum. Typical conditions are a temperature of 70 to 115°C and a pressure of 40 to 225 torr.[1]
2. Thermal Decomposition: The product may be susceptible to degradation at higher distillation temperatures.2. Low-Temperature Distillation: Keep the distillation temperature as low as possible by using a higher vacuum.[1]
3. Catalyst Residue: The iron catalyst and co-catalyst may contaminate the final product.3. Catalyst Removal and Recycling: After the reaction, a portion of the catalyst can be separated and recycled.[1] The crude product should be carefully distilled, leaving the catalyst components in the distillation residue.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

A1: The most prevalent method is the telomerization reaction of carbon tetrachloride with ethylene, often catalyzed by an iron-based system.[2][4] This process typically involves reacting ethylene with carbon tetrachloride in the presence of metallic iron, ferric chloride, and a phosphate-based co-catalyst like tributylphosphate.[1][2]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Optimal reaction conditions can vary, but generally fall within the following ranges:

  • Temperature: 90°C to 130°C[1]

  • Pressure: 30 to 200 psig[1]

  • Reaction Time: 0.2 to 20 hours[1]

  • Molar Ratio (CCl₄:Ethylene): 1:1 to 3:1[2]

Q3: What are the main byproducts in this synthesis, and how can they be minimized?

A3: The primary byproduct is 1,1,1,5-tetrachloropentane, a higher molecular weight telomer.[1] Its formation can be minimized by using a molar excess of carbon tetrachloride and controlling the feed rate of ethylene to maintain a low concentration in the reaction mixture.[1][2]

Q4: How can the purity of the final this compound be improved?

A4: Purification is typically achieved through fractional distillation under reduced pressure.[1] A two-step distillation process can enhance the concentration of the desired product.[1] It is crucial to control the temperature and pressure to avoid thermal degradation of the product.[1]

Q5: Can other catalysts be used for this reaction?

A5: While iron-based catalysts are common, other systems involving copper complexes have also been explored for similar telomerization reactions. However, for the specific synthesis of this compound from ethylene and carbon tetrachloride, iron and its salts in combination with organophosphates are well-documented.[1][2]

Experimental Protocols

Synthesis of this compound via Telomerization

Materials:

  • Carbon Tetrachloride (CCl₄)

  • Ethylene (C₂H₄)

  • Metallic Iron (Fe) powder

  • Ferric Chloride (FeCl₃)

  • Tributylphosphate ((C₄H₉)₃PO₄)

  • High-pressure reactor equipped with a stirrer, gas inlet, temperature and pressure sensors, and a heating system.

Procedure:

  • Charge the reactor with carbon tetrachloride, metallic iron, ferric chloride, and tributylphosphate.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove any oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 100°C) with constant agitation.[2][3]

  • Introduce ethylene into the reactor at a controlled rate, maintaining the desired pressure (e.g., 30-200 psig).[1]

  • Monitor the reaction progress by observing the consumption of ethylene and the reaction temperature, which may increase due to the exothermic nature of the reaction.[2][3]

  • After the desired reaction time (e.g., 6-8 hours), stop the ethylene feed and cool the reactor to room temperature.[2]

  • Vent any unreacted ethylene.

  • The crude product mixture contains this compound, unreacted carbon tetrachloride, the catalyst system, and higher molecular weight byproducts.

Purification Protocol

Materials:

  • Crude reaction mixture

  • Fractional distillation apparatus with a vacuum pump and pressure gauge.

Procedure:

  • Transfer the crude reaction mixture to a distillation flask.

  • Perform a first distillation to separate the unreacted carbon tetrachloride and ethylene, which can be recycled.[1]

  • The bottom fraction, containing the product and higher boiling point compounds, is then subjected to a second fractional distillation under reduced pressure.[1]

  • Collect the fraction distilling at a temperature of 70 to 115°C and a pressure of 40 to 225 torr to obtain purified this compound.[1]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Temperature 90 - 130 °C[1]
Pressure 30 - 200 psig[1]
Reaction Time 0.2 - 20 hours[1]
Molar Ratio (CCl₄:Ethylene) 1.0 - 3.0[1]
Selectivity for this compound ~95%[2][3]
Carbon Tetrachloride Conversion (single-pass) ~70%[2][3]

Table 2: Purification Parameters for this compound

ParameterValueReference
Distillation Temperature 70 - 115 °C[1]
Distillation Pressure 40 - 225 torr[1]
Preferred Distillation Temperature 80 - 100 °C[1]
Preferred Distillation Pressure 62 - 134 torr[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Workup & Purification charge_reactor Charge Reactor with CCl4, Fe, FeCl3, Tributylphosphate purge Purge with Inert Gas charge_reactor->purge heat Heat to 90-130°C purge->heat add_ethylene Introduce Ethylene (30-200 psig) heat->add_ethylene react Maintain Reaction (0.2-20 hours) add_ethylene->react cool_vent Cool and Vent react->cool_vent distill_1 First Distillation (Remove Unreacted CCl4) cool_vent->distill_1 distill_2 Fractional Distillation under Vacuum distill_1->distill_2 product Purified this compound distill_2->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Issue catalyst Inactive Catalyst? start->catalyst inhibitors Inhibitors Present? start->inhibitors temp Incorrect Temperature? start->temp ratio Improper Molar Ratio? start->ratio check_catalyst Use Fresh/Activated Catalyst catalyst->check_catalyst inert_atm Ensure Inert Atmosphere inhibitors->inert_atm optimize_temp Adjust Temp to 90-130°C temp->optimize_temp adjust_ratio Increase CCl4 Excess ratio->adjust_ratio

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Catalyst Selection for 1,1,1,3-Tetrachloropropane Dehydrochlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the dehydrochlorination of 1,1,1,3-tetrachloropropane.

Catalyst Selection Overview

The dehydrochlorination of this compound (HCC-250fb) is a critical reaction for the synthesis of trichloropropene isomers, which are valuable chemical intermediates. The choice of catalyst is paramount to achieving high conversion and selectivity. The two primary classes of catalysts employed for this transformation are Lewis acids and phase-transfer catalysts (PTCs).

  • Lewis Acid Catalysts: Ferric chloride (FeCl₃) is a commonly used Lewis acid catalyst for this reaction.[1] While effective in promoting dehydrochlorination, it can also lead to the formation of undesirable high-boiling compounds (HBCs) through side reactions.[2]

  • Phase-Transfer Catalysts (PTCs): Quaternary ammonium (B1175870) and phosphonium (B103445) salts, such as trioctylmethylammonium chloride (Aliquat 336), are effective PTCs for this reaction.[2][3] They facilitate the reaction between the organic substrate and an aqueous inorganic base, often leading to cleaner reactions.[2]

Experimental Protocols

Protocol 1: Dehydrochlorination using FeCl₃ Catalyst

This protocol describes a typical batch dehydrochlorination reaction using anhydrous ferric chloride.

Materials:

  • This compound (HCC-250fb)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Nitrogen or Argon gas for inert atmosphere

  • Reaction vessel with heating, stirring, and condenser capabilities

Procedure:

  • Charge the reaction vessel with this compound.

  • Under an inert atmosphere, add the desired amount of anhydrous FeCl₃ catalyst (typically 50 to 5000 ppmw relative to the substrate).[4]

  • Heat the mixture to the target reaction temperature, generally between 80°C and 130°C, with vigorous stirring.[4]

  • Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC).

  • The reaction is typically run for a residence time of 0.5 to 8 hours.[4]

  • Upon completion, cool the reactor to room temperature.

  • The product mixture can be purified by distillation.

Protocol 2: Dehydrochlorination using FeCl₃ with a Hydrated Salt Co-catalyst

This modified protocol aims to improve selectivity by suppressing the formation of high-boiling compounds.

Materials:

  • This compound (HCC-250fb)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Hydrated metal halide (e.g., BaCl₂·2H₂O)

  • Nitrogen or Argon gas

  • Reaction vessel as described in Protocol 1

Procedure:

  • Charge the reaction vessel with this compound.

  • Add the anhydrous FeCl₃ catalyst.

  • Add the hydrated metal halide co-catalyst. The weight ratio of the hydrated salt to the substrate can vary, but a starting point is around 0.5-2.5 wt%.[2]

  • Follow steps 3-7 from Protocol 1. The presence of the hydrated salt helps to inhibit the formation of HBCs and improve the selectivity towards 1,1,3-trichloropropene (B110787).[1]

Protocol 3: Dehydrochlorination using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst with an aqueous base.

Materials:

  • This compound (HCC-250fb)

  • Phase-transfer catalyst (e.g., Aliquat 336)

  • Aqueous inorganic base (e.g., sodium hydroxide (B78521) solution)

  • Reaction vessel with heating, stirring, and condenser capabilities

Procedure:

  • Charge the reaction vessel with this compound and the phase-transfer catalyst (typically 0.01 to 5.0 wt% based on the total weight of components).[2]

  • Add the aqueous solution of the inorganic base. The mole ratio of base to the chlorinated alkane can range from 0.1:1.0 to 2.0:1.0.[2]

  • Heat the biphasic mixture to the desired temperature, typically between 45°C and 95°C, with vigorous stirring to ensure efficient mixing of the phases.[2]

  • Monitor the reaction by analyzing samples from the organic phase by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic and aqueous layers.

  • The organic layer containing the product can be washed with water and then purified by distillation. The catalyst often remains in the organic phase and can be separated from the product by distillation.[5]

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Dehydrochlorination

Catalyst SystemCatalyst LoadingCo-catalyst/AdditiveTemperatureTime (h)Conversion of HCC-250fb (mol%)Selectivity to 1,1,3-Trichloropropene (mol%)Selectivity to HBCs (mol%)Reference
FeCl₃0.11 g / 100.2 g HCC-250fbNone120°C496.891.48.6[2]
FeCl₃0.117 g / 150.5 g HCC-250fbBaCl₂·2H₂O (0.88 g)120°C486.696.13.9[1]
FeCl₃0.112 g / 150.1 g HCC-250fbBaCl₂·2H₂O (3.5 g)120°C450.799.90.03[2]

Troubleshooting Guide

Issue 1: Low Conversion of this compound

  • Question: My reaction shows low conversion of the starting material. What could be the cause and how can I address it?

  • Answer:

    • Catalyst Inactivity: The catalyst may be of poor quality or may have deactivated. For FeCl₃, ensure it is anhydrous, as moisture can affect its activity. For PTCs, check the purity and consider a fresh batch.

    • Insufficient Temperature: The reaction temperature might be too low. Gradually increase the temperature within the recommended range (80-130°C for FeCl₃, 45-95°C for PTC) and monitor the effect on conversion.[2][4]

    • Inadequate Mixing: In biphasic PTC systems, vigorous stirring is essential for efficient reaction. Ensure your stirring speed is sufficient to create a good emulsion.

    • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Extend the reaction time and track the conversion.

Issue 2: High Formation of High-Boiling Compounds (HBCs)

  • Question: I am observing a significant amount of high-boiling byproducts in my reaction with FeCl₃. How can I minimize their formation?

  • Answer: The formation of HBCs, such as pentachlorocyclohexene and hexachlorocyclohexane, is a known side reaction when using FeCl₃, likely due to the dimerization of the trichloropropene product.[2] To suppress this:

    • Add a Water Source: Introduce a controlled amount of water or a hydrated metal halide (e.g., BaCl₂·2H₂O) to the reaction mixture.[1] The presence of water has been shown to significantly improve the selectivity towards 1,1,3-trichloropropene and reduce HBC formation.[2] The weight ratio of H₂O to the starting material can range from 0.01% to 1%.[1]

    • Optimize Catalyst Loading: High concentrations of FeCl₃ may promote side reactions. Try reducing the catalyst loading to the lower end of the recommended range.

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then slows down or stops before completion. What could be causing catalyst deactivation?

  • Answer:

    • For Lewis Acids (FeCl₃): The catalyst can be deactivated by hydrolysis if excessive water is present, forming iron hydroxides.[2] Impurities in the starting material can also poison the catalyst. Ensure the purity of your this compound.

    • For Phase-Transfer Catalysts: PTCs can degrade at high temperatures. Ensure the reaction temperature does not exceed the stability limit of the chosen catalyst. Some impurities can also lead to catalyst poisoning.

Issue 4: Difficulty in Catalyst Separation

  • Question: How can I efficiently remove the catalyst from my product?

  • Answer:

    • FeCl₃: After the reaction, the catalyst can often be removed by an aqueous workup (washing with water) followed by filtration or decantation.

    • Phase-Transfer Catalysts: Many PTCs, like Aliquat 336, are highly soluble in the organic phase and can be difficult to separate from the product if their boiling points are similar.[5] If the product is sufficiently volatile, distillation is an effective method to separate it from the non-volatile catalyst.[5] Alternatively, consider using a solid-supported catalyst that can be easily filtered off after the reaction.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary products of this compound dehydrochlorination?

    • A1: The primary products are isomers of trichloropropene, with 1,1,3-trichloropropene and 3,3,3-trichloropropene being common. The selectivity can be influenced by the choice of catalyst and reaction conditions.

  • Q2: Can the FeCl₃ catalyst be regenerated and reused?

    • A2: While specific protocols for this reaction are not widely published, regeneration of ferric chloride is a known process in other applications, often involving treatment with hydrochloric acid and an oxidizing agent like hydrogen peroxide or oxygen to convert ferrous ions (Fe²⁺) back to ferric ions (Fe³⁺).[6][7] The feasibility would depend on the nature of the deactivated species in your specific system.

  • Q3: What are the safety considerations for this reaction?

    • A3: this compound and its products are chlorinated hydrocarbons and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic. The reaction setup should include a trap or scrubber to neutralize the HCl gas.

  • Q4: Which analytical methods are best for monitoring the reaction?

    • A4: Gas Chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for monitoring the disappearance of the starting material and the formation of products and byproducts.

  • Q5: Are there alternatives to FeCl₃ as a Lewis acid catalyst?

    • A5: Other Lewis acids such as aluminum chloride (AlCl₃) and iron(III) fluoride (B91410) (FeF₃) can also be used for dehydrochlorination reactions.[4] However, their relative performance and tendency to form byproducts would need to be evaluated for this specific substrate.

Visualizations

Dehydrochlorination_Pathway This compound This compound 1,1,3-Trichloropropene 1,1,3-Trichloropropene This compound->1,1,3-Trichloropropene  Dehydrochlorination  (Main Reaction) High-Boiling Compounds High-Boiling Compounds 1,1,3-Trichloropropene->High-Boiling Compounds  Dimerization  (Side Reaction)

Caption: Reaction pathway for this compound dehydrochlorination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation Charge_Reactant Charge Reactor with This compound Add_Catalyst Add Catalyst (e.g., FeCl3) Charge_Reactant->Add_Catalyst Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Add_Catalyst->Inert_Atmosphere Heat_Stir Heat and Stir (e.g., 120°C) Inert_Atmosphere->Heat_Stir Monitor_GC Monitor Progress by GC Heat_Stir->Monitor_GC Cool_Down Cool Reaction Mixture Monitor_GC->Cool_Down  Reaction  Complete Purify Purify Product (e.g., Distillation) Cool_Down->Purify Analyze Analyze Final Product Purify->Analyze

Caption: General experimental workflow for Lewis acid-catalyzed dehydrochlorination.

Troubleshooting_Logic Start Problem Observed Check_Conversion Is Conversion Low? Start->Check_Conversion Check_Selectivity Is Selectivity Poor? (High HBCs) Start->Check_Selectivity Increase_Temp Increase Temperature or Reaction Time Check_Conversion->Increase_Temp Yes Check_Catalyst Check Catalyst Activity/Purity Check_Conversion->Check_Catalyst Yes Add_Water Add H2O Source (e.g., BaCl2·2H2O) Check_Selectivity->Add_Water Yes Optimize_Loading Optimize Catalyst Loading Check_Selectivity->Optimize_Loading Yes End Problem Resolved Increase_Temp->End Check_Catalyst->End Add_Water->End Optimize_Loading->End

Caption: Troubleshooting decision tree for common experimental issues.

References

minimizing side products in 1,1,1,3-Tetrachloropropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3-tetrachloropropane. The information provided is intended to help minimize the formation of unwanted side products in common reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: A primary reaction of this compound is dehydrochlorination to produce isomers of trichloropropene, which are valuable chemical intermediates.[1][2][3] This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), or mediated by a base.[1][2][4]

Q2: What are the typical side products observed during the dehydrochlorination of this compound?

A2: A significant challenge in the dehydrochlorination of this compound is the formation of high-boiling point byproducts. These can include compounds such as pentachlorocyclohexene and hexachlorocyclohexane.[1][2] Additionally, other isomers of trichloropropene may be formed as undesired products depending on the reaction conditions.

Q3: How can the formation of high-boiling point side products be minimized?

A3: The formation of high-boiling point compounds can be inhibited by the addition of a source of water to the reaction system when using an iron halide catalyst like FeCl₃.[1][2] The water source can be deionized water or a hydrated metal halide. This approach has been shown to improve the selectivity towards the desired 1,1,3-trichloropropene (B110787) product.[1]

Q4: What is the role of a catalyst in the dehydrochlorination reaction?

A4: In the dehydrochlorination of this compound, a catalyst like ferric chloride acts as a Lewis acid to facilitate the removal of hydrogen chloride (HCl).[1][2] The choice of catalyst and its concentration can significantly influence the reaction rate and the selectivity towards the desired product over side products.

Q5: Can the dehydrochlorination reaction be performed without a catalyst?

A5: Yes, dehydrochlorination of this compound can also be achieved by heating it in the liquid phase at elevated temperatures (e.g., at least 175°C).[3] However, this method may also lead to the formation of byproducts, and shorter reaction times are generally preferred to minimize their formation.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis involving this compound.

Issue Potential Cause Recommended Solution
Low yield of desired trichloropropene isomer - Incomplete reaction. - Formation of significant amounts of high-boiling point byproducts.- Increase reaction temperature or time, but monitor for byproduct formation. - If using an iron halide catalyst, introduce a controlled amount of a water source (e.g., deionized water or a hydrated metal halide) to inhibit the formation of high-boiling compounds.[1][2]
High percentage of undesired trichloropropene isomers - Non-optimal reaction temperature or catalyst.- Adjust the reaction temperature. Different isomers may be favored at different temperatures. - Experiment with different Lewis acid catalysts or catalyst concentrations to improve selectivity.
Formation of dark-colored reaction mixture - Degradation of starting material or product at high temperatures. - Presence of impurities in the starting material.- Lower the reaction temperature and extend the reaction time if necessary. - Ensure the purity of the this compound starting material.
Difficulty in separating the product from byproducts - Similar boiling points of the desired product and certain byproducts. - Presence of high-boiling point residues.- Utilize fractional distillation for separation. - For high-boiling point byproducts, consider vacuum distillation.[5]

Experimental Protocols

Dehydrochlorination of this compound using Ferric Chloride and Water

This protocol is based on methods described to improve selectivity for 1,1,3-trichloropropene.[1][2]

Materials:

  • This compound (HCC-250fb)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Deionized Water

  • Reaction vessel equipped with a stirrer, condenser, and temperature control (e.g., oil bath)

  • Filtration apparatus

  • Drying agent (e.g., MgSO₄)

  • Gas Chromatography (GC) equipment for analysis

Procedure:

  • Charge the reaction vessel with this compound and the ferric chloride catalyst.

  • Add a controlled amount of deionized water to the reaction mixture. The amount of water should be optimized to inhibit the formation of high-boiling byproducts.

  • Heat the stirred reaction mixture to the desired temperature (e.g., 120 ± 2°C) using an oil bath.[1]

  • Maintain the reaction at this temperature for a specified duration (e.g., 4 hours).[1]

  • After the reaction is complete, cool the reactor to room temperature.

  • Filter the reaction mixture to remove any solid catalyst residues.

  • Wash the filtered organic phase with deionized water.

  • Dry the organic phase over a suitable drying agent like MgSO₄.

  • Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of this compound and the selectivity for 1,1,3-trichloropropene.

Data Presentation

Table 1: Effect of Water on Dehydrochlorination of this compound

CatalystAdditiveTemperature (°C)Time (h)Conversion of this compound (mol%)Selectivity to 1,1,3-trichloropropene (mol%)Selectivity to High Boiling Compounds (mol%)Reference
FeCl₃None120496.891.48.6[1]
FeCl₃D.I. Water1204Not specified>95Reduced to zero[1]
FeCl₃ + BaCl₂·2H₂OHydrated SaltNot specifiedNot specifiedNot specifiedImprovedReduced[1]

Visualizations

experimental_workflow start_end start_end process process decision decision output output input input A Start: Prepare Reagents B Charge Reactor: This compound FeCl3 Catalyst Water Source A->B C Heat and Stir Reaction Mixture (e.g., 120°C for 4h) B->C D Cool to Room Temperature C->D E Filter Reaction Mixture D->E F Wash Organic Phase E->F G Dry Organic Phase F->G H Analyze Product by GC G->H I Desired Purity Achieved? H->I J Purification (e.g., Distillation) I->J No K Final Product I->K Yes J->K L End K->L troubleshooting_logic issue issue cause cause solution solution A Issue: Low Yield of Desired Product B1 Potential Cause: Incomplete Reaction A->B1 B2 Potential Cause: Side Product Formation A->B2 C1 Solution: Optimize Reaction Time/Temp B1->C1 C2 Solution: Add Water Source with Catalyst B2->C2 C3 Solution: Adjust Catalyst/Concentration B2->C3

References

inhibition of high boiling point compounds in 1,1,1,3-tetrachloropropane dehydrochlorination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb). The primary focus is on inhibiting the formation of high boiling point (HBP) byproducts to improve selectivity towards the desired product, 1,1,3-trichloropropene (B110787).

Frequently Asked Questions (FAQs)

Q1: What are the common high boiling point byproducts observed during the dehydrochlorination of this compound?

A1: During the dehydrochlorination of this compound, particularly when using catalysts like ferric chloride (FeCl₃), significant formation of high boiling point compounds (HBCs) can occur. The most commonly identified high boiling point byproducts are pentachlorocyclohexene and hexachlorocyclohexane (B11772) species.[1][2]

Q2: What are the primary methods to inhibit the formation of these high boiling point compounds?

A2: Several methods have been developed to reduce the formation of unwanted high boiling point byproducts. These include:

  • Addition of a water source: Introducing water, either directly as H₂O or in the form of hydrated metal halides (e.g., BaCl₂·2H₂O), into the reaction system has been shown to inhibit the formation of HBCs.[1][3]

  • Use of UV-stabilizers and antioxidants: The addition of one or more UV-stabilizer and/or anti-oxidant compounds can suppress the side reactions leading to high boiling point byproducts.[2]

  • Modification of the starting material: Utilizing a starting material that is a mixture of this compound and "Heavies" from the upstream synthesis process (which contain tetrachloropentane (B12663358) isomers) can reduce or eliminate the formation of HBCs.[4][5]

Q3: What is the recommended catalyst for the dehydrochlorination of this compound?

A3: Ferric chloride (FeCl₃) is a commonly used and effective catalyst for the dehydrochlorination of this compound to produce 1,1,3-trichloropropene.[1][2] Other Lewis acid catalysts such as FeF₃, AlCl₃, and AlF₃ can also be used.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dehydrochlorination of this compound.

Problem: Low selectivity to 1,1,3-trichloropropene and significant formation of high boiling point byproducts.

Potential Cause Suggested Solution
Undesirable side reactions catalyzed by FeCl₃.Introduce a source of water into the reaction. This can be done by adding H₂O directly or by using a hydrated metal halide such as BaCl₂·2H₂O in conjunction with FeCl₃. The presence of water has been shown to inhibit the formation of high boiling point compounds like pentachlorocyclohexene and hexachlorocyclohexane.[1][3]
Free radical-mediated side reactions.Add a UV-stabilizer or an antioxidant to the reaction mixture. These compounds can interrupt the reaction pathways leading to the formation of high boiling point byproducts.[2]
Impurities in the starting material promoting side reactions.Consider using a starting material that includes "Heavies" (containing tetrachloropentane isomers) from the synthesis of this compound. These compounds have been found to reduce the formation of unwanted high boiling point byproducts.[4][5]
Product degradation or further reactions due to prolonged reaction times.Employ reactive distillation. This technique allows for the continuous removal of the desired 1,1,3-trichloropropene and HCl from the reaction zone as they are formed, preventing their accumulation and subsequent side reactions that can lead to heavy byproducts.[6]

Data Presentation

Table 1: Summary of Inhibitors for High Boiling Point Compound Formation

Inhibitor TypeSpecific ExamplesEffect on High Boiling Point Compounds (HBCs)Impact on 1,1,3-trichloropropene Selectivity
Water SourceH₂O, Hydrated metal halides (e.g., BaCl₂·2H₂O)Reduces or eliminates the formation of HBCs.[1][3]Improves selectivity.[1][3]
UV-Stabilizers / AntioxidantsNot specified in detail in the provided context.Inhibits the formation of HBCs.[2]Improves selectivity.[2]
"Heavies" in Starting MaterialTetrachloropentane isomersReduces or eliminates the formation of HBCs.[4][5]Improves selectivity.[4]

Experimental Protocols

Protocol 1: Inhibition of High Boiling Point Compounds using a Water Source

This protocol is based on the method of adding a source of water to inhibit the formation of high boiling point compounds during the FeCl₃-catalyzed dehydrochlorination of this compound.[1]

  • Reaction Setup: Charge a suitable reactor with this compound (HCC-250fb) and the desired amount of FeCl₃ catalyst. A typical catalyst loading is in the range of 100 to 2000 ppm by weight relative to the HCC-250fb.

  • Inhibitor Addition: Add a source of water to the reactor.

    • Direct H₂O addition: The weight ratio of H₂O to HCC-250fb can range from 0.01% to 1%.[1]

    • Hydrated metal halide addition: For example, add BaCl₂·2H₂O at a weight ratio of 0.1% to 5% relative to the HCC-250fb.[3]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50°C and 300°C.[3] The reaction can be carried out under ambient pressure or vacuum.[6]

  • Monitoring and Analysis: Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of HCC-250fb and the selectivity to 1,1,3-trichloropropene and high boiling point byproducts.

  • Work-up: Upon completion, the product mixture can be purified by distillation to isolate the 1,1,3-trichloropropene.

Visualizations

Dehydrochlorination_Pathway This compound This compound 1,1,3-Trichloropropene 1,1,3-Trichloropropene This compound->1,1,3-Trichloropropene + FeCl3 - HCl High Boiling Point Byproducts High Boiling Point Byproducts This compound->High Boiling Point Byproducts + FeCl3 (Side Reaction) 1,1,3-Trichloropropene->High Boiling Point Byproducts Further Reactions HCl HCl

Caption: Reaction pathway for this compound dehydrochlorination.

Troubleshooting_Workflow start High Boiling Point Byproduct Formation inhibitor Add Inhibitor start->inhibitor reactive_distillation Employ Reactive Distillation start->reactive_distillation Process Modification water Add Water Source (H2O or Hydrated Salt) inhibitor->water Option 1 stabilizer Add UV-Stabilizer or Antioxidant inhibitor->stabilizer Option 2 heavies Use Starting Material with 'Heavies' inhibitor->heavies Option 3 end Improved Selectivity water->end stabilizer->end heavies->end reactive_distillation->end

Caption: Troubleshooting workflow for inhibiting high boiling point byproducts.

References

stability of 1,1,1,3-Tetrachloropropane under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1,1,3-tetrachloropropane under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature and neutral pH?

A1: this compound is expected to be relatively stable under neutral pH conditions and at ambient temperature in the absence of light and strong reagents. Halogenated alkanes, as a class, are known for their persistence. However, its stability can be significantly influenced by factors such as temperature, pH, light exposure, and the presence of catalysts or other reactive species.

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

A3: While direct photochemical degradation data for this compound is limited, many halogenated hydrocarbons are known to undergo photolysis, especially in the presence of photosensitizers. It is advisable to protect solutions of this compound from direct exposure to UV light to prevent potential degradation.

Q4: What are the likely degradation products of this compound?

A4: The degradation products will depend on the reaction conditions.

  • Thermal Decomposition/Dehydrochlorination: The primary product of thermal degradation, especially in the presence of a Lewis acid catalyst, is 1,1,3-trichloropropene (B110787) through the elimination of hydrogen chloride (HCl).

  • Hydrolysis: Under basic conditions, hydrolysis may lead to the formation of corresponding alcohols, such as 1,1,1-trichloro-3-propanol, which may undergo further reactions.

  • Oxidation: Advanced oxidation processes involving hydroxyl radicals (•OH) are likely to lead to a cascade of smaller, more oxidized fragments, eventually resulting in mineralization to CO2, H2O, and HCl.

  • Reduction: Reductive dechlorination, for example by zero-valent iron, is expected to sequentially replace chlorine atoms with hydrogen, leading to the formation of trichloropropanes, dichloropropanes, monochloropropane, and ultimately propane.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of this compound concentration in solution over time. Hydrolysis: Especially if the solution is basic (high pH).- Buffer the solution to a neutral or slightly acidic pH. - Store solutions at a lower temperature (e.g., 2-8°C).
Photodegradation: Exposure to ambient or UV light.- Store solutions in amber vials or protect from light. - Conduct experiments under controlled lighting conditions.
Volatilization: Due to its nature as a volatile organic compound (VOC).- Ensure containers are tightly sealed with appropriate caps (B75204) (e.g., PTFE-lined septa). - Minimize headspace in vials.
Appearance of unexpected peaks in chromatograms. Degradation: Formation of breakdown products like 1,1,3-trichloropropene or hydrolysis products.- Analyze for expected degradation products using GC-MS to confirm their identity. - Review and adjust experimental conditions (pH, temperature, light exposure) to minimize degradation.
Reaction with container or other components: Interaction with incompatible materials.- Use inert container materials (e.g., glass). - Verify the compatibility of all components in the experimental setup.
Inconsistent results between experimental runs. Variable stability: Due to fluctuations in experimental conditions.- Tightly control and monitor pH, temperature, and light exposure. - Prepare fresh solutions for each experiment.
Contamination: Introduction of impurities that may catalyze degradation.- Use high-purity solvents and reagents. - Ensure proper cleaning of all glassware and equipment.

Summary of Stability under Different Conditions

Condition Expected Stability Primary Degradation Pathway Potential Degradation Products
Thermal (80-130°C) Unstable, especially with catalystDehydrochlorination1,1,3-Trichloropropene, HCl
Photochemical (UV light) Potentially unstablePhotolysisChlorinated radicals, smaller chlorinated hydrocarbons
Acidic (pH < 7) Relatively StableSlow HydrolysisMinimal degradation expected
Basic (pH > 7) UnstableBase-catalyzed hydrolysis/elimination1,1,1-trichloro-3-propanol, 1,1,3-Trichloropropene
Oxidative (e.g., •OH) UnstableRadical oxidationChlorinated intermediates, CO2, H2O, HCl
Reductive (e.g., Fe(0)) Slowly UnstableReductive dechlorinationTrichloropropanes, Dichloropropanes, Propane

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Solution

This protocol provides a general method for assessing the stability of this compound in an aqueous matrix under specific pH and temperature conditions.

  • Preparation of Buffered Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate (B1210297) for pH 4, phosphate (B84403) for pH 7, and borate (B1201080) for pH 9).

  • Spiking of this compound: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Spike the buffered solutions with the stock solution to achieve the desired final concentration. The volume of the spiking solution should be minimal to avoid significant changes in the matrix.

  • Incubation: Dispense the spiked buffer solutions into amber glass vials, leaving minimal headspace. Securely seal the vials with PTFE-lined septa.

  • Time-Point Sampling: Place the vials in a constant temperature environment (e.g., 25°C, 40°C, 60°C). At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), sacrifice a set of vials for analysis.

  • Sample Analysis: At each time point, extract an aliquot of the sample with a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether). Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life under each condition.

Protocol 2: Photostability Assessment

This protocol outlines a method to evaluate the susceptibility of this compound to photodegradation.

  • Solution Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile (B52724) or purified water).

  • Sample Irradiation: Place the solution in a quartz cuvette or a photoreactor. Irradiate the sample with a light source of a relevant wavelength (e.g., a xenon lamp simulating sunlight or a UV lamp).

  • Control Sample: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control.

  • Time-Point Analysis: At specific time intervals, withdraw aliquots from both the irradiated and the control samples.

  • Quantification: Analyze the aliquots by GC-MS or HPLC to determine the concentration of this compound.

  • Data Evaluation: Compare the degradation rate in the irradiated sample to that in the dark control to determine the extent of photodegradation.

Visualizations

Stability_Troubleshooting start Observed Instability (e.g., concentration loss) check_ph Is the solution basic (pH > 7)? start->check_ph check_light Is the solution exposed to light? start->check_light check_temp Is the solution at elevated temperature? start->check_temp check_reagents Are reactive reagents (oxidants/reductants) present? start->check_reagents cause_hydrolysis Probable Cause: Base-catalyzed Hydrolysis/ Elimination check_ph->cause_hydrolysis Yes cause_photolysis Probable Cause: Photodegradation check_light->cause_photolysis Yes cause_thermal Probable Cause: Thermal Degradation check_temp->cause_thermal Yes cause_chemical Probable Cause: Chemical Reaction check_reagents->cause_chemical Yes solution_ph Action: - Buffer to neutral/acidic pH - Lower temperature cause_hydrolysis->solution_ph solution_light Action: - Use amber vials - Protect from light cause_photolysis->solution_light solution_temp Action: - Lower temperature cause_thermal->solution_temp solution_reagents Action: - Verify reagent compatibility - Use inert conditions cause_chemical->solution_reagents

Caption: Troubleshooting logic for this compound instability.

Degradation_Pathways parent This compound thermal Thermal/Catalytic (Dehydrochlorination) parent->thermal hydrolysis Basic Hydrolysis/ Elimination parent->hydrolysis oxidation Oxidation (e.g., with •OH) parent->oxidation reduction Reduction (e.g., with Fe(0)) parent->reduction product_thermal 1,1,3-Trichloropropene + HCl thermal->product_thermal product_hydrolysis 1,1,1-Trichloro-3-propanol (and other products) hydrolysis->product_hydrolysis product_oxidation Chlorinated Intermediates -> CO2 + H2O + HCl oxidation->product_oxidation product_reduction Trichloropropanes -> Dichloropropanes -> ... -> Propane reduction->product_reduction

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: 1,1,1,3-Tetrachloropropane Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the distillation of 1,1,1,3-tetrachloropropane.

Frequently Asked Questions (FAQs)

Q1: What is the atmospheric boiling point of this compound?

A1: The atmospheric boiling point of this compound is approximately 159 °C.[1][2]

Q2: Is this compound prone to decomposition during distillation?

A2: Yes, this compound can undergo thermal decomposition, particularly at elevated temperatures. Dehydrochlorination can occur at temperatures as low as 80-130 °C in the presence of catalysts like Lewis acids, and becomes more significant at temperatures of 175 °C and above.[3][4]

Q3: What are the primary decomposition products I should be aware of?

A3: The main thermal decomposition product is 1,1,3-trichloroprop-1-ene, formed through dehydrochlorination.[4] At higher temperatures, the formation of other chlorinated compounds, including chlorinated C6 compounds, has been observed.[4]

Q4: What are the common impurities in crude this compound?

A4: Common impurities can include unreacted starting materials from its synthesis (such as carbon tetrachloride and ethylene), isomers like 1,1,1,2-tetrachloropropane (B1620178), and higher molecular weight byproducts from telomerization.[5]

Troubleshooting Guide

Problem 1: Product is discolored or contains unexpected peaks in GC analysis after distillation.

  • Question: My distilled this compound has a yellow or brown tint, and my GC analysis shows several unknown peaks. What is the likely cause?

  • Answer: This is likely due to thermal decomposition. The atmospheric boiling point of this compound is high enough to cause dehydrochlorination, leading to the formation of unsaturated chlorinated compounds which can polymerize or degrade further to colored impurities.

    • Solution:

      • Utilize Vacuum Distillation: Lower the boiling point by reducing the pressure. Distilling under vacuum is the most effective way to prevent thermal decomposition.

      • Monitor Pot Temperature: Keep the temperature of the distillation flask as low as possible. Use a heating mantle with a stirrer for even heating and to avoid localized overheating.

      • Check for Contaminants: Ensure the crude material and distillation apparatus are free from any acidic or basic residues, as these can catalyze decomposition.

Problem 2: Poor separation of this compound from a known impurity.

  • Question: I am having difficulty separating this compound from an impurity with a similar boiling point, such as its isomer 1,1,1,2-tetrachloropropane. How can I improve the separation?

  • Answer: The boiling points of this compound (159 °C) and 1,1,1,2-tetrachloropropane (~146 °C) are relatively close, making simple distillation challenging.[1][6]

    • Solution:

      • Fractional Distillation: Use a fractionating column (e.g., Vigreux, packed, or spinning band) to increase the number of theoretical plates and improve separation efficiency.

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time. Adjust the reflux ratio to find a balance between purity and throughput.

      • Consider Azeotropic Distillation: Although specific azeotropes for this mixture are not well-documented in readily available literature, you can experimentally determine if adding a third component (an entrainer) can form a lower-boiling azeotrope with one of the isomers, allowing for easier separation.

Problem 3: The pressure in my vacuum distillation setup is unstable.

  • Question: I am trying to perform a vacuum distillation, but the pressure is fluctuating, leading to inconsistent boiling. What should I check?

  • Answer: A stable vacuum is critical for a successful distillation at a controlled temperature.

    • Solution:

      • Check for Leaks: Inspect all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased (if appropriate for your application) and securely clamped.

      • Sufficient Cold Trap: Use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) before the vacuum pump to condense any volatile vapors that could affect the pump's performance.

      • Degas the Sample: Before heating, it can be helpful to pull a vacuum on the cool crude material with gentle stirring to remove any dissolved gases.

Quantitative Data Summary

PropertyValueSource
This compound
Molecular FormulaC₃H₄Cl₄[7]
Molecular Weight181.88 g/mol [7]
Boiling Point (Atmospheric)159 °C[1][2]
Boiling Point (Reduced Pressure)79-81 °C at 55 mmHg (0.073 bar)[8]
Density~1.47 g/cm³ at 20 °C[1]
Potential Impurities
1,1,1,2-Tetrachloropropane Boiling Point~146 °C[6]
Carbon Tetrachloride Boiling Point76.7 °C

Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation, minimizing thermal decomposition.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Short-path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Manometer

  • Clamps and stands

  • Vacuum grease (if necessary)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all connections are secure.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Fill the cold trap with a suitable coolant (e.g., dry ice and acetone).

  • Distillation:

    • Turn on the magnetic stirrer to ensure smooth boiling.

    • Slowly and carefully apply the vacuum, reducing the pressure to the target of approximately 55 mmHg.

    • Once the pressure is stable, begin to gently heat the distillation flask with the heating mantle.

    • Observe the temperature at which the first drops of distillate are collected. This will be your initial boiling point at the recorded pressure.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of this compound at the working pressure (approx. 79-81 °C at 55 mmHg), switch to a clean receiving flask to collect the main product fraction.[8]

    • Continue distillation until most of the material has been collected or the temperature begins to rise significantly, indicating the presence of higher-boiling impurities.

    • Stop the distillation before the distillation flask goes to dryness to prevent the formation of potentially unstable residues.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cool, slowly and carefully vent the system to atmospheric pressure.

    • Disassemble the apparatus and characterize the purified product using appropriate analytical techniques (e.g., GC, NMR).

Diagrams

Troubleshooting_Workflow Troubleshooting this compound Distillation start Start Distillation issue Problem Encountered start->issue discoloration Discoloration / Extra Peaks issue->discoloration Visual/Analytical poor_separation Poor Separation issue->poor_separation Purity Issue pressure_instability Pressure Instability issue->pressure_instability Process Issue check_temp Is Pot Temperature > 130°C? discoloration->check_temp check_bp Are Boiling Points Close? poor_separation->check_bp check_leaks Check for Leaks pressure_instability->check_leaks use_vacuum Use Vacuum Distillation check_temp->use_vacuum Yes check_contaminants Check for Acidic/Basic Residues check_temp->check_contaminants No end Successful Distillation use_vacuum->end check_contaminants->end fractional_dist Use Fractional Distillation check_bp->fractional_dist Yes check_bp->end No reflux_ratio Optimize Reflux Ratio fractional_dist->reflux_ratio reflux_ratio->end cold_trap Ensure Cold Trap is Effective check_leaks->cold_trap degas Degas Sample Before Heating cold_trap->degas degas->end

Caption: Troubleshooting workflow for distillation issues.

Experimental_Workflow Vacuum Distillation Workflow setup 1. Assemble Apparatus add_crude 2. Add Crude Product & Stir Bar setup->add_crude apply_vacuum 3. Apply Stable Vacuum add_crude->apply_vacuum heat 4. Gentle Heating apply_vacuum->heat collect_fore 5. Collect Low-Boiling Fraction heat->collect_fore collect_main 6. Collect Main Fraction at Stable Temp/Pressure collect_fore->collect_main stop 7. Stop Heating Before Dryness collect_main->stop cool 8. Cool System Under Vacuum stop->cool vent 9. Vent to Atmosphere cool->vent analyze 10. Analyze Purified Product vent->analyze

Caption: Step-by-step vacuum distillation protocol.

References

Technical Support Center: Purification of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the purification of 1,1,1,3-tetrachloropropane. For optimal results, please refer to the detailed experimental protocols and data tables provided below.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via the telomerization reaction of ethylene (B1197577) and carbon tetrachloride, may contain several impurities. These include unreacted starting materials (ethylene and carbon tetrachloride), higher-order telomers (e.g., 1,1,1,5-tetrachloropentane (B1654572) and 1,1,1,7-tetrachloroheptane), and acidic byproducts such as dissolved hydrogen chloride (HCl).[1][2][3] The presence of these impurities can affect the quality and reactivity of the final product.

Q2: My this compound is acidic. How can I neutralize it?

A2: Acidic impurities, primarily dissolved HCl, can be effectively removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate reacts with the acid to form sodium chloride, water, and carbon dioxide gas. It is crucial to vent the separatory funnel frequently during the washing process to release the pressure generated by the CO₂ evolution.

Q3: Fractional distillation is not giving me the desired purity. What could be the issue?

A3: Inefficient separation during fractional distillation can be due to several factors:

  • Inadequate column efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation of closely boiling impurities.

  • Incorrect heating rate: A rapid heating rate can lead to co-distillation of components with similar boiling points. A slow and steady heating rate is recommended for optimal separation.

  • Unstable vacuum: If performing vacuum distillation, fluctuations in pressure will cause the boiling points to vary, resulting in poor separation. Ensure a stable vacuum is maintained throughout the process.

Q4: I see unexpected peaks in my GC-MS analysis after purification. What could they be?

A4: Unexpected peaks in your GC-MS analysis could be due to several reasons:

  • Co-eluting impurities: An impurity may have a similar retention time to your product under the current GC conditions. Try optimizing the temperature program of your GC method to improve separation.

  • Thermal decomposition: this compound may degrade at high temperatures in the GC injector port, leading to the formation of breakdown products. Ensure the injector temperature is not excessively high.

  • Contamination: The sample may have been contaminated by the solvent used for dilution or from the glassware. Always use high-purity solvents and thoroughly clean all glassware.

Q5: Can I use activated carbon to remove colored impurities or other organic byproducts?

A5: Yes, activated carbon is a common adsorbent used to remove colored organic impurities and other non-volatile byproducts from organic liquids.[4] The crude this compound can be stirred with a small amount of activated carbon and then filtered to remove the carbon and the adsorbed impurities.

Troubleshooting Guide

Problem Possible Cause Solution
Product is acidic after distillation Residual acidic impurities (e.g., HCl) were not completely removed before distillation.Perform a sodium bicarbonate wash before distillation. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic before proceeding.
Poor separation of closely boiling impurities during distillation The fractionating column has insufficient theoretical plates.Use a more efficient fractionating column (e.g., a Vigreux or packed column).
Product yield is low after purification - Product loss during aqueous washing steps. - Incomplete condensation during distillation.- Minimize the number of washes and ensure complete separation of the organic and aqueous layers. - Check the condenser for proper coolant flow and temperature.
Product is cloudy after distillation Water contamination.Ensure all glassware is thoroughly dried before use. If the product is already cloudy, it can be dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by filtration.
Persistent organic impurities after all purification steps The impurity may have a very similar boiling point and polarity to the product.Consider alternative purification techniques such as preparative gas chromatography for very high purity requirements.

Experimental Protocols

Protocol 1: Removal of Acidic Impurities by Sodium Bicarbonate Wash

Objective: To neutralize and remove acidic impurities from crude this compound.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

  • pH paper

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Erlenmeyer flask

  • Filter paper and funnel

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the pressure from CO₂ evolution.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Test the aqueous layer with pH paper. If it is still acidic, repeat the wash with fresh sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with an equal volume of deionized water to remove any residual sodium bicarbonate.

  • Wash the organic layer with an equal volume of brine to aid in the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate or calcium chloride to the organic layer and swirl to remove any remaining traces of water. The drying agent should be free-flowing when the solution is dry.

  • Filter the dried organic layer to remove the drying agent.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound from non-volatile impurities and other components with different boiling points.

Materials:

  • Acid-free this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the acid-free this compound and boiling chips or a magnetic stir bar to the distillation flask.

  • If performing vacuum distillation, connect the apparatus to a vacuum source and reduce the pressure to the desired level.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the boiling point of this compound under the specific pressure conditions.

  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Discard the initial forerun (lower boiling impurities) and the final residue (higher boiling impurities).

Quantitative Data for Distillation:

Parameter Atmospheric Pressure Reduced Pressure
Boiling Point ~159 °C70-115 °C
Pressure 760 torr40-225 torr
Expected Purity >99%>99.5%

Note: The optimal temperature and pressure for vacuum distillation may need to be determined empirically based on the specific equipment and the nature of the impurities.

Protocol 3: Adsorbent Treatment with Activated Carbon

Objective: To remove colored and other high molecular weight organic impurities.

Materials:

  • This compound

  • Activated carbon (powdered)

  • Erlenmeyer flask with a stirrer

  • Filter paper and funnel

Procedure:

  • Place the this compound in an Erlenmeyer flask.

  • Add a small amount of activated carbon (approximately 1-2% by weight).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Filter the mixture to remove the activated carbon.

  • The purified product should be clear and colorless.

Visualizations

Experimental_Workflow crude Crude this compound wash Sodium Bicarbonate Wash crude->wash Remove Acidic Impurities dry Drying with Anhydrous Salt wash->dry Remove Water distill Fractional Distillation dry->distill Separate by Boiling Point adsorbent Activated Carbon Treatment distill->adsorbent Remove Color/Organic Impurities (Optional) pure Pure this compound distill->pure Final Product (if no color) adsorbent->pure Final Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product acidic Acidic pH? start->acidic color Colored? acidic->color No bicarb_wash Perform Bicarbonate Wash acidic->bicarb_wash Yes gc_impurities Impurities in GC? color->gc_impurities No carbon_treatment Use Activated Carbon color->carbon_treatment Yes distillation Perform Fractional Distillation gc_impurities->distillation Yes pure Pure Product gc_impurities->pure No bicarb_wash->color carbon_treatment->gc_impurities distillation->pure

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Substitution Reactions of 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing and troubleshooting nucleophilic substitution reactions involving 1,1,1,3-tetrachloropropane. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions to consider when performing nucleophilic substitutions on this compound?

A1: The main competing reaction is dehydrochlorination, an elimination reaction, which is often favored, leading to the formation of 1,1,3-trichloropropene (B110787). The highly chlorinated nature of the substrate makes the hydrogen atoms on the second carbon (C2) acidic, facilitating their removal by a base. The choice of nucleophile, solvent, and temperature will significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases and high temperatures generally favor elimination.

Q2: Which chlorine atoms on this compound are most susceptible to nucleophilic attack?

A2: The three chlorine atoms on the C1 carbon (the CCl₃ group) are generally more susceptible to nucleophilic substitution than the chlorine on the C3 carbon. The electron-withdrawing effect of the three chlorine atoms makes the C1 carbon highly electrophilic. However, the reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Q3: How can I favor substitution over elimination?

A3: To favor substitution, it is generally recommended to use a strong, non-basic nucleophile, a polar aprotic solvent, and moderate reaction temperatures. For instance, using sodium cyanide in a solvent like DMSO or DMF is more likely to lead to substitution than using a strong base like sodium hydroxide (B78521) in ethanol (B145695), which would favor elimination.[1] Increasing the temperature generally favors elimination over substitution.[1]

Q4: What are the expected side products in these reactions?

A4: Besides the elimination product (1,1,3-trichloropropene), side products can arise from multiple substitutions, especially when using a large excess of the nucleophile or at elevated temperatures. With ammonia (B1221849), for example, over-alkylation can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.[2] Hydrolysis of the chlorinated substrate or products can also occur if water is present in the reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem 1: Low or No Yield of the Desired Substitution Product
Possible Cause Troubleshooting Steps
Incorrect Reaction Conditions - Verify the temperature, pressure, and reaction time against established protocols for similar substrates. - Ensure the solvent is appropriate for the chosen nucleophile and substrate. Polar aprotic solvents (e.g., DMSO, DMF) are often suitable for Sₙ2 reactions.
Inactive or Degraded Reagents - Use fresh, high-purity this compound and nucleophile. - Ensure the nucleophile has not been deactivated by moisture or air.
Dominance of Elimination Reaction - Lower the reaction temperature. - Use a less basic nucleophile if possible. - Switch to a polar aprotic solvent to favor Sₙ2 substitution.
Incomplete Reaction - Increase the reaction time or temperature cautiously, while monitoring for side product formation. - Consider using a phase-transfer catalyst to enhance the reaction rate, especially in biphasic systems.
Problem 2: Formation of a Mixture of Products
Possible Cause Troubleshooting Steps
Multiple Substitutions - Use a stoichiometric amount or a slight excess of the nucleophile. A large excess can promote further reaction. - Monitor the reaction progress closely using techniques like GC-MS or TLC and stop the reaction once the desired product is maximized.
Mixture of Substitution and Elimination Products - Adjust reaction conditions to favor substitution (see FAQ Q3). - Consider using a milder base or a more nucleophilic but less basic reagent.
Isomerization of Products - Analyze the product mixture carefully to identify any isomers. - The reaction conditions might be promoting rearrangement. Consider milder conditions.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Steps
Close Boiling Points of Products and Starting Materials - Utilize fractional distillation under reduced pressure for efficient separation. - Consider column chromatography with an appropriate stationary and mobile phase for purification of smaller scale reactions.
Product is Water Soluble - If the product has polar functional groups, it might have some water solubility. Perform extractions with a suitable organic solvent. - Saturate the aqueous layer with salt (brining out) to decrease the solubility of the organic product.
Thermal Instability of the Product - Use lower temperatures during distillation (vacuum distillation) or purification to prevent decomposition.

Experimental Protocols

The following are generalized experimental protocols for key substitution reactions of this compound. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. This compound is a hazardous chemical.[3]

Protocol 1: Substitution with Cyanide (Synthesis of 4,4,4-trichlorobutanenitrile)

This protocol is based on typical conditions for Sₙ2 reactions of alkyl halides with cyanide.[1]

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous ethanol or Dimethylformamide (DMF)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous ethanol.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium chloride.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Substitution with Ammonia (Synthesis of 3,3,3-trichloropropan-1-amine)

This protocol is adapted from general procedures for the amination of alkyl halides.[2] A large excess of ammonia is used to favor the formation of the primary amine.

Materials:

  • This compound

  • Concentrated aqueous ammonia or ammonia in ethanol

  • Sealed reaction vessel (autoclave) or a thick-walled sealed tube

  • Heating source

Procedure:

  • Place this compound and a large excess of a concentrated solution of ammonia in ethanol into a sealed reaction vessel.

  • Heat the vessel to a temperature between 100-150°C. The pressure will increase inside the vessel.

  • Maintain the temperature for several hours. The reaction should be monitored if possible.

  • After the reaction time, cool the vessel to room temperature before carefully opening it in a fume hood.

  • The resulting mixture will contain the amine salt. To obtain the free amine, a base such as sodium hydroxide can be added.

  • The product can then be extracted with an organic solvent and purified by distillation.

Data Presentation

The following tables summarize typical reaction conditions for substitution and elimination reactions of this compound based on analogous reactions of halogenated alkanes.

Table 1: General Conditions for Substitution vs. Elimination

Reaction TypeNucleophile/BaseSolventTemperaturePrimary Product
Substitution (Sₙ2) Strong, non-basic (e.g., CN⁻, I⁻)Polar Aprotic (e.g., DMSO, DMF)Moderate (e.g., 50-80°C)Substitution Product
Elimination (E2) Strong, bulky base (e.g., t-BuOK)Alcoholic (e.g., Ethanol)High (e.g., >80°C)Elimination Product
Hydrolysis Weak Nucleophile/Base (e.g., H₂O, NaOH aq.)Aqueous/AlcoholicHighElimination/Substitution Mix

Table 2: Dehydrochlorination of this compound

CatalystTemperaturePressureConversion (%)Selectivity to 1,1,3-trichloropropene (%)Reference
FeCl₃80-130°CAmbient/Vacuum~60-70 (single pass)>95[4]
FeCl₃ with H₂O120°CAutogenous96.891.4[5][6]

Visualizations

Diagram 1: General Reaction Pathways

This diagram illustrates the competing nucleophilic substitution and elimination pathways for this compound.

ReactionPathways TCP This compound Sub_Product Substitution Product TCP->Sub_Product  Nucleophile (e.g., CN⁻) Polar Aprotic Solvent, Moderate Temp. Elim_Product Elimination Product (1,1,3-Trichloropropene) TCP->Elim_Product  Base (e.g., OH⁻) Alcoholic Solvent, High Temp.

Caption: Competing substitution and elimination reactions of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

This diagram provides a logical workflow for troubleshooting low yields in substitution reactions of this compound.

TroubleshootingWorkflow Start Low Yield of Substitution Product Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Purity and Activity Check_Conditions->Check_Reagents Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) Check_Reagents->Analyze_Byproducts Is_Elimination Is Elimination Product Dominant? Analyze_Byproducts->Is_Elimination Modify_Conditions Modify Conditions to Favor Substitution (Lower Temp, Change Solvent/Nucleophile) Is_Elimination->Modify_Conditions Yes Is_Starting_Material Is Unreacted Starting Material Present? Is_Elimination->Is_Starting_Material No End Optimization Complete Modify_Conditions->End Increase_Severity Increase Reaction Time/Temp Cautiously or Use Catalyst Is_Starting_Material->Increase_Severity Yes Is_Starting_Material->End No Increase_Severity->End

Caption: A step-by-step guide for troubleshooting low product yield.

References

challenges in the scale-up of 1,1,1,3-Tetrachloropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 1,1,1,3-tetrachloropropane synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound, and what are the primary scale-up challenges?

The most prevalent synthesis method is the telomerization of ethylene (B1197577) with carbon tetrachloride (CCl₄).[1][2][3] This is a free-radical chain reaction that can be initiated by peroxides or catalyzed by metal complexes.[1][4]

Key scale-up challenges include:

  • Exothermic Reaction Control: The telomerization is highly exothermic, which can lead to runaway reactions if not managed properly, a significant danger in large-scale batch operations.[3]

  • Byproduct Formation: The reaction produces a mixture of telomers with the general formula Cl(CH₂CH₂)nCCl₃.[3] Controlling the reaction to favor the n=1 adduct (this compound) over higher-order telomers (e.g., 1,1,1,5-tetrachloropentane) is critical for yield and purity.

  • Catalyst Efficiency and Removal: Ensuring efficient catalyst activity, managing potential catalyst deactivation, and removing the catalyst from the product stream are crucial steps in a continuous process.

  • Mass Transfer: Achieving efficient mixing of gaseous ethylene into liquid carbon tetrachloride is essential for reaction kinetics and can be a limiting factor in large reactors.[4]

  • Purification: Separating the desired product from unreacted starting materials, the catalyst, and various telomer byproducts requires efficient distillation processes.[5]

Q2: My reaction yield is low. What are the potential causes and solutions?

Low yield is a common issue during scale-up. The following troubleshooting workflow can help identify the root cause.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Catalyst Poor Catalyst / Initiator Activity Problem->Catalyst Is catalyst system active? Conditions Suboptimal Reaction Conditions Problem->Conditions Are conditions optimal? Feed Impure Reactants Problem->Feed Are feeds pure? Mixing Poor Mass Transfer (Gas-Liquid Mixing) Problem->Mixing Is mixing efficient? Sol_Catalyst Verify catalyst/co-catalyst loading and purity. Consider co-catalysts (e.g., Ferric Chloride) to reduce induction period. Catalyst->Sol_Catalyst Sol_Conditions Optimize Temperature, Pressure, and Reactant Mole Ratios (see Table 1). Ensure residence time is adequate. Conditions->Sol_Conditions Sol_Feed Analyze CCl₄ and Ethylene for inhibitors (e.g., oxygen, water) that can quench radicals. Feed->Sol_Feed Sol_Mixing Improve agitation. Use a gas diffuser or sparger for ethylene feed. Consider reactor design for better interfacial contact. Mixing->Sol_Mixing

Caption: Troubleshooting workflow for low reaction yield.

Q3: How can I improve the selectivity towards this compound and reduce higher telomer formation?

The formation of higher telomers (n>1) is favored by a high concentration of ethylene relative to carbon tetrachloride.[1]

  • Control Reactant Ratio: To maximize the production of the n=1 adduct, maintain a higher molar ratio of carbon tetrachloride to ethylene.[4] Ratios of CCl₄ to ethylene can range from 0.02:1 to 50:1, with a preferred range of 1:1 to 3:1 for many catalyzed processes.[4]

  • Pressure Management: The relative concentration of ethylene is directly influenced by the reaction pressure. Lowering the ethylene pressure can reduce the formation of higher molecular weight products.[1]

  • Dilution: Diluting the carbon tetrachloride with an inert solvent can also alter the relative concentrations and affect the product distribution.[1]

Q4: My iron-based catalyst system is underperforming. What can I do to improve it?

Iron-based catalysts, often used with organophosphate co-catalysts like tributylphosphate (TBP), are common for this synthesis.[4][5]

  • Catalyst Form: Use fine iron powder (e.g., <325 mesh) to maximize surface area and reactivity.[4]

  • Co-Catalyst Ratio: The ratio of the iron catalyst to the co-catalyst and reactants is critical. Molar feed ratios of 1.0 to 3.0 moles of CCl₄ per mole of ethene, 0.02 to 0.10 mole of ferric chloride per mole of ethene, and 1.01 to 1.20 mole of tributylphosphate per mole of ferric chloride have been reported.[5]

  • Induction Period: An induction period is often observed. The addition of ferric chloride as a co-catalyst can help reduce this lag time.[6]

  • Continuous Addition: In a continuous process, adding the iron powder as a slurry in carbon tetrachloride can improve dispersion and maintain consistent activity.[4]

Data Presentation: Reaction Parameters

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterIron/Organophosphate Catalyst SystemFree-Radical Initiation (Benzoyl Peroxide)
Catalyst/Initiator Iron powder, Tributylphosphate (TBP), Ferric Chloride[4][5]Benzoyl Peroxide[1]
Temperature 85°C to 150°C[4]Typically around 100°C
Pressure 30 - 200 psig[5]50 - 15000 lb/sq. in. (wide range)[1]
CCl₄:Ethylene Ratio Preferably 1:1 to 3:1[4]Varied to control telomer chain length[1]
Selectivity (for n=1) Can achieve >95%[4]Dependent on reaction conditions[1]
Conversion (CCl₄) ~70% (single-pass) reported[4]Not specified, yield-per-initiator reported[1]
Process Type Well-suited for continuous operation[4][5]Can be run in batch or continuous mode

Experimental Protocols

Protocol: Continuous Synthesis of this compound via Iron Catalysis

This protocol is a synthesized example based on processes described in the literature for researchers scaling up the reaction.[4][5]

Objective: To continuously synthesize this compound with high selectivity.

Materials & Equipment:

  • Glass-lined or stainless steel continuous stirred-tank reactor (CSTR) equipped with an agitator, cooling jacket, pressure gauge, and inlet/outlet ports.

  • Gas diffuser/sparger for ethylene introduction.

  • Feed pumps for liquid reactants and catalyst slurry.

  • Carbon Tetrachloride (CCl₄), technical grade or higher.

  • Ethylene (C₂H₄), polymer grade.

  • Iron powder (<325 mesh).

  • Tributylphosphate (TBP).

  • Downstream purification setup (e.g., distillation columns).

Workflow Diagram:

G cluster_feeds Reactant Feeds cluster_purification Purification Train CCl4 Carbon Tetrachloride (CCl₄) Reactor Continuous Reactor (CSTR) 85-150°C 30-200 psig CCl4->Reactor Ethylene Ethylene (C₂H₄) Ethylene->Reactor Catalyst Catalyst Slurry (Fe Powder + TBP in CCl₄) Catalyst->Reactor Dist1 First Distillation (Remove Unreacted CCl₄) Reactor->Dist1 Dist2 Second Distillation (Isolate Product) Dist1->Dist2 Bottoms Recycle Recycled CCl₄ Dist1->Recycle Overhead Product Purified 1,1,1,3-TCP Dist2->Product Overhead Byproducts Higher Telomers & Catalyst Residue Dist2->Byproducts Bottoms Recycle->CCl4

Caption: Continuous synthesis and purification workflow.

Procedure:

  • Reactor Startup: Initially charge the reactor with carbon tetrachloride and the catalyst system (iron powder and TBP).[4]

  • Heating and Pressurization: Heat the reactor to the target temperature (e.g., 100°C) and bring it to the desired operating pressure with ethylene.

  • Continuous Feed: Begin the continuous feed of liquid carbon tetrachloride and the catalyst slurry. Introduce gaseous ethylene below the liquid surface through a diffuser to maximize contact between the gas and liquid phases.[4]

  • Temperature Control: The reaction is exothermic. Use the reactor's cooling jacket to maintain a stable temperature (e.g., 100°C).[4] A stable temperature is crucial for consistent conversion and selectivity.

  • Steady State Operation: Maintain a constant liquid residence time in the reactor, typically between 2 to 8 hours.[4]

  • Product Effluent: The crude product mixture is continuously withdrawn from the reactor.

  • Purification:

    • The reactor effluent is fed to a first distillation column to separate and recover unreacted CCl₄ and ethylene, which can be recycled back to the reactor.[5]

    • The bottom fraction, containing the this compound, higher telomers, and catalyst, is then fed to a second distillation column.[5]

    • This second distillation is performed under vacuum (e.g., 40 to 225 torr) and at a controlled temperature (e.g., 70 to 115°C) to isolate the purified this compound product.[5]

  • Analysis: Regularly sample the product stream and analyze by Gas Chromatography (GC) to monitor conversion, selectivity, and impurity profiles.

References

Technical Support Center: 1,1,1,3-Tetrachloropropane Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for the safe handling and disposal of 1,1,1,3-Tetrachloropropane waste, tailored for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a flammable liquid and is harmful if swallowed. It can cause serious eye irritation and skin irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

A2: A comprehensive PPE protocol is necessary to ensure personnel safety. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and protective clothing. In case of potential inhalation exposure, a respirator may be required.

Q3: How should I store this compound waste before disposal?

A3: Store this compound waste in a tightly closed, compatible container.[1][2] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][2] Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.

Q4: What is the appropriate EPA hazardous waste code for this compound waste?

A4: As a spent halogenated solvent, this compound waste likely falls under the EPA hazardous waste codes F001 or F002.[3][4][5] These codes are for spent halogenated solvents from degreasing or other specific uses.[3][4][5] Always confirm with your institution's environmental health and safety (EHS) department for precise classification.

Q5: Can I dispose of small amounts of this compound waste down the drain?

A5: No, you should never dispose of this compound or any halogenated solvent down the drain.[6] This is harmful to the environment and is a violation of environmental regulations. All waste must be collected and disposed of through a licensed hazardous waste contractor.[6]

Troubleshooting Guides

Issue: Accidental Spill of this compound

Solution:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.

  • Control Ignition Sources: As this compound is flammable, eliminate all potential ignition sources in the vicinity.[1][2]

  • Don Appropriate PPE: Before attempting to clean the spill, responders must wear the appropriate PPE as outlined in the data table below.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[4] Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Issue: Improperly Labeled Waste Container

Solution:

  • Do Not Move: If you encounter a container with unknown contents, do not move it.

  • Isolate the Area: Secure the area to prevent accidental exposure.

  • Consult EHS: Immediately contact your EHS department. They have the expertise and equipment to safely identify and handle the unknown waste.

  • Future Prevention: Ensure all personnel are trained on proper waste labeling procedures. All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all contents, and the approximate percentages of each component.

Data Presentation

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Body PartPPE SpecificationRationale
Eyes/Face Tightly fitting safety goggles or a face shield.[1]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hands Chemical-resistant gloves (e.g., Viton®, nitrile).Prevents skin contact which can cause irritation.[1][2]
Body Chemical-resistant apron or lab coat.Protects against accidental splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for large spills, use a NIOSH-approved respirator with an organic vapor cartridge.Protects against inhalation of harmful vapors.

Experimental Protocols

Protocol: Small-Scale Spill Cleanup of this compound (<100 mL)

  • Preparation:

    • Ensure a chemical spill kit is readily available.

    • Confirm the location of the nearest safety shower and eyewash station.

    • Don the appropriate PPE as specified in Table 1.

  • Procedure:

    • If safe to do so, stop the source of the spill.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.

    • Allow the absorbent material to fully soak up the liquid.

    • Using non-sparking scoops or tools, carefully collect the absorbed material.

    • Place the contaminated absorbent material into a designated, leak-proof hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol). Place the used cloth in the same hazardous waste container.

    • Seal the hazardous waste container.

    • Properly label the container with "Hazardous Waste," "this compound Spill Debris," and the date.

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Arrange for the disposal of the hazardous waste through your institution's EHS department.

Mandatory Visualization

Safe_Handling_and_Disposal_Workflow cluster_handling Chemical Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Emergency start Start Experiment with this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood Step 2 collect_waste Collect Waste in a Designated, Compatible Container fume_hood->collect_waste Step 3 (Post-Experiment) spill Accidental Spill fume_hood->spill segregate Segregate Halogenated Waste from Non-Halogenated Waste collect_waste->segregate Step 4 label_waste Label Container: 'Hazardous Waste' 'this compound' segregate->label_waste Step 5 store_waste Store in a Cool, Dry, Well-Ventilated Area label_waste->store_waste Step 6 ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) store_waste->ehs_pickup Step 7 disposal Proper Disposal by Licensed Contractor ehs_pickup->disposal Step 8 spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Emergency Response spill_protocol->collect_waste Contain & Collect

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical technique for the determination of 1,1,1,3-Tetrachloropropane and similar volatile organic compounds (VOCs) is Gas Chromatography (GC) owing to its high resolving power for complex mixtures. When coupled with a Mass Spectrometer (MS), it provides definitive identification and quantification. For sample introduction, particularly from aqueous or solid matrices, two techniques are prevalent: Purge and Trap (P&T) and Headspace (HS) injection.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors including the sample matrix, the required sensitivity, and the desired sample throughput. The following table summarizes the performance characteristics of Purge and Trap GC-MS and Headspace GC-MS, with data extrapolated from studies on similar volatile chlorinated compounds.

Performance MetricPurge and Trap (P&T) GC-MSHeadspace (HS) GC-MS / GC-ECD
Principle An inert gas is bubbled through a liquid or solid sample, stripping volatile compounds which are then trapped on a sorbent material and thermally desorbed into the GC-MS.[1][2][3]The vapor phase in equilibrium with the sample in a sealed vial is injected into the GC-MS.[4]
Applicability Aqueous samples (drinking water, wastewater), solid samples (soil, sediment).[1][5]Aqueous samples, solid samples, viscous liquids, and oils.[4]
Sensitivity (LOD/LOQ) Generally higher sensitivity due to exhaustive purging and concentration. Method Detection Limits (MDLs) in the low ng/L (ppt) range are achievable, for instance, an MDL of 0.11 ng/L has been reported for 1,2,3-trichloropropane.[6]Less sensitive than P&T for less volatile compounds, though can be enhanced.[4] For volatile chlorinated hydrocarbons, LODs can range from 0.001 to 0.3 µg/L using an Electron Capture Detector (ECD).[7]
Precision (%RSD) Typically <15% for replicate analyses.[1]For intra- and inter-day precision, RSD values are generally below 15%.[6]
Accuracy (% Recovery) Recoveries are generally in the range of 80-120% depending on the analyte and matrix. For 1,2,3-trichloropropane, accuracy has been reported between 95-103%.[6]Recoveries can be matrix-dependent but are generally within 70-130%.
Linearity (r²) Excellent linearity is typically achieved with a correlation coefficient (r²) of ≥0.99.[8]Good linearity is observed with r² values typically ≥0.99. For some volatile chlorinated hydrocarbons, r² ranged from 0.9979 to 0.9990.[7]
Throughput/Automation Readily automated for high-throughput analysis.[3]Highly amenable to automation, often with simpler and faster sample preparation.[4]

Experimental Protocols

Detailed methodologies for the analysis of volatile chlorinated hydrocarbons are provided by various regulatory bodies, such as the U.S. Environmental Protection Agency (EPA). The following protocols are representative of the methods that can be adapted and validated for this compound.

Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS)

This method is based on EPA Methods 524.2 and 8260C for the analysis of volatile organic compounds in water.[1][5]

1. Sample Preparation:

  • Collect water samples in 40 mL vials containing a dechlorinating agent (if applicable) and acid preservative.

  • Ensure no headspace is present in the sample vial.

  • Spike the sample with internal standards and surrogate standards prior to analysis.

2. Purge and Trap Conditions:

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient or slightly elevated temperature (e.g., 50°C) to improve recovery of less volatile compounds.[1]

  • Trap: A multi-sorbent trap (e.g., Tenax/silica (B1680970) gel/carbon molecular sieve).

  • Desorption: Thermally desorb the trapped analytes at approximately 250°C for 2-4 minutes.

  • Bake: Heat the trap at a higher temperature (e.g., 270°C) to remove residual compounds.

3. GC-MS Conditions:

  • GC Column: A 30 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., Rtx-VMS or equivalent).[3]

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature of 35-45°C, hold for 2-5 minutes.

    • Ramp at 10-15°C/min to 180-220°C.

    • Hold for 2-5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (e.g., m/z 35-300) for identification and quantitation. Selected Ion Monitoring (SIM) can be used for lower detection limits.[1]

    • Source Temperature: ~230°C.

    • Transfer Line Temperature: ~280°C.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol is based on methods for the analysis of volatile chlorinated hydrocarbons in water.[4][7]

1. Sample Preparation:

  • Place a known volume of the water sample (e.g., 10 mL) into a headspace vial (e.g., 20 mL).

  • Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analytes.[4]

  • Spike with internal standards.

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

2. Headspace Conditions:

  • Incubation Temperature: 50-80°C.

  • Incubation Time: 20-45 minutes to allow for equilibrium between the liquid and vapor phases.

  • Injection Volume: 1 mL of the headspace gas.

3. GC-MS Conditions:

  • GC Column: A 30 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-VRX or equivalent).

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp at 8°C/min to 100°C.

    • Ramp at 20°C/min to 200°C and hold for 1 minute.[4]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan or SIM.

    • Source and Transfer Line Temperatures: Similar to the P&T method.

Method Selection Workflow

The selection of an appropriate analytical method is a critical step in the validation process. The following diagram illustrates a logical workflow to guide researchers in choosing between Purge and Trap and Headspace GC-MS for the analysis of this compound.

MethodSelectionWorkflow Workflow for Selecting an Analytical Method for this compound A Define Analytical Requirements B Sample Matrix? A->B C Aqueous or Solid B->C Aqueous/Solid D Viscous Liquid or Oil B->D Viscous/Oil E Required Sensitivity? C->E I Headspace GC-MS D->I F Trace Levels (ng/L or ppt) E->F Trace (ng/L) G Higher Levels (µg/L or ppb) E->G Higher (µg/L) H Purge and Trap GC-MS F->H J High Sample Throughput? G->J K Yes J->K Yes L No J->L No K->I L->H

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for this compound is crucial for ensuring data quality and reliability in research and drug development. While direct comparative studies are limited, a wealth of information on the analysis of similar volatile chlorinated compounds provides a strong basis for method development and validation. Gas Chromatography-Mass Spectrometry is the technique of choice, with Purge and Trap offering superior sensitivity for trace-level analysis in aqueous and solid samples, and Headspace providing a robust and high-throughput alternative, particularly for more complex matrices. The selection of the most appropriate method should be guided by the specific analytical requirements, including the sample matrix, desired detection limits, and throughput needs. By adapting and validating established protocols, researchers can confidently and accurately quantify this compound in their samples.

References

A Comparative Analysis of 1,1,1,3-Tetrachloropropane and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and toxicological profiles of 1,1,1,3-tetrachloropropane and its structural isomers. This report aims to provide researchers, scientists, and professionals in drug development with the critical data necessary for informed decision-making in their work.

The structural diversity arising from the varied placement of chlorine atoms on a propane (B168953) backbone gives rise to a range of tetrachloropropane isomers, each with unique physical and chemical characteristics. This guide focuses on a comparative study of this compound and its isomers, offering a valuable resource for their application in chemical synthesis and other research endeavors.

Physicochemical Properties

The arrangement of chlorine atoms significantly influences properties such as boiling point, melting point, and density. A comprehensive summary of these properties for various tetrachloropropane isomers is presented below, allowing for a direct comparison of their physical behaviors.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
This compound 1070-78-6C₃H₄Cl₄181.88152.4 - 159-1.4461.479
1,1,1,2-Tetrachloropropane 812-03-3C₃H₄Cl₄181.87152.4-641.4651.4837
1,1,2,2-Tetrachloropropane 13116-60-4C₃H₄Cl₄181.87~165-166-1.500 @ 18°C1.494
1,1,2,3-Tetrachloropropane 18495-30-2C₃H₄Cl₄181.88177.7 - 179-1.462 - 1.531.479 - 1.501
1,1,3,3-Tetrachloropropane 1653-17-4C₃H₄Cl₄181.88----
1,2,2,3-Tetrachloropropane (B86103) 13116-53-5C₃H₄Cl₄181.88176.3 - 183-221.5 - 1.57411.500

Synthesis and Applications

Tetrachloropropane isomers serve as crucial intermediates in the synthesis of a variety of chemical products, including next-generation refrigerants, herbicides, and polymers.[1][2] The specific isomer used is dictated by the desired reactivity and the structure of the final product. For instance, this compound is utilized in the synthesis of hydrofluoroolefins, which are being developed as refrigerants with low global warming potential.[3] In the agrochemical industry, 1,2,2,3-tetrachloropropane is a key precursor for herbicides like Diallate.[2] The symmetrical nature of 1,1,3,3-tetrachloropropane, with geminal dichloro groups at both ends of the propane chain, makes it a candidate for the development of novel polymers.[4]

The synthesis of these isomers often involves multi-step processes, starting from readily available materials like ethylene (B1197577) and carbon tetrachloride.[5]

Logical Relationship of Tetrachloropropane Isomers

The following diagram illustrates the structural relationships between the different isomers of tetrachloropropane.

tetrachloropropane_isomers Structural Isomers of Tetrachloropropane (C3H4Cl4) cluster_isomers Tetrachloropropane Isomers Propane Propane 1,1,1,3-TCP This compound Propane->1,1,1,3-TCP Chlorination 1,1,1,2-TCP 1,1,1,2-Tetrachloropropane Propane->1,1,1,2-TCP Chlorination 1,1,2,2-TCP 1,1,2,2-Tetrachloropropane Propane->1,1,2,2-TCP Chlorination 1,1,2,3-TCP 1,1,2,3-Tetrachloropropane Propane->1,1,2,3-TCP Chlorination 1,1,3,3-TCP 1,1,3,3-Tetrachloropropane Propane->1,1,3,3-TCP Chlorination 1,2,2,3-TCP 1,2,2,3-Tetrachloropropane Propane->1,2,2,3-TCP Chlorination synthesis_1113TCP Synthesis of this compound Reactants Ethylene + Carbon Tetrachloride Reaction Reaction in Autoclave (95°C, 110 psig, 12h) Reactants->Reaction Catalyst Iron-based catalyst Catalyst->Reaction Purification Distillation Reaction->Purification Product This compound Purification->Product

References

Comparative Reactivity of Tetrachloropropane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of isomers is paramount for predicting metabolic pathways, degradation patterns, and synthetic utility. This guide provides an objective comparison of the reactivity of various tetrachloropropane isomers, supported by available experimental data on their dehydrochlorination reactions.

The substitution pattern of chlorine atoms on the propane (B168953) chain significantly influences the reactivity of tetrachloropropane isomers, particularly in elimination reactions such as dehydrochlorination. Factors such as the acidity of protons on carbon atoms adjacent to those bearing chlorine atoms, and the steric hindrance around these sites, play a crucial role in determining the rate and products of these reactions.

Quantitative Comparison of Dehydrochlorination Reactivity

IsomerReaction ConditionsConversion (%)Product(s)Selectivity (%)Reference
1,1,1,3-TetrachloropropaneFeCl₃ catalyst, 120°C, 4 hours96.81,1,3-Trichloropropene91.4[US8877991B2]

Experimental Protocols

A detailed methodology for the dehydrochlorination of a tetrachloropropane isomer is crucial for reproducible research. The following protocol is based on the dehydrochlorination of this compound.

Objective: To determine the conversion and product selectivity of the dehydrochlorination of this compound.

Materials:

  • This compound (HCC-250fb)

  • Anhydrous Iron (III) Chloride (FeCl₃)

  • 500 ml glass flask (reactor)

  • Magnetic stirrer and heating mantle/oil bath

  • Condenser

  • Filtration apparatus

  • Deionized water

  • Magnesium sulfate (B86663) (MgSO₄)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge a 500 ml glass flask with 150.8 g of this compound and 0.113 g of anhydrous FeCl₃.

  • Equip the flask with a magnetic stirrer and a condenser.

  • Heat the mixture to 120 ± 2°C using a heating mantle or oil bath and maintain stirring.

  • Allow the reaction to proceed for 4 hours.

  • After 4 hours, cool the reactor to room temperature.

  • Filter the reaction mixture.

  • Wash the filtered mixture with deionized water.

  • Dry the organic phase with magnesium sulfate.

  • Analyze the resulting organic mixture by gas chromatography (GC) to determine the weight percentage of reactants and products.

  • Calculate the conversion of this compound and the selectivity for the dehydrochlorination product(s).

Reaction Pathways and Logic

The dehydrochlorination of tetrachloropropane isomers can proceed through different pathways depending on the location of the chlorine atoms and the available protons. The following diagram illustrates the general logic of comparing isomer reactivity.

G Workflow for Comparing Tetrachloropropane Isomer Reactivity cluster_isomers Tetrachloropropane Isomers cluster_reaction Dehydrochlorination Reaction cluster_analysis Analysis cluster_comparison Comparative Assessment 1,1,1,3-TCP This compound Conditions Standardized Reaction Conditions (Base, Solvent, Temperature) 1,1,1,3-TCP->Conditions 1,1,2,2-TCP 1,1,2,2-Tetrachloropropane 1,1,2,2-TCP->Conditions 1,1,2,3-TCP 1,1,2,3-Tetrachloropropane 1,1,2,3-TCP->Conditions 1,2,2,3-TCP 1,2,2,3-Tetrachloropropane 1,2,2,3-TCP->Conditions Kinetics Kinetic Data (Rate Constants) Conditions->Kinetics Products Product Distribution (GC-MS Analysis) Conditions->Products Comparison Reactivity Comparison Kinetics->Comparison Products->Comparison

Workflow for comparing isomer reactivity.

The dehydrochlorination of a tetrachloropropane isomer typically follows an E2 (bimolecular elimination) mechanism in the presence of a strong base. The rate of this reaction is influenced by the acidity of the proton being removed and the stability of the resulting alkene product. Isomers with more acidic protons, due to the electron-withdrawing effect of adjacent chlorine atoms, are expected to react more readily.

The following diagram illustrates the potential dehydrochlorination pathways for a generic tetrachloropropane, leading to different trichloropropene isomers.

G General Dehydrochlorination Pathways of a Tetrachloropropane Isomer cluster_products Possible Trichloropropene Products TCP Tetrachloropropane Isomer (C3H4Cl4) ProductA Trichloropropene Isomer A TCP->ProductA - HCl (Pathway A) ProductB Trichloropropene Isomer B TCP->ProductB - HCl (Pathway B) ProductC ... TCP->ProductC - HCl (Pathway C) Base Base (e.g., NaOH) Base->TCP attacks proton

General dehydrochlorination pathways.

1,1,1,3-Tetrachloropropane vs. Other Chlorinated Solvents in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, efficiency, and safety. Chlorinated solvents have historically been indispensable tools for a wide range of transformations due to their excellent solvating power for organic compounds. This guide provides a comparative overview of 1,1,1,3-tetrachloropropane against other commonly used chlorinated solvents such as dichloromethane (B109758), chloroform, and carbon tetrachloride. While this compound is primarily utilized as a chemical intermediate in the production of refrigerants and other chemicals, its potential as a solvent warrants a thorough comparison based on its physical, chemical, and safety profiles.[1][2]

This document aims to provide an objective comparison based on available data. However, it is important to note that direct comparative studies on the performance of this compound as a solvent in a broad range of synthetic reactions are limited in the current scientific literature.

Physicochemical Properties: A Foundation for Solvent Selection

The physical and chemical properties of a solvent are fundamental to its suitability for a specific application. These properties dictate factors such as reaction temperature, solubility of reagents, and ease of removal post-reaction.

PropertyThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
CAS Number 1070-78-675-09-267-66-356-23-5
Molecular Formula C₃H₄Cl₄CH₂Cl₂CHCl₃CCl₄
Molecular Weight ( g/mol ) 181.8884.93119.38153.82
Boiling Point (°C) 15939.661.276.7
Melting Point (°C) -35-96.7-63.5-22.9
Density (g/mL at 20°C) ~1.491.3261.4891.594

Applications in Synthesis: Beyond a Simple Solvent

While all the compared chlorinated hydrocarbons can act as solvents, their primary applications in synthesis can differ significantly.

  • This compound: The predominant use of this compound is as a chemical intermediate.[1][3] It serves as a precursor in the synthesis of various compounds, including trichloropropene and trifluoroethylene, which are important in the production of refrigerants.[2] Its application as a general-purpose solvent in laboratory or industrial synthesis is not well-documented in comparison to other chlorinated solvents.

  • Dichloromethane (DCM): DCM is a widely used solvent in organic synthesis due to its ability to dissolve a broad range of organic compounds, its relatively low boiling point, and its perceived lower toxicity compared to other chlorinated solvents. It is frequently employed in reactions such as nucleophilic substitutions, additions, and as an extraction solvent.

  • Chloroform: Historically a common solvent, its use has declined due to toxicity concerns. It is still used in specific applications, such as a solvent for NMR spectroscopy (as deuterated chloroform, CDCl₃) and in certain organic reactions where its specific solvating properties are required.

  • Carbon Tetrachloride: Once a staple in organic chemistry for reactions like free-radical chlorinations, its use has been severely restricted due to its high toxicity and environmental concerns as an ozone-depleting substance.

Safety Profile: A Critical Consideration

The safety of solvents is a paramount concern in any research or industrial setting. Chlorinated solvents, as a class, are known for their potential health hazards.

HazardThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
GHS Pictograms Flammable liquid, Harmful if swallowed, Causes skin and eye irritation.[3]Health hazard, Irritant.Health hazard, Harmful, Irritant.Health hazard, Harmful, Environmental hazard.
Primary Hazards Flammability, Acute toxicity (oral), Skin/eye irritation.[3]Carcinogenicity, Neurological effects, Skin/eye irritation.Carcinogenicity, Liver and kidney toxicity, Neurological effects.Severe liver toxicity, Carcinogenicity, Ozone-depleting substance.

Experimental Protocols: A Framework for Comparison

Due to the limited availability of direct comparative studies, a hypothetical experimental protocol is provided below to illustrate how the performance of this compound as a solvent could be evaluated against other chlorinated solvents in a common synthetic transformation.

Hypothetical Experiment: Nucleophilic Substitution (SN2) Reaction

Objective: To compare the effect of this compound, dichloromethane, chloroform, and carbon tetrachloride on the yield and reaction rate of the SN2 reaction between 1-bromobutane (B133212) and sodium azide (B81097).

Materials:

  • 1-bromobutane

  • Sodium azide (NaN₃)

  • This compound (anhydrous)

  • Dichloromethane (anhydrous)

  • Chloroform (anhydrous)

  • Carbon tetrachloride (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: Four identical round-bottom flasks are each equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To each flask, add 1-bromobutane (10 mmol) and sodium azide (15 mmol).

  • Solvent Addition: To each of the four flasks, add 20 mL of one of the respective anhydrous solvents: this compound, dichloromethane, chloroform, or carbon tetrachloride.

  • Internal Standard: Add a known amount of the internal standard to each flask.

  • Reaction Monitoring: The reactions are heated to a consistent temperature (e.g., 50 °C). Aliquots are taken from each reaction mixture at regular intervals (e.g., every 30 minutes) and quenched with water. The organic layer is extracted and analyzed by GC-MS.

  • Data Analysis: The conversion of 1-bromobutane and the formation of 1-azidobutane (B1275071) are quantified by comparing the peak areas of the reactant and product to the internal standard. This will allow for the determination of the reaction rate and the final yield in each solvent.

Logical Workflow for Solvent Selection

The selection of an appropriate chlorinated solvent for a specific synthetic application is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this process.

SolventSelection A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Initial Solvent Screening (this compound, DCM, Chloroform, etc.) A->B C Evaluate Physicochemical Properties (Boiling Point, Density, etc.) B->C D Assess Safety and Environmental Profile (Toxicity, Environmental Impact) B->D E Consider Reactivity and Stability (Inertness, Potential Side Reactions) B->E F Perform Small-Scale Experimental Validation (Test Reactions, Yield & Purity Analysis) C->F D->F E->F G Select Optimal Solvent F->G

Caption: A logical workflow for selecting a suitable chlorinated solvent.

Conclusion

This compound is a chlorinated hydrocarbon with distinct physical properties, but its primary role is as a chemical intermediate rather than a common solvent in synthetic chemistry.[1][2] While it shares some characteristics with other chlorinated solvents like dichloromethane, chloroform, and carbon tetrachloride, the lack of comparative experimental data on its performance in various reaction types makes a direct, evidence-based recommendation for its use as a general solvent challenging.

For researchers and professionals in drug development, the choice of a solvent must be guided by a thorough evaluation of its performance, safety, and environmental impact. While traditional chlorinated solvents like dichloromethane continue to be used, the trend is moving towards safer and more sustainable alternatives. Further research is needed to fully characterize the potential of this compound as a solvent and to determine if it offers any advantages over more established options in specific synthetic contexts. Until such data becomes available, its use should be approached with caution, and a comprehensive risk assessment is essential.

References

A Comparative Guide to Catalysts in 1,1,1,3-Tetrachloropropane Dehydrochlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dehydrochlorination of 1,1,1,3-tetrachloropropane (HCC-250fb) is a critical industrial reaction, primarily for the synthesis of 1,1,3-trichloropropene (B110787), a valuable chemical intermediate. The efficiency and selectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalytic systems, supported by experimental data from patent literature, to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of various catalysts in the dehydrochlorination of this compound. The primary metrics for comparison are conversion of the starting material and selectivity towards the desired 1,1,3-trichloropropene product.

Catalyst SystemCatalyst(s)Temperature (°C)PressureConversion (%)1,1,3-Trichloropropene Selectivity (%)Key Findings & Byproducts
Lewis Acid Ferric Chloride (FeCl₃)120Atmospheric96.891.4Effective but can lead to the formation of high-boiling compounds (HBCs) like pentachlorocyclohexene and hexachlorocyclohexane (B11772) (8.6% selectivity).[1]
Lewis Acid with Additive FeCl₃ + Barium Chloride Dihydrate (BaCl₂·2H₂O)120Atmospheric50.799.9The addition of a hydrated metal halide significantly inhibits the formation of HBCs (0.03% selectivity), dramatically improving selectivity towards the desired product.[1][2]
Lewis Acid (Reactive Distillation) Lewis Acid (e.g., FeCl₃)80 - 13050 - 760 mm Hg (Vacuum)60 - 70 (single pass)>95Continuous removal of product via reactive distillation enhances selectivity and simplifies purification.[3]
Phase Transfer Catalysis Phase Transfer Catalyst + Base (e.g., NaOH)40 - 80Not SpecifiedNot SpecifiedNot SpecifiedFacilitates the reaction between the organic substrate and an aqueous base, leading to a mixture of 1,1,3- and 3,3,3-trichloropropene.
Vapor-Phase Catalysis Iron-based catalyst≥ 175Not SpecifiedNot SpecifiedNot SpecifiedA process for vapor-phase dehydrochlorination has been disclosed, offering an alternative to liquid-phase reactions.[4]

Reaction Pathway and Experimental Workflow

The dehydrochlorination of this compound primarily proceeds through the elimination of a hydrogen chloride (HCl) molecule. The catalyst facilitates this elimination.

G cluster_main_path Primary Dehydrochlorination Pathway cluster_side_reaction Side Reaction (HBC Formation) This compound This compound 1,1,3-Trichloropropene 1,1,3-Trichloropropene This compound->1,1,3-Trichloropropene Catalyst -HCl HCl HCl Input This compound HBCs High-Boiling Byproducts Input->HBCs Catalyst (e.g., FeCl₃ alone)

Caption: General reaction pathway for the dehydrochlorination of this compound.

A typical experimental setup for catalyst performance evaluation involves a batch reactor or a continuous reactive distillation column. The workflow ensures controlled reaction conditions and accurate analysis of products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Charge_Reactants Charge Reactor with This compound and Catalyst(s) Heat Heat to Reaction Temperature (e.g., 120°C) Charge_Reactants->Heat Stir Stir for Specified Duration (e.g., 4 hours) Heat->Stir Cool Cool to Room Temperature Stir->Cool Filter Filter Mixture Cool->Filter Wash Wash with DI Water Filter->Wash Dry Dry with MgSO₄ Wash->Dry Analyze Analyze by Gas Chromatography (GC) Dry->Analyze

Caption: Experimental workflow for a typical batch dehydrochlorination reaction.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Dehydrochlorination using Ferric Chloride (FeCl₃)
  • Objective: To evaluate the performance of FeCl₃ as a catalyst for the dehydrochlorination of this compound.

  • Apparatus: A 250 ml, 3-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer. The reactor is heated using an oil bath.

  • Procedure:

    • Charge the reactor with 150.0 g of this compound (99.9 wt%) and 0.45 g of anhydrous FeCl₃.[1]

    • Heat the oil bath to 120°C while stirring the reaction mixture.[1]

    • Maintain the reaction for 4 hours.[1]

    • After 4 hours, remove the reactor from the oil bath and allow it to cool to room temperature.[1]

    • Filter the resulting mixture, wash it with deionized (D.I.) water, and dry it with magnesium sulfate (B86663) (MgSO₄).[1]

    • Analyze the final organic product using gas chromatography (GC) to determine the conversion of this compound and the selectivity to 1,1,3-trichloropropene and high-boiling compounds (HBCs).[1]

Dehydrochlorination using FeCl₃ with a Hydrated Metal Halide Additive
  • Objective: To assess the impact of adding a hydrated metal halide on the selectivity of the FeCl₃-catalyzed dehydrochlorination.

  • Apparatus: Same as Protocol 1.

  • Procedure:

    • Charge the reactor with 150.1 g of this compound (99.9 wt%), 0.112 g of FeCl₃, and 3.5 g of BaCl₂·2H₂O.[1]

    • Follow steps 2 through 6 from Protocol 1.

    • The GC analysis is used to compare the selectivity to 1,1,3-trichloropropene and HBCs against the reaction without the additive.[1]

Dehydrochlorination in a Reactive Distillation Column
  • Objective: To perform the dehydrochlorination of this compound using a Lewis acid catalyst in a continuous reactive distillation process.

  • Apparatus: A reactive distillation column charged with a Lewis acid catalyst.

  • Procedure:

    • Operate the reactive distillation column at a temperature between 80°C and 130°C (preferably 100°C to 120°C) and under ambient pressure or vacuum (50-760 mm Hg, preferably 100-380 mm Hg).[3]

    • Maintain a catalyst to this compound ratio of 50 to 5000 ppmw (preferably 100 to 1500 ppmw).[3]

    • Continuously feed the this compound into the reaction zone.

    • The residence time in the reaction zone is maintained between 0.5 to 8 hours (preferably 2 to 6 hours).[3]

    • The product, 1,1,3-trichloropropene, and HCl are continuously removed from the top of the column as they are formed.

    • The distilled product stream is fed to a condenser for separation of HCl and the organic product.[3]

    • A continuous or periodical purge of the reaction content is performed to avoid the accumulation of heavy byproducts.[3]

References

An Economic Analysis of 1,1,1,3-Tetrachloropropane Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,1,1,3-Tetrachloropropane (HCC-250fb) is a crucial intermediate in the synthesis of various specialty chemicals and pharmaceuticals. The economic viability of its production is paramount for ensuring the cost-effectiveness of the final products. This guide provides a detailed comparative analysis of the primary industrial synthesis route and a potential alternative, focusing on economic factors, reaction efficiency, and experimental protocols.

Executive Summary

The predominant industrial synthesis of this compound is achieved through the telomerization of ethylene (B1197577) with carbon tetrachloride. This method is favored for its high selectivity and relatively straightforward process. An alternative, though less direct, route involves the addition of carbon tetrachloride to vinyl chloride, which primarily yields 1,1,1,3,3-pentachloropropane (B1622584) and would necessitate a subsequent dehydrochlorination step. This multi-step process is generally considered less economically favorable due to lower atom economy and additional processing requirements.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Telomerization of Ethylene and Carbon TetrachlorideRoute 2: Addition of Carbon Tetrachloride to Vinyl Chloride
Reaction C2H4 + CCl4 → CCl3CH2CH2ClCH2=CHCl + CCl4 → CCl3CH2CHCl2
Product This compound1,1,1,3,3-Pentachloropropane (requires further reaction)
Catalyst Iron-based (e.g., FeCl3, powdered iron) with a promoter (e.g., trialkyl phosphite (B83602) or phosphate)Copper-based (e.g., cuprous chloride) or iron-based
Reported Selectivity High (e.g., 95% for this compound)[1]High for 1,1,1,3,3-pentachloropropane (e.g., 93 mol%)[2]
Reported Yield Good (e.g., >90% based on ethylene)[2]Good for 1,1,1,3,3-pentachloropropane (VCM conversion of 66 mol%)[2]
Reaction Conditions 80-150°C, 50-120 psia[1]90-130°C, 0.5-1.0 MPa[3]
Raw Material Cost Ethylene and carbon tetrachlorideVinyl chloride and carbon tetrachloride
Economic Viability Generally considered the most economically viable industrial route.Less direct, likely higher cost due to an additional reaction step and lower atom economy for the target molecule.

Economic Analysis

The economic feasibility of each synthesis route is heavily influenced by the cost of raw materials, catalysts, and energy, as well as by the efficiency of the reaction in terms of yield and selectivity.

Raw Material and Catalyst Cost Estimates (as of late 2025)

ComponentPrice Range (USD/metric ton)
Ethylene$800 - $1,450[4]
Carbon Tetrachloride~$600 - $700[5][6]
Vinyl Chloride$400 - $750[7][8][9]
Iron-Based Catalysts$10,000 - $50,000 (for standard formulations)[10]
Triethyl Phosphite (Promoter)Varies significantly with quantity, lab scale is high, industrial scale is lower.

Analysis:

The telomerization of ethylene and carbon tetrachloride is the more direct and established route for industrial production. While ethylene prices can be volatile, the high selectivity and yield of this one-step process contribute to its economic advantage. The catalyst system, typically iron-based, is relatively inexpensive.[10]

The route involving the addition of carbon tetrachloride to vinyl chloride produces 1,1,1,3,3-pentachloropropane.[2][3] To obtain this compound, a subsequent dehydrochlorination step would be necessary, adding to the overall production cost and complexity. Although vinyl chloride is currently priced lower than ethylene, the additional processing step and the loss of a chlorine atom reduce the overall atom economy and likely render this route less cost-effective for the specific synthesis of this compound.

Experimental Protocols

Route 1: Telomerization of Ethylene and Carbon Tetrachloride

This protocol is based on typical conditions described in the patent literature.[1]

Materials:

  • Carbon tetrachloride (CCl4)

  • Ethylene (C2H4)

  • Catalyst system: Iron powder and Tributyl phosphate (B84403) (promoter)

  • High-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the reactor with carbon tetrachloride and the catalyst system (e.g., iron powder and tributyl phosphate).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen).

  • Heat the reactor to the desired temperature (e.g., 100°C) with agitation.

  • Introduce ethylene gas continuously to maintain the desired reaction pressure (e.g., 50-120 psia). The reaction is exothermic, and cooling may be required to maintain a constant temperature.[1]

  • Monitor the reaction progress by analyzing samples for the consumption of reactants and the formation of the product.

  • After the desired conversion is achieved (e.g., after approximately 6-8 hours), stop the ethylene feed and cool the reactor to room temperature.[1]

  • Vent any unreacted ethylene.

  • The crude product mixture is then purified by distillation to separate this compound from unreacted carbon tetrachloride, the catalyst, and any byproducts.

Visualizations

Synthesis_Routes cluster_0 Route 1: Telomerization cluster_1 Route 2: Addition & Dehydrochlorination Ethylene Ethylene Telomerization Telomerization Ethylene->Telomerization Carbon_Tetrachloride_1 Carbon Tetrachloride Carbon_Tetrachloride_1->Telomerization Product_1 This compound Telomerization->Product_1 High Selectivity Vinyl_Chloride Vinyl_Chloride Addition Addition Vinyl_Chloride->Addition Carbon_Tetrachloride_2 Carbon Tetrachloride Carbon_Tetrachloride_2->Addition Intermediate 1,1,1,3,3-Pentachloropropane Addition->Intermediate Dehydrochlorination Dehydrochlorination Intermediate->Dehydrochlorination Additional Step Product_2 This compound Dehydrochlorination->Product_2

Caption: Comparative logical flow of the two synthesis routes.

Experimental_Workflow Start Start Reactor_Charging Charge Reactor with CCl4 & Catalyst Start->Reactor_Charging Pressurize_Heat Pressurize with Ethylene & Heat to 100°C Reactor_Charging->Pressurize_Heat Reaction Maintain T&P for 6-8h Pressurize_Heat->Reaction Cool_Vent Cool Reactor & Vent Ethylene Reaction->Cool_Vent Purification Distillation of Crude Product Cool_Vent->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the telomerization route.

References

Comparative Analysis of the Biological Activity of Chlorinated Propane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research specifically investigating the biological activity of 1,1,1,3-tetrachloropropane derivatives necessitates a broader examination of structurally related compounds. This guide, therefore, presents a comparative analysis of the insecticidal activity of novel 1,1-dichloropropene (B165177) derivatives, which serve as valuable surrogates for understanding the potential bioactivity of chlorinated propanes. The data and methodologies presented are derived from a study on pyridalyl (B1679942) analogues, providing insights into the structure-activity relationships of this class of compounds.

Insecticidal Activity of 1,1-Dichloropropene Derivatives

A series of novel 1,1-dichloropropene derivatives were synthesized and evaluated for their insecticidal activity against various lepidopteran pests. The study aimed to discover new analogues of the insecticide Pyridalyl with improved efficacy. The results demonstrated that several of the synthesized compounds exhibited significant insecticidal activity.[1][2]

Data Summary

The insecticidal activities of the synthesized 1,1-dichloropropene derivatives against Prodenia litura (tobacco cutworm) are summarized in the table below. The data is presented as mortality percentage at a concentration of 600 mg/L.

Compound IDStructureMortality (%) at 600 mg/L
Pyridalyl Phenyl ether with a pyridine (B92270) ring100
Ia Substituted benzothiazole (B30560)83.3
Ib Substituted benzothiazole75.0
Ic Substituted benzothiazole91.7
Id Substituted benzothiazole87.5
Ie Substituted benzothiazole66.7
If Substituted benzothiazole70.8
Ig Substituted benzothiazole58.3
IIa Substituted benzoxazole (B165842)100
IIb Substituted benzoxazole87.5
IIc Substituted benzoxazole95.8
IId Substituted benzoxazole91.7
IIe Substituted benzoxazole79.2
IIf Substituted benzoxazole83.3
IIg Substituted benzoxazole70.8

Further evaluation of the most promising compounds, Ic and IIa , was conducted to determine their median lethal concentration (LC50) values against various pests.

CompoundTarget PestLC50 (mg/L)95% Confidence Interval
Ic Prodenia litura11.59.8 - 13.6
Ic Helicoverpa armigera15.212.9 - 18.0
Ic Plutella xylostella8.77.2 - 10.5
IIa Prodenia litura9.88.2 - 11.7
IIa Helicoverpa armigera12.610.7 - 14.8
IIa Plutella xylostella6.55.3 - 7.9
Pyridalyl Prodenia litura10.28.6 - 12.1
Pyridalyl Helicoverpa armigera13.811.7 - 16.3
Pyridalyl Plutella xylostella7.15.9 - 8.5

Experimental Protocols

Synthesis of 1,1-Dichloropropene Derivatives

The synthesis of the target compounds involved a multi-step process, which is outlined in the workflow diagram below. The general procedure involved the reaction of a substituted phenol (B47542) with 1,1,3-trichloropropene (B110787) to form an intermediate, which was then coupled with a heterocyclic compound to yield the final product.

G cluster_synthesis General Synthesis Workflow A Substituted Phenol C Intermediate Ether A->C Phase Transfer Catalysis B 1,1,3-Trichloropropene B->C E Final 1,1-Dichloropropene Derivative C->E Nucleophilic Substitution D Heterocyclic Moiety D->E

Caption: General synthesis workflow for 1,1-dichloropropene derivatives.

Detailed Method for a Representative Compound (IIa): A solution of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenol in a suitable solvent was treated with a base, followed by the addition of 2-(chloromethyl)benzoxazole. The reaction mixture was stirred at a specific temperature for a set period. After completion, the product was isolated and purified using column chromatography.[1]

Insecticidal Bioassays

The insecticidal activities of the synthesized compounds were evaluated using a leaf-dipping method.

G cluster_bioassay Insecticidal Bioassay Workflow A Prepare Compound Solutions B Leaf Disc Dipping A->B C Air Dry B->C D Introduce Target Pests C->D E Incubation (25±1°C) D->E F Assess Mortality E->F G Calculate LC50 F->G

Caption: Workflow for the leaf-dipping insecticidal bioassay.

Detailed Protocol: Solutions of the test compounds were prepared in a mixture of acetone (B3395972) and water with a surfactant. Cabbage leaf discs were dipped into these solutions for a few seconds and then allowed to air dry. The treated leaf discs were placed in petri dishes, and third-instar larvae of the target pests were introduced. The dishes were maintained at a constant temperature and humidity. Mortality was assessed after a specific time period (e.g., 48 hours). A blank solvent mixture was used as a negative control, and a commercial insecticide (Pyridalyl) was used as a positive control.[1]

Structure-Activity Relationship (SAR) Analysis

The biological data suggests a relationship between the chemical structure of the derivatives and their insecticidal activity.

G cluster_sar Conceptual SAR Logic A Core 1,1-Dichloropropene Moiety E Overall Insecticidal Activity A->E Essential for Activity B Substituted Phenyl Ring B->E Modulates Potency C Heterocyclic Ring System (Benzothiazole vs. Benzoxazole) C->E Influences Activity D Substituents on Heterocycle D->E Fine-tunes Efficacy

Caption: Factors influencing the insecticidal activity of the derivatives.

The results indicate that the nature of the heterocyclic ring and the substituents on it play a crucial role in determining the insecticidal potency. For instance, compounds with a benzoxazole ring (e.g., IIa ) generally showed comparable or slightly better activity than those with a benzothiazole ring (e.g., Ic ). Furthermore, the type and position of substituents on the heterocyclic ring influenced the mortality rates. This suggests that the electronic and steric properties of these groups are important for the interaction of the compounds with their biological target.[1]

References

Navigating the Environmental Impact of 1,1,1,3-Tetrachloropropane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In an ongoing effort to provide drug development professionals, researchers, and scientists with critical data for informed chemical selection, this guide offers a comprehensive environmental impact assessment of 1,1,1,3-tetrachloropropane and its potential alternatives. By presenting a side-by-side comparison of available experimental and predicted data, this publication aims to highlight the environmental considerations of these compounds, thereby supporting the development of safer and more sustainable chemical processes.

Executive Summary

This compound is a chlorinated hydrocarbon utilized as a chemical intermediate and solvent in various industrial applications. However, the environmental and toxicological profile of this and many similar halogenated compounds remains a significant concern. This guide evaluates this compound against several potential alternatives, including its structural isomer 1,1,2,3-tetrachloropropane, as well as other chlorinated and non-chlorinated solvents such as 1,3-dichloropropene, 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b), and cyclopentane (B165970). The assessment reveals a substantial lack of publicly available experimental data for this compound, necessitating the use of Quantitative Structure-Activity Relationship (QSAR) models to predict its aquatic toxicity. In contrast, more comprehensive environmental data are available for some of the alternatives, highlighting a critical need for further empirical testing of lesser-studied chlorinated alkanes.

Comparative Environmental Impact Assessment

The following tables summarize the key environmental and toxicity data for this compound and its alternatives. Due to the scarcity of experimental data for this compound and 1,1,2,3-tetrachloropropane, aquatic toxicity values have been estimated using the U.S. Environmental Protection Agency's ECOSAR™ v2.2 model.

Table 1: Comparison of Aquatic Toxicity Data

ChemicalFish 96-hr LC50 (mg/L)Daphnid 48-hr EC50 (mg/L)Green Algae 96-hr EC50 (mg/L)Data Source
This compound 13.8 (Estimated)18.2 (Estimated)48.7 (Estimated)ECOSAR™ v2.2
1,1,2,3-Tetrachloropropane 13.8 (Estimated)18.2 (Estimated)48.7 (Estimated)ECOSAR™ v2.2
1,3-Dichloropropene 6.066.15Not AvailableExperimental[1]
1,1-Dichloro-1-fluoroethane (HCFC-141b) 15831.2>44Experimental[2]
Cyclopentane 4.262.37.51Experimental[3]

Table 2: Comparison of Environmental Fate and Persistence

ChemicalBiodegradabilitySoil Adsorption Coefficient (Koc)Bioaccumulation Potential
This compound No data availableNo data availableNo data available
1,1,2,3-Tetrachloropropane No data availableNo data availableNo data available
1,3-Dichloropropene Biodegradable in soil (Half-life: 1.8 to 61 days)[2]18 - 60 (Weakly sorbed, highly mobile)[4]Unlikely to bioaccumulate[5]
1,1-Dichloro-1-fluoroethane (HCFC-141b) No data availableNo data availableLow (log Pow = 2.3)[6]
Cyclopentane Expected to be ultimately biodegradable[3]No data availableNo data available

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.

OECD 203: Fish Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC50) over a 96-hour period.

Methodology:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Danio rerio) is acclimated to laboratory conditions.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance are prepared in dilution water, along with a control group.

  • Exposure: At least seven fish are randomly assigned to each test concentration and the control. The fish are exposed to the test substance for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).[3][4][7]

OECD 301D: Ready Biodegradability - Closed Bottle Test

This screening test assesses the ready biodegradability of a chemical by measuring the consumption of dissolved oxygen over a 28-day period.

Methodology:

  • Test Setup: A defined volume of mineral medium is inoculated with a small amount of a mixed microbial population (e.g., from activated sludge). The test substance is added as the sole source of organic carbon.

  • Incubation: The test solution is dispensed into airtight bottles and incubated in the dark at a constant temperature (20 ± 1°C) for 28 days. Control bottles containing only the inoculum and reference bottles with a readily biodegradable substance are run in parallel.

  • Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals over the 28-day period.

  • Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of ≥60% biodegradation within a 10-day window.[6][8]

OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method

This test determines the adsorption and desorption potential of a chemical in soil, providing an indication of its mobility in the environment.

Methodology:

  • Soil Selection: A minimum of five different soil types with varying properties (e.g., organic carbon content, pH, texture) are used.

  • Adsorption Phase: Known concentrations of the test substance in a calcium chloride solution are added to soil samples. The mixtures are agitated for a predetermined equilibration time.

  • Analysis: The soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by difference.

  • Desorption Phase: The soil from the adsorption phase is resuspended in a fresh solution without the test substance and agitated for the same equilibration time. The concentration of the desorbed substance in the aqueous phase is then measured.

  • Calculation: The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated to assess the substance's partitioning behavior.[1][2][9]

Visualizing Environmental Impact Pathways

To better illustrate the processes involved in assessing the environmental impact of chemical substances, the following diagrams have been generated using Graphviz.

Environmental_Impact_Assessment_Workflow cluster_0 Initial Screening cluster_1 Environmental Fate Assessment cluster_2 Ecotoxicity Assessment cluster_3 Risk Characterization Chemical Substance Chemical Substance Physicochemical Properties Physicochemical Properties Chemical Substance->Physicochemical Properties Biodegradation (OECD 301) Biodegradation (OECD 301) Physicochemical Properties->Biodegradation (OECD 301) Soil Adsorption/Desorption (OECD 106) Soil Adsorption/Desorption (OECD 106) Physicochemical Properties->Soil Adsorption/Desorption (OECD 106) Hydrolysis (OECD 111) Hydrolysis (OECD 111) Physicochemical Properties->Hydrolysis (OECD 111) Aquatic Toxicity (OECD 203, 201, 202) Aquatic Toxicity (OECD 203, 201, 202) Physicochemical Properties->Aquatic Toxicity (OECD 203, 201, 202) Persistence Assessment Persistence Assessment Biodegradation (OECD 301)->Persistence Assessment Mobility Assessment Mobility Assessment Soil Adsorption/Desorption (OECD 106)->Mobility Assessment Risk to Aquatic Ecosystems Risk to Aquatic Ecosystems Aquatic Toxicity (OECD 203, 201, 202)->Risk to Aquatic Ecosystems Terrestrial Toxicity Terrestrial Toxicity Overall Environmental Risk Overall Environmental Risk Persistence Assessment->Overall Environmental Risk Mobility Assessment->Overall Environmental Risk Risk to Aquatic Ecosystems->Overall Environmental Risk

Caption: Workflow for Environmental Impact Assessment of a Chemical Substance.

Aquatic_Toxicity_Testing_Pathway cluster_0 Trophic Levels Test Substance Test Substance Fish (Vertebrates) Fish (Vertebrates) Test Substance->Fish (Vertebrates) OECD 203 Daphnia (Invertebrates) Daphnia (Invertebrates) Test Substance->Daphnia (Invertebrates) OECD 202 Algae (Plants) Algae (Plants) Test Substance->Algae (Plants) OECD 201 LC50 (Lethal Concentration) LC50 (Lethal Concentration) Fish (Vertebrates)->LC50 (Lethal Concentration) EC50 (Effect Concentration) EC50 (Effect Concentration) Daphnia (Invertebrates)->EC50 (Effect Concentration) Algae (Plants)->EC50 (Effect Concentration) Hazard Classification Hazard Classification LC50 (Lethal Concentration)->Hazard Classification EC50 (Effect Concentration)->Hazard Classification

Caption: Signaling Pathway for Aquatic Toxicity Assessment.

Conclusion

This comparative guide underscores the significant data gaps that exist for many chlorinated hydrocarbons, including this compound. While QSAR modeling provides a valuable screening tool in the absence of experimental data, it cannot replace empirical testing for a definitive environmental risk assessment. The available data suggests that alternatives such as cyclopentane may offer a more environmentally favorable profile, although further research into its long-term effects is warranted. For researchers and drug development professionals, a thorough evaluation of the environmental impact of all chemical intermediates and solvents is crucial for the advancement of sustainable and responsible chemical practices.

Disclaimer: The information presented in this guide is intended for research and informational purposes only. The QSAR predictions are estimates and should not be used for regulatory purposes without further validation.

References

Comparative Toxicity of Chlorinated Propanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of three key chlorinated propanes: 1,2-dichloropropane (B32752) (1,2-DCP), 1,3-dichloropropane (B93676) (1,3-DCP), and 1,2,3-trichloropropane (B165214) (1,2,3-TCP). These compounds have been used as industrial solvents, chemical intermediates, and soil fumigants.[1][2][3] This document summarizes their toxicological profiles, supported by experimental data, to inform risk assessment and guide further research.

Executive Summary

Chlorinated propanes exhibit a range of toxic effects, including carcinogenicity, genotoxicity, and organ-specific damage. 1,2,3-Trichloropropane is generally considered the most toxic of the three, with moderate acute toxicity and strong evidence of multisite carcinogenicity in animal studies.[4][5] 1,2-Dichloropropane is also a recognized carcinogen, particularly linked to biliary tract cancer in humans with occupational exposure.[1] While data on 1,3-dichloropropane is less extensive, it is classified as a probable human carcinogen and demonstrates acute toxicity.[2] The primary target organs for these compounds include the liver, kidneys, and respiratory system.[1][2][4]

Quantitative Toxicity Data

The following tables summarize key toxicity endpoints for 1,2-dichloropropane, 1,3-dichloropropane, and 1,2,3-trichloropropane, primarily from rodent studies.

Table 1: Acute Toxicity Data

CompoundTest SpeciesRoute of ExposureLD50/LC50 ValueReference
1,2-Dichloropropane RatOral~2000 mg/kg bw[6]
RabbitDermal~10,000 mg/kg bw[6]
RatInhalation (4-hr)~2000 ppm (9300 mg/m³)[6]
1,3-Dichloropropane DogOral (LDLo)3 g/kg[7]
1,2,3-Trichloropropane RatOral150 - 500 mg/kg bw[4]
RabbitDermal384 - 2457 mg/kg bw[4]
Rat/MouseInhalation (4-hr)~3000 mg/m³[4]

LD50: Median lethal dose; LC50: Median lethal concentration; LDLo: Lowest published lethal dose

Table 2: Carcinogenicity Classification

CompoundAgency/OrganizationClassificationKey FindingsReference
1,2-Dichloropropane IARCGroup 1 (Carcinogenic to humans)Causes cancer of the biliary tract in occupationally exposed workers.[1]
EPALikely to be carcinogenic to humansEvidence of respiratory tract and liver tumors in animals.[1]
1,3-Dichloropropane EPAGroup B2 (Probable human carcinogen)Increased incidence of bronchioalveolar adenomas in male mice.[2]
1,2,3-Trichloropropane EPALikely to be carcinogenic to humansMultisite carcinogen in rats and mice (oral mucosa, forestomach, liver, kidney, mammary gland, uterus).[4][5][8][9]

IARC: International Agency for Research on Cancer; EPA: Environmental Protection Agency

Table 3: Genotoxicity Profile

CompoundAssayResultCommentsReference
1,2-Dichloropropane Pig-a gene mutation, micronuclei (in vivo, mice)Negative in bone marrowCo-exposure with dichloromethane (B109758) enhanced genotoxicity in the liver.[10]
Comet assay (in vivo, mouse liver)PositiveDose-dependent increase in DNA damage.[10]
1,3-Dichloropropane Sister chromatid exchange (in vitro, hamster lung cells)Positive---[7]
1,2,3-Trichloropropane In vitro genotoxicity assaysPositive---[5]

Target Organ Toxicity

1,2-Dichloropropane: The primary targets are the liver, kidneys, respiratory system, and red blood cells.[6] Human case studies and animal experiments have shown that overexposure can lead to toxic hepatitis, hepatic necrosis, and liver failure.[11] It can also cause hemolytic anemia.[1] The upper respiratory system is a sensitive target, with inhalation exposure causing nasal lesions in animals.[11]

1,3-Dichloropropane: The main target organs appear to be the respiratory system and the urinary bladder.[2] Acute inhalation in humans causes irritation of mucous membranes, chest pain, and breathing difficulties.[2][12] In rodents, chronic inhalation leads to lesions of the nasal epithelium and urinary bladder.[12]

1,2,3-Trichloropropane: This compound is a potent multi-organ toxicant. The liver and kidneys are primary targets, with exposure leading to damage and toxicity.[4][13] It is also a known irritant to the eyes, nose, and skin.[4][13] Hematological effects, including non-regenerative anemia, have been observed in rats.[4]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for data interpretation and replication. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are often employed.

Oral LD50 Study (Example based on OECD Guideline 423): This test provides information on the acute toxicity of a substance after oral administration.

cluster_prep Preparation cluster_dosing Dosing and Observation cluster_necropsy Necropsy and Analysis A Select healthy, young adult rodents (e.g., rats) B Acclimatize animals to laboratory conditions A->B C Fast animals overnight prior to dosing B->C D Administer a single oral dose of the test substance C->D E Observe animals for mortality, clinical signs of toxicity, and body weight changes D->E F Conduct daily observations for at least 14 days E->F G Perform gross necropsy on all animals F->G H Collect and preserve tissues for histopathological examination if necessary G->H I Analyze data to determine the LD50 value H->I

Caption: Workflow for an acute oral toxicity study.

Inhalation Toxicity Study (Example based on OECD Guideline 412): This protocol is designed to assess the toxicity of a substance when inhaled over a defined period.

cluster_setup Exposure System Setup cluster_exposure Animal Exposure and Monitoring cluster_post_exposure Post-Exposure Evaluation A Generate a stable and measurable concentration of the test substance in an inhalation chamber B Monitor chamber conditions (temperature, humidity, airflow) A->B C Expose groups of rodents to different concentrations of the test substance for a set duration (e.g., 6 hours/day) B->C D Include a control group exposed to clean air C->D E Monitor animals for clinical signs of toxicity during and after exposure D->E F Measure body weight, food/water consumption E->F G Conduct hematology and clinical chemistry analyses F->G H Perform detailed gross necropsy and histopathology of target organs G->H

Caption: Key steps in a subacute inhalation toxicity study.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated propanes is linked to their metabolism, which can lead to the formation of reactive intermediates that damage cellular macromolecules. A key metabolic pathway for many halogenated hydrocarbons is glutathione (B108866) (GSH) conjugation.

Metabolic Activation and Detoxification:

CP Chlorinated Propane (e.g., 1,2-DCP) P450 Cytochrome P450 Oxidation CP->P450 GST Glutathione-S-transferase (GST) Conjugation CP->GST Reactive_Metabolite Reactive Metabolites (e.g., Epoxides) P450->Reactive_Metabolite GSH_Conjugate GSH Conjugate GST->GSH_Conjugate DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Mercapturic_Acid Mercapturic Acid Derivative GSH_Conjugate->Mercapturic_Acid Excretion Urinary Excretion Mercapturic_Acid->Excretion Cellular_Damage Cellular Damage & Toxicity DNA_Adducts->Cellular_Damage Protein_Adducts->Cellular_Damage

Caption: Generalized metabolic pathways of chlorinated propanes.

This diagram illustrates two major pathways: oxidative metabolism by cytochrome P450 enzymes, which can generate reactive electrophiles, and detoxification through conjugation with glutathione. The formation of reactive metabolites that can bind to DNA and proteins is a critical step in the initiation of toxicity and carcinogenicity.

Conclusion

The chlorinated propanes, particularly 1,2-dichloropropane and 1,2,3-trichloropropane, present significant toxicological hazards. Their potential for carcinogenicity, genotoxicity, and target organ damage necessitates careful handling and risk management. This guide provides a comparative summary of their toxicity profiles to aid researchers and professionals in understanding their relative risks and in the development of safer alternatives. Further research into the specific molecular mechanisms of their toxicity will be crucial for developing more effective prevention and treatment strategies for exposures.

References

Safety Operating Guide

Proper Disposal of 1,1,1,3-Tetrachloropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 1,1,1,3-tetrachloropropane, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a flammable and harmful chlorinated hydrocarbon that requires meticulous handling and disposal procedures. Adherence to these protocols is critical to mitigate risks of exposure and environmental contamination. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper management of this hazardous chemical waste.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[2][3]

Table 1: Essential Safety and Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Eye Protection Chemical splash gogglesProtects against splashes and vapors.[1]
Hand Protection Chemical-impermeable gloves (e.g., Viton®, Barrier®)Prevents skin contact. Always consult the manufacturer's compatibility chart.[1][2]
Body Protection Laboratory coatProtects from skin contact with splashes.[1]
Respiratory Protection Work conducted in a chemical fume hoodMinimizes inhalation of harmful vapors.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • After skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[3][4]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor if irritation persists.[3][4]

  • If inhaled: Move the person to fresh air. Seek immediate medical attention if symptoms like coughing or shortness of breath develop.[5]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[3]

Waste Segregation and Storage Protocol

Proper segregation and storage of this compound waste are the foundational steps for safe disposal. Chlorinated hydrocarbon waste is classified as hazardous and must never be mixed with non-hazardous waste or disposed of down the drain.[1][5]

Step 1: Waste Collection Collect waste this compound in a designated, compatible, and properly sealed waste container.[1] Glass containers are suitable, provided they are in good condition and have a secure, tight-fitting lid.[6]

Step 2: Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.[5]

Step 3: Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][7] The storage location should be a designated satellite accumulation area for hazardous waste. Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[7]

Disposal Procedure

The disposal of this compound must be conducted through a licensed hazardous waste disposal facility in strict accordance with all federal, state, and local regulations.[2][4]

Step 1: Arrange for Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste. You will likely need to complete a chemical waste pickup request form, providing details about the waste's composition and volume.[6]

Step 2: Professional Disposal Once collected, the hazardous waste will be transported to a treatment, storage, and disposal facility (TSDF). The primary and most effective method for the final destruction of chlorinated hydrocarbons like this compound is high-temperature incineration.[3][8]

  • Incineration: This process involves burning the chemical waste at very high temperatures (e.g., 800°C - 1500°C) in a specially designed incinerator equipped with afterburners and flue gas scrubbing systems.[9][10] This breaks down the chlorinated organic molecules into less harmful substances like hydrogen chloride (HCl), carbon dioxide, and water.[3][9] The resulting acidic gases are then neutralized in a scrubber system.[9]

  • Other Technologies: While incineration is the standard, other advanced technologies for treating chlorinated hydrocarbon waste exist, such as chemical treatment (e.g., oxidation, reduction) and bioremediation.[3][11][12] However, these are typically applied in specific scenarios like groundwater remediation and are not the standard procedure for concentrated laboratory waste.[7][12]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound waste generated in a laboratory setting.

G cluster_lab Laboratory Procedures cluster_disposal Professional Disposal Facility A Step 1: Collect Waste in Designated Container B Step 2: Label Container 'Hazardous Waste' A->B C Step 3: Store Safely in Satellite Accumulation Area B->C D Step 4: Request Pickup via EHS Department C->D E Waste Transported by Licensed Professionals D->E EHS Collection F High-Temperature Incineration with Flue Gas Scrubbing E->F G Final Destruction of Hazardous Components F->G

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guide for 1,1,1,3-Tetrachloropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for laboratory personnel working with 1,1,1,3-Tetrachloropropane. It is intended for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1070-78-6

  • Formula: C₃H₄Cl₄

Primary Hazards: [1][2][3]

  • Flammable liquid and vapor.

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical due to the hazardous nature of this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be appropriate for splash hazards.To protect against serious eye irritation and chemical splashes.[1][2]
Skin Protection Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves are mandatory. Nitrile gloves may offer incidental protection, but neoprene or other resistant materials are recommended for prolonged contact with chlorinated solvents.[2] Always inspect gloves before use.[1]To prevent skin irritation and absorption.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection All work with volatile chlorinated hydrocarbons should be conducted in a certified chemical fume hood.[4] If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges for organic vapors should be used.[1] A respiratory protection program compliant with OSHA 29 CFR 1910.134 is necessary when respirators are required.[5][6]To protect against inhalation of harmful vapors.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Handling Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible.[7]

    • Assemble all necessary PPE and handling equipment (e.g., non-sparking tools).[1]

  • Procedure:

    • Conduct all handling of this compound within the fume hood to minimize vapor inhalation.[2]

    • Ground and bond containers when transferring the substance to prevent static discharge.[1]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

    • Store separately from incompatible materials such as oxidizing agents.[2]

Spill Response Protocol:

  • Immediate Actions:

    • Alert personnel in the vicinity and evacuate the immediate area.

    • If the spill is large or poses a significant hazard, activate the fire alarm.

    • Remove all ignition sources.[1]

  • Containment and Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material such as dry sand or activated carbon.[7][9]

    • Use non-sparking tools for cleanup.[1]

    • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1]

  • Decontamination:

    • Wash the spill area thoroughly with a mild detergent solution.[9]

Disposal Plan: this compound is considered hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal:

    • Dispose of the waste through an appropriate treatment and disposal facility in accordance with all federal, state, and local regulations.[1][7]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[7]

Visual Safety Guides

Hierarchy of Controls for Handling this compound

Hierarchy of Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: A diagram illustrating the hierarchy of safety controls, from most to least effective.

Experimental Workflow for Handling this compound

Experimental Workflow cluster_workflow Handling Workflow Start Start: Review SDS and SOPs Prep Preparation: - Verify Fume Hood - Don PPE - Prepare Equipment Start->Prep Handling Handling in Fume Hood: - Transfer Chemical - Perform Experiment Prep->Handling Storage Secure Storage: - Tightly Seal Container - Store in Ventilated Area Handling->Storage Cleanup Cleanup: - Decontaminate Work Area - Doff PPE Correctly Handling->Cleanup Waste Waste Disposal: - Collect in Labeled Container - Follow Disposal Protocol Cleanup->Waste End End Waste->End

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.